Product packaging for N-Oleoyldopamine(Cat. No.:CAS No. 105955-11-1)

N-Oleoyldopamine

Numéro de catalogue: B109530
Numéro CAS: 105955-11-1
Poids moléculaire: 417.6 g/mol
Clé InChI: QQBPLXNESPTPNU-KTKRTIGZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-oleoyldopamine is a fatty amide resulting from the formal condensation of the carboxy group of oleic acid with the amino group of dopamine. Synthesised in catecholaminergic neurons, it crosses the blood-brain barrier and might be considered as a carrier of dopamine into the brain. It is a transient receptor potential vanilloid type 1 (TRPV1) receptor agonist. It has a role as a TRPV1 agonist. It is a fatty amide, a secondary carboxamide, a member of catechols and a N-(fatty acyl)-dopamine. It is functionally related to a dopamine and an oleic acid.
This compound (OLDA) is an amide of dopamine and oleic acid.
putative capsaicin receptor ligand;  produces hyperalgesia;  isolated from the brain

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H43NO3 B109530 N-Oleoyldopamine CAS No. 105955-11-1

Propriétés

IUPAC Name

(Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBPLXNESPTPNU-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105955-11-1
Record name N-Oleoyldopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105955-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Oleoyldopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105955111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-oleoyldopamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Oleoyldopamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-OLEOYLDOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T87P7X9XSZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Oleoyldopamine: A Technical Guide to its Discovery, Isolation, and Biological Significance in the Bovine Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid amide that has garnered significant interest within the scientific community due to its potent biological activities, particularly its role as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. First identified in the mammalian brain, OLDA belongs to a class of N-acyldopamines, which are condensation products of dopamine (B1211576) and various fatty acids. This technical guide provides an in-depth overview of the discovery and isolation of OLDA from the bovine brain, detailing the experimental protocols, quantitative data, and the signaling pathways it modulates.

Discovery and Endogenous Presence

This compound was first discovered during the analysis of bovine striatal extracts that were also found to contain another bioactive lipid, N-arachidonoyldopamine (NADA).[1] Subsequent analysis using quadrupole time-of-flight mass spectrometry confirmed the presence of OLDA, alongside N-palmitoyldopamine (PALDA) and N-stearoyldopamine (STEARDA), as endogenous compounds within the mammalian brain.[1][2] While its presence in the bovine brain is established, specific quantitative data on its concentration remains elusive in the current literature. However, studies in the murine striatum have quantified OLDA levels, providing a valuable proxy for its likely concentration in the mammalian central nervous system.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound and a related N-acyldopamine. It is important to note the absence of specific concentration data for OLDA in bovine brain tissue.

CompoundTissueConcentrationMethodReference
This compound (OLDA)Murine Striatum0.15 ± 0.08 pg/mgLC-MS/MS[1]
N-Arachidonoyldopamine (NADA)Murine Striatum0.74 ± 0.20 pg/mgLC-MS/MS[1]
N-Arachidonoyldopamine (NADA)Rat Substantia Nigra2.6 ± 1.2 pmol/g wet tissueMass Spectrometry[1]

Biological Activity of this compound

ParameterValueCell Line/SystemReference
EC50 for Calcium Influx (TRPV1)36 nMVR1-transfected HEK293 cells[2]

Experimental Protocols

Extraction of this compound from Bovine Brain

This protocol is a composite based on established methods for the extraction of N-acyldopamines and other lipids from brain tissue.

Materials:

Procedure:

  • Homogenization: Homogenize fresh or frozen bovine striatum tissue in a 2:1 (v/v) mixture of chloroform and methanol. The solvent volume should be approximately 20 times the tissue volume (e.g., 1 g of tissue in 20 mL of solvent).

  • Lipid Extraction: Agitate the homogenate for 15-20 minutes at room temperature.

  • Phase Separation: Centrifuge the homogenate to separate the liquid and solid phases. Collect the supernatant (liquid phase).

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the supernatant, vortex, and centrifuge to separate the phases. The lower chloroform phase contains the lipids.

  • Drying: Evaporate the chloroform phase to dryness under a stream of nitrogen gas.

  • Solid Phase Extraction (SPE) Purification:

    • Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., methanol/water 70:30).

    • Condition an SPE cartridge with methanol followed by the reconstitution solvent.

    • Load the sample onto the cartridge.

    • Wash the cartridge with the reconstitution solvent to remove polar impurities.

    • Elute the N-acyldopamines with methanol.

  • Final Drying and Storage: Evaporate the eluate to dryness under nitrogen and store the purified extract at -80°C until analysis.

Quantification of this compound by LC-MS/MS

This protocol is adapted from a validated method for quantifying N-acyldopamines in mouse striatum.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reversed-phase column

Procedure:

  • Sample Preparation: Reconstitute the purified brain extract in the initial mobile phase.

  • Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometric Detection:

    • Ionize the eluting compounds using electrospray ionization (ESI) in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule of OLDA ([M+H]⁺), and the product ion will be a specific fragment generated by collision-induced dissociation.

  • Quantification: Generate a calibration curve using a surrogate matrix (e.g., a brain region with undetectable levels of OLDA, such as the cerebellum) spiked with known concentrations of an OLDA standard. Calculate the concentration of OLDA in the bovine striatum sample by comparing its peak area to the calibration curve.

Signaling Pathways and Metabolism

Biosynthesis of this compound

The precise enzymatic pathway for OLDA biosynthesis in the bovine brain is not fully elucidated. However, it is understood to be synthesized in catecholaminergic neurons through the condensation of oleic acid and dopamine.[3] One proposed mechanism for the synthesis of the related compound NADA involves the direct conjugation of arachidonic acid with dopamine, a process in which Fatty Acid Amide Hydrolase (FAAH) may play a role.[4]

OLDA_Biosynthesis Dopamine Dopamine Enzyme Condensation Enzyme(s) (e.g., FAAH?) Dopamine->Enzyme OleicAcid Oleic Acid OleicAcid->Enzyme OLDA This compound (OLDA) Enzyme->OLDA OLDA_Signaling OLDA This compound (OLDA) TRPV1 TRPV1 Receptor OLDA->TRPV1 Agonist Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream OLDA_Metabolism OLDA This compound (OLDA) COMT COMT OLDA->COMT FAAH FAAH OLDA->FAAH Poor Substrate Methylated_OLDA O-Methylated OLDA COMT->Methylated_OLDA No_Hydrolysis No Significant Hydrolysis

References

Endogenous Synthesis of N-Oleoyldopamine in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Oleoyldopamine (OLDA) is an endogenous lipid neuromodulator belonging to the class of N-acyldopamines, which have garnered significant interest for their diverse physiological roles, including their interactions with the endocannabinoid and endovanilloid systems. This technical guide provides an in-depth exploration of the endogenous synthesis pathways of OLDA in neurons. It consolidates current scientific understanding of the proposed biosynthetic routes, the key enzymes implicated in these pathways, and the regulatory mechanisms that may govern OLDA production. This document also presents available quantitative data on related N-acyldopamines to provide context for OLDA's physiological concentrations and offers detailed conceptual experimental protocols for its quantification and the study of its synthesis. Visual diagrams of the proposed pathways and experimental workflows are included to facilitate comprehension. This guide is intended to be a valuable resource for researchers investigating the therapeutic potential of OLDA and other N-acyldopamines.

Introduction

N-acyldopamines are a class of lipid signaling molecules formed by the conjugation of a fatty acid with the neurotransmitter dopamine (B1211576). Among these, this compound (OLDA) has been identified as an endogenous constituent of the mammalian brain, alongside other N-acyldopamines such as N-arachidonoyldopamine (NADA), N-palmitoyldopamine (PALDA), and N-stearoyldopamine (STERDA)[1]. These molecules are of significant interest due to their biological activities, which include modulation of cannabinoid and transient receptor potential (TRP) channels[1][2]. Understanding the endogenous synthesis of OLDA is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting the pathways it modulates.

This guide details the two primary proposed pathways for the biosynthesis of OLDA in neurons: the direct conjugation of oleic acid with dopamine and a multi-step pathway involving an N-oleoyl-tyrosine intermediate.

Proposed Biosynthetic Pathways of this compound

The precise enzymatic machinery responsible for the endogenous synthesis of OLDA is still under active investigation. However, based on studies of the closely related N-arachidonoyldopamine (NADA), two principal pathways have been proposed. It is highly probable that OLDA is synthesized through analogous mechanisms.

Pathway 1: Direct Enzymatic Conjugation

The direct conjugation pathway posits that oleic acid and dopamine are enzymatically linked to form OLDA. This pathway is considered a primary route for the synthesis of NADA[3]. The synthesis is dependent on the availability of both precursors: dopamine, which is synthesized in catecholaminergic neurons, and oleic acid, a common monounsaturated fatty acid in the brain.

While a specific N-acyltransferase that directly catalyzes the formation of OLDA has not yet been definitively identified, enzymes with broader substrate specificities, such as bile acid-CoA:amino acid N-acyltransferase (BACAT) which can conjugate fatty acids to amino acids, may be involved[4]. Another enzyme implicated in this pathway for NADA is Fatty Acid Amide Hydrolase (FAAH). Although primarily a degradative enzyme, FAAH can catalyze the reverse reaction of amide bond formation under conditions of high substrate concentration. However, it is noteworthy that OLDA has been reported to be a poor substrate for FAAH, suggesting that FAAH's role in OLDA synthesis may be indirect, perhaps by regulating the availability of precursor fatty acids.

Pathway 2: The N-Oleoyl-Tyrosine Intermediate Pathway

An alternative hypothesis suggests a multi-step pathway that leverages the existing machinery for dopamine synthesis. This pathway is considered a probable route for OLDA synthesis.

The proposed steps are as follows:

  • N-oleoylation of Tyrosine: The initial step involves the acylation of the amino acid L-tyrosine with oleic acid to form N-oleoyl-tyrosine. The specific N-acyltransferase responsible for this step in neurons is yet to be identified.

  • Hydroxylation: N-oleoyl-tyrosine is then hydroxylated by the enzyme Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine biosynthesis, to produce N-oleoyl-L-DOPA.

  • Decarboxylation: Finally, Aromatic L-Amino Acid Decarboxylase (AADC) catalyzes the decarboxylation of N-oleoyl-L-DOPA to yield this compound (OLDA).

While this pathway is plausible, evidence for the endogenous presence and utilization of N-oleoyl-tyrosine and N-oleoyl-L-DOPA as intermediates in OLDA synthesis is still emerging. For NADA, the corresponding N-arachidonoyl-tyrosine intermediate pathway is not considered the primary route of synthesis.

Key Enzymes in this compound Synthesis

Several key enzymes are implicated in the proposed biosynthetic pathways of OLDA.

  • Tyrosine Hydroxylase (TH): This enzyme is essential for the N-oleoyl-tyrosine intermediate pathway, where it would catalyze the hydroxylation of N-oleoyl-tyrosine. TH is the rate-limiting enzyme in the synthesis of all catecholamines, including dopamine. Its activity is tightly regulated by phosphorylation and feedback inhibition by catecholamines.

  • Aromatic L-Amino Acid Decarboxylase (AADC): AADC is the second enzyme in the dopamine synthesis pathway and is proposed to catalyze the final step of the N-oleoyl-tyrosine intermediate pathway, the decarboxylation of N-oleoyl-L-DOPA to OLDA.

  • N-Acyltransferases: The identity of the specific N-acyltransferase(s) that catalyze the formation of the amide bond between oleic acid and either dopamine or tyrosine remains a critical unknown in the field. Enzymes from the GNAT (GCN5-related N-acetyltransferase) superfamily are known to catalyze the transfer of acyl groups. Further research is needed to identify the specific enzyme(s) responsible for OLDA synthesis.

  • Fatty Acid Amide Hydrolase (FAAH): While primarily a degradative enzyme for endocannabinoids, FAAH has been shown to be involved in the synthesis of N-acylethanolamines through a reverse hydrolysis reaction. Its role in OLDA synthesis is less clear, especially given that OLDA is a poor substrate for FAAH-mediated hydrolysis. It may play an indirect role by modulating the levels of precursor fatty acids.

Quantitative Data

Quantitative data on the endogenous levels of OLDA in various brain regions are not yet extensively documented. However, data for the related N-acyldopamine, NADA, can provide a useful reference point for expected physiological concentrations.

N-acyldopamine Brain Region Concentration (pmol/g wet tissue) Reference
N-Arachidonoyldopamine (NADA)Rat Striatum~5--INVALID-LINK--
N-Arachidonoyldopamine (NADA)Rat Hippocampus1.4 ± 0.7--INVALID-LINK--
N-Arachidonoyldopamine (NADA)Rat Thalamus0.40 ± 0.09--INVALID-LINK--
N-Arachidonoyldopamine (NADA)Rat Cortex0.21 ± 0.03--INVALID-LINK--
N-Arachidonoyldopamine (NADA)Rat Dorsal Root Ganglia0.06 ± 0.01--INVALID-LINK--
This compound (OLDA)Murine Striatum0.15 ± 0.08 pg/mg--INVALID-LINK--

Note: The concentration of OLDA in the murine striatum is presented in different units in the source material and has been included as reported.

Experimental Protocols

The following sections provide conceptual protocols for key experiments to investigate the endogenous synthesis of OLDA. These are based on established methodologies for the analysis of related lipid signaling molecules.

Quantification of this compound in Brain Tissue by LC-MS/MS

Objective: To accurately measure the concentration of OLDA in specific brain regions.

Methodology:

  • Tissue Homogenization:

    • Dissect the brain region of interest (e.g., striatum, hippocampus) on ice.

    • Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and FAAH inhibitors) using a mechanical homogenizer.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol:water (2:1:1, v/v/v).

    • Add an internal standard (e.g., deuterated OLDA) to the sample prior to extraction for accurate quantification.

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • For samples with high lipid content, an SPE step using a C18 cartridge can be employed to further purify the sample and remove interfering substances.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both OLDA and the internal standard.

  • Data Analysis:

    • Quantify the amount of OLDA in the sample by comparing the peak area ratio of OLDA to the internal standard against a standard curve generated with known concentrations of OLDA.

In Vitro this compound Synthesis Assay

Objective: To determine the enzymatic activity of OLDA synthesis in neuronal preparations.

Methodology:

  • Preparation of Neuronal Homogenates or Subcellular Fractions:

    • Prepare homogenates from neuronal cell cultures or specific brain regions as described in section 5.1.

    • Alternatively, prepare subcellular fractions (e.g., microsomes, cytosol) by differential centrifugation to localize the enzymatic activity.

  • In Vitro Reaction:

    • In a reaction tube, combine the neuronal preparation (homogenate or fraction) with a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Add the substrates: oleic acid (or oleoyl-CoA) and dopamine.

    • For the N-oleoyl-tyrosine pathway, use N-oleoyl-tyrosine as the substrate in the presence of cofactors for TH and AADC (tetrahydrobiopterin, pyridoxal (B1214274) phosphate).

    • Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate).

    • Add an internal standard (deuterated OLDA).

    • Perform lipid extraction as described in section 5.1.

  • LC-MS/MS Analysis:

    • Quantify the amount of newly synthesized OLDA using LC-MS/MS as described in section 5.1.

  • Controls:

    • Include control reactions with heat-inactivated enzyme preparations to confirm that the synthesis is enzymatic.

    • Include reactions without one of the substrates to confirm substrate dependency.

    • To investigate the involvement of specific enzymes, include inhibitors for TH (e.g., alpha-methyl-p-tyrosine), AADC (e.g., NSD-1015), or FAAH (e.g., URB597).

Visualizations

Signaling Pathway Diagrams

OLDA_Synthesis_Pathways cluster_direct Pathway 1: Direct Conjugation cluster_intermediate Pathway 2: N-Oleoyl-Tyrosine Intermediate Oleic Acid Oleic Acid N-Acyltransferase N-Acyltransferase Oleic Acid->N-Acyltransferase Dopamine Dopamine Dopamine->N-Acyltransferase OLDA_direct This compound N-Acyltransferase->OLDA_direct L-Tyrosine L-Tyrosine N-Acyltransferase_2 N-Acyltransferase L-Tyrosine->N-Acyltransferase_2 Oleic_Acid_2 Oleic Acid Oleic_Acid_2->N-Acyltransferase_2 N-Oleoyl-Tyrosine N-Oleoyl-Tyrosine TH Tyrosine Hydroxylase (TH) N-Oleoyl-Tyrosine->TH N-Oleoyl-L-DOPA N-Oleoyl-L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) N-Oleoyl-L-DOPA->AADC OLDA_intermediate This compound N-Acyltransferase_2->N-Oleoyl-Tyrosine TH->N-Oleoyl-L-DOPA AADC->OLDA_intermediate LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue_Homogenization Brain Tissue Homogenization Internal_Standard Add Internal Standard (d-OLDA) Tissue_Homogenization->Internal_Standard Lipid_Extraction Liquid-Liquid Extraction Internal_Standard->Lipid_Extraction Drying Dry Down Under Nitrogen Lipid_Extraction->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Quantification Quantification against Standard Curve Peak_Integration->Quantification

References

N-Oleoyldopamine: A Technical Whitepaper on a Novel Endovanilloid and Endocannabinoid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid, representing a fascinating intersection of the catecholaminergic, vanilloid, and cannabinoid signaling systems. Formed by the condensation of oleic acid and dopamine (B1211576), OLDA has been identified in the mammalian brain and demonstrates potent activity as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, classifying it as an "endovanilloid."[1][2][3] Concurrently, it interacts with components of the endocannabinoid system, albeit with a different profile than classic endocannabinoids like anandamide (B1667382), designating it a hybrid "endocannabinoid."[4][5] This dual activity imparts on OLDA a complex pharmacological profile with therapeutic potential in pain modulation, cardiovascular protection, and neuro-immune regulation. This document provides an in-depth technical guide to the core pharmacology of OLDA, detailing its signaling pathways, quantitative data, and the experimental protocols used for its characterization.

Core Pharmacology of this compound

OLDA's biological activities are primarily dictated by its interactions with the TRPV1 receptor and, to a lesser extent, components of the endocannabinoid system.

Activity as an Endovanilloid: The TRPV1 Receptor

OLDA is a potent and selective endogenous agonist of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor. The activation of this non-selective cation channel, predominantly expressed in primary sensory neurons, is central to its role in nociception and thermosensation.

  • Mechanism of Action: Upon binding to the TRPV1 receptor, OLDA induces a conformational change that opens the ion channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the neuron, initiating the transmission of nociceptive signals.

  • Functional Effects: The activation of TRPV1 by OLDA has been shown to induce calcium influx in TRPV1-expressing cells, produce thermal hyperalgesia (increased sensitivity to heat), and elicit nocifensive (pain-related) behaviors in animal models. These effects are effectively blocked by co-administration of selective TRPV1 antagonists, such as iodo-resiniferatoxin, confirming the on-target activity of OLDA. Furthermore, OLDA-induced activation of TRPV1 in cardiac sensory nerves triggers the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP), which mediate cardioprotective effects against ischemia-reperfusion injury.

Activity as an Endocannabinoid

While its primary identity is that of an endovanilloid, OLDA also interacts with the endocannabinoid system (ECS). These interactions are distinct from those of anandamide (AEA) or 2-arachidonoylglycerol (B1664049) (2-AG).

  • Cannabinoid Receptor Interaction: OLDA is a weak ligand for the cannabinoid type 1 (CB1) receptor. Its affinity for CB1 is significantly lower than that of classical endocannabinoids.

  • Metabolism and Transport: Like N-arachidonoyldopamine (NADA), OLDA is recognized by the anandamide membrane transporter (AMT), suggesting a potential mechanism for its cellular uptake. However, it is a poor substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, indicating greater metabolic stability.

  • Dopaminergic System Modulation: As a derivative of dopamine, OLDA can cross the blood-brain barrier and exert dopamine-like effects. It has been shown to stimulate locomotor activity in rats, an effect that is antagonized by the D2 receptor antagonist haloperidol, suggesting a direct or indirect modulation of the central dopaminergic systems.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

ParameterReceptor/Enzyme/AssaySpecies/SystemValueReference(s)
Binding Affinity (Kᵢ) Vanilloid Receptor 1 (TRPV1)Human, recombinant36 nM
Cannabinoid Receptor 1 (CB₁)Rat1.6 µM (1600 nM)
Functional Potency (EC₅₀) Ca²⁺ Influx via TRPV1HEK293 cells (VR1-transfected)36 nM
Thermal Hyperalgesia (Paw Withdrawal)Rat0.72 µg (intraplantar)
TRPV1 Current ActivationHEK293 cells (mTRPV1-transfected)0.29 ± 0.08 µM
Functional Potency (IC₅₀) 5-Lipoxygenase InhibitionRat Basophilic Leukemia-1 (RBL-1) cells7.5 nM
Effective Concentration Increased mEPSC FrequencyRat Spinal Cord Slices10 µM
Cardioprotection (Ischemia-Reperfusion)Mouse Langendorff Heart2 nM

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following sections describe the core experimental protocols used to characterize OLDA.

Cytosolic Calcium Influx Assay

This assay quantifies the ability of OLDA to activate TRPV1 channels, leading to an increase in intracellular calcium concentration.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are transfected with a plasmid encoding the human TRPV1 receptor. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics and plated on poly-L-lysine-coated dishes.

  • Dye Loading: Cultured cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM (e.g., 4 µM for 2 hours at 25°C), in a buffer solution. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.

  • Stimulation and Measurement: Baseline fluorescence is measured using a fluorescence plate reader or microscope (excitation ~488 nm, emission ~540 nm). OLDA, dissolved in a suitable vehicle (like DMSO), is added to the cells at various concentrations. The change in fluorescence intensity is recorded immediately after the addition of the compound.

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The maximum change in fluorescence is often determined by adding a calcium ionophore like ionomycin (B1663694) at the end of the experiment. Data are typically normalized to the baseline fluorescence, and dose-response curves are generated to calculate the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPV1 channels upon activation by OLDA.

  • Cell Preparation: Dorsal Root Ganglion (DRG) neurons from rats or mice, which endogenously express TRPV1, are isolated and cultured. Alternatively, HEK293 cells transfected with TRPV1 can be used.

  • Recording Setup: A glass micropipette with a tip resistance of 4-6 MΩ is filled with an intracellular solution (e.g., containing 130 mM NaCl, 0.2 mM EDTA, 3 mM HEPES, pH 7.2). The pipette is pressed against a single cell to form a high-resistance (gigaohm) seal. The cell membrane under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of transmembrane currents.

  • Data Acquisition: Cells are voltage-clamped at a holding potential (e.g., -60 mV or 0 mV). A bath solution containing extracellular ions is continuously perfused over the cell. OLDA is applied to the bath at known concentrations. The resulting inward or outward currents are recorded using an amplifier.

  • Analysis: The amplitude of the OLDA-evoked current is measured and plotted against the concentration to determine the dose-response relationship and EC₅₀. The specificity of the current can be confirmed by applying a TRPV1 antagonist.

In Vivo Thermal Hyperalgesia Assay (Hargreaves Test)

This behavioral test assesses the nociceptive effects of OLDA in live animals.

  • Animal Model: Male Wistar rats or C57BL/6J mice are used.

  • Drug Administration: OLDA, dissolved in a vehicle (e.g., saline containing ethanol (B145695) and Tween 80), is injected into the plantar surface of the hind paw (intraplantar injection).

  • Nociceptive Testing: At various time points after injection, a radiant heat source is focused on the plantar surface of the injected paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is measured. A decrease in this latency compared to vehicle-treated animals indicates thermal hyperalgesia.

  • Data Analysis: The EC₅₀ for the hyperalgesic effect is calculated from the dose-response curve of OLDA concentration versus the reduction in paw withdrawal latency.

Isolated Heart Perfusion (Langendorff Model)

This ex vivo model is used to study the direct effects of OLDA on cardiac function, particularly in the context of ischemia-reperfusion injury.

  • Heart Isolation: Mice (e.g., C57BL/6J wild-type and TRPV1 knockout) are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus via aortic cannulation.

  • Perfusion: The heart is retrogradely perfused at constant pressure (e.g., 80 mmHg) and temperature (37°C) with oxygenated Krebs-Henseleit buffer.

  • Functional Measurement: A balloon is inserted into the left ventricle to measure isovolumic contractile function. Parameters such as Left Ventricular Developed Pressure (LVDP), Left Ventricular End-Diastolic Pressure (LVEDP), and the rate of pressure change (±dP/dt) are continuously recorded. Coronary flow is also monitored.

  • Ischemia-Reperfusion Protocol: After a stabilization period, global ischemia is induced by stopping the perfusion for a set duration (e.g., 20-30 minutes), followed by a reperfusion period (e.g., 45-60 minutes).

  • Drug Treatment: OLDA (e.g., 2 nM) is perfused through the heart before the ischemic period. In some experiments, antagonists for CGRP, SP, or PKC are co-administered to investigate the signaling pathway.

  • Analysis: Cardiac functional recovery is compared between different treatment groups to assess the cardioprotective effects of OLDA.

Signaling Pathways and Visualizations

The following diagrams, rendered using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

OLDA_TRPV1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Activates Ca_ion Ca²⁺ Influx TRPV1_open->Ca_ion Permeates OLDA This compound (OLDA) OLDA->TRPV1 Binds PKC Protein Kinase C (PKC) Ca_ion->PKC Activates Neuropeptides Neuropeptide Release (CGRP, Substance P) Ca_ion->Neuropeptides Triggers PKC->TRPV1_open Sensitizes (Positive Feedback) Response Cellular Response (e.g., Nociception, Cardioprotection) Neuropeptides->Response

Caption: OLDA binds to and activates the TRPV1 channel, leading to Ca²⁺ influx and downstream signaling.

Calcium_Imaging_Workflow start Start: Culture TRPV1-HEK293 cells load_dye Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) start->load_dye wash Wash to remove extracellular dye load_dye->wash baseline Measure baseline fluorescence (F₀) wash->baseline add_olda Add this compound (OLDA) baseline->add_olda measure_f Measure fluorescence change (F) add_olda->measure_f analyze Analyze Data: Calculate ΔF/F₀ and determine EC₅₀ measure_f->analyze end End analyze->end OLDA_Dual_Role cluster_vanilloid Endovanilloid System cluster_cannabinoid Endocannabinoid System OLDA This compound (OLDA) TRPV1 TRPV1 Receptor OLDA->TRPV1 Activates (High Potency) CB1 CB₁ Receptor OLDA->CB1 Binds (Weak Ligand) AMT Anandamide Membrane Transporter (AMT) OLDA->AMT Recognized by FAAH FAAH Enzyme OLDA->FAAH Poor Substrate (Resists Degradation) van_effect Potent Agonism: - Nociception - Cardioprotection TRPV1->van_effect can_effect Modulation: - Locomotor Activity - Stable Profile

References

N-Oleoyldopamine: A Multifaceted Modulator of Central Nervous System Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Oleoyldopamine (OLDA) is an endogenous lipid neuromodulator synthesized in the central nervous system (CNS) through the condensation of oleic acid and dopamine (B1211576).[1][2] As a member of the endovanilloid and endocannabinoid-like families of compounds, OLDA exhibits a complex pharmacological profile, interacting with multiple receptor systems to modulate a range of physiological and pathological processes within the brain.[3][4] Its ability to cross the blood-brain barrier further enhances its potential as both a research tool and a therapeutic lead.[1][5] This technical guide provides a comprehensive overview of the biological activity of OLDA in the CNS, with a focus on its receptor interactions, downstream signaling pathways, and functional effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Receptor Interactions and Signaling Pathways

OLDA's biological effects in the CNS are primarily mediated through its interactions with three key receptor families: Transient Receptor Potential Vanilloid 1 (TRPV1) channels, G-protein coupled receptor 119 (GPR119), and to a lesser extent, cannabinoid and dopamine receptors.

TRPV1 Receptor Agonism

OLDA is a potent agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[3][6] Activation of TRPV1 by OLDA leads to an influx of calcium ions, triggering a cascade of downstream signaling events.[6] This interaction is central to OLDA's role in nociception and neuroinflammation.

Signaling Pathway of OLDA-Mediated TRPV1 Activation

OLDA_TRPV1_Signaling OLDA This compound (OLDA) TRPV1 TRPV1 Receptor OLDA->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Activation IL10 ↑ IL-10 Production (via neuro-immune reflex) TRPV1->IL10 CNS Neurons PKC PKC Ca_influx->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) PKC->Downstream Neuroinflammation Neuroinflammation Downstream->Neuroinflammation Nociception Nociception Downstream->Nociception

Figure 1: OLDA activates TRPV1, leading to calcium influx and downstream signaling involved in nociception and neuroinflammation.

GPR119 Receptor Agonism

OLDA has been identified as an agonist for GPR119, a Gαs-coupled receptor expressed in the brain.[7][8] Activation of GPR119 by OLDA stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] This pathway is implicated in the regulation of glucose homeostasis and may have other undiscovered roles in the CNS.[8][9]

Signaling Pathway of OLDA-Mediated GPR119 Activation

OLDA_GPR119_Signaling OLDA This compound (OLDA) GPR119 GPR119 Receptor OLDA->GPR119 Gs Gαs GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Function Modulation of Neuronal Function PKA->Neuronal_Function

Figure 2: OLDA activates GPR119, leading to cAMP production and PKA activation, which can modulate neuronal function.

Interaction with Dopaminergic and Cannabinoid Systems

OLDA's structural similarity to dopamine suggests a potential interaction with the dopaminergic system. Studies have shown that OLDA can increase locomotor activity in rats, an effect that is antagonized by the D2 receptor antagonist haloperidol (B65202).[1] This suggests that OLDA's effects on motor behavior may be mediated, at least in part, through the dopamine system.[1] Furthermore, OLDA is considered an endocannabinoid-like compound and has been shown to have a weak affinity for the CB1 receptor.[6]

Functional Effects in the Central Nervous System

Nociception

As a potent TRPV1 agonist, OLDA plays a significant role in modulating nociceptive signaling. In the spinal cord, OLDA increases the frequency of miniature excitatory postsynaptic currents (mEPSCs) in dorsal horn neurons, an effect that is blocked by TRPV1 antagonists.[10][11] This suggests that OLDA can enhance synaptic transmission in pain pathways.[10][11]

Locomotor Activity

Intraperitoneal administration of OLDA has been shown to cause a dose-dependent increase in locomotor activity in rats.[1] The maximal stimulatory effect is observed at a dose of 10 mg/kg.[1] This hyperlocomotion is attenuated by the dopamine D2 receptor antagonist haloperidol, indicating an involvement of the dopaminergic system.[1]

Neuroinflammation and Immunomodulation

OLDA exhibits potent anti-inflammatory effects in the CNS. It has been shown to induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) via activation of TRPV1 receptors on CNS neurons.[3] This neuro-immune reflex leads to a reduction in pro-inflammatory cytokines and alleviates neuroinflammation.[3]

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Receptor Binding Affinities and Potencies

Receptor/TargetSpecies/SystemAssay TypeParameterValueReference(s)
TRPV1 (VR1)Human (recombinant)Calcium InfluxEC₅₀36 nM[6]
CB1RatRadioligand BindingKᵢ1.6 µM[6]
GPR119Human (transfected cells)cAMP AccumulationEC₅₀~4.4 µM[7]

Table 2: In Vivo Efficacious Doses

EffectAnimal ModelRoute of AdministrationDose RangeOptimal DoseReference(s)
Increased Locomotor ActivityRatIntraperitoneal (i.p.)5-20 mg/kg10 mg/kg[1]
Nocifensive BehaviorRatIntraplantar0.72 µg-[6]
Induction of IL-10MouseIntravenous (i.v.)10 mg/kg-[3]

Experimental Protocols

Whole-Cell Patch-Clamp Recording in Spinal Cord Slices

This protocol is adapted from studies investigating the effect of OLDA on synaptic transmission in dorsal horn neurons.[10][11]

1. Slice Preparation: a. Anesthetize adult male Wistar rats (P19-P23) with pentobarbital (B6593769) sodium (90 mg/kg, i.p.). b. Rapidly dissect the lumbar spinal cord and immerse it in ice-cold, oxygenated (95% O₂/5% CO₂) dissection solution containing (in mM): 95 NaCl, 1.8 KCl, 7 MgSO₄, 0.5 CaCl₂, 1.2 KH₂PO₄, 26 NaHCO₃, 25 D-glucose, and 50 sucrose. c. Cut transverse slices (300-350 µm thick) using a vibratome. d. Incubate slices in dissection solution at 33°C for 30 minutes, then transfer to a recording solution at room temperature for at least 1 hour before recording. The recording solution contains (in mM): 127 NaCl, 1.8 KCl, 1.2 KH₂PO₄, 2.4 CaCl₂, 1.3 MgSO₄, 26 NaHCO₃, and 25 D-glucose, bubbled with 95% O₂/5% CO₂.

2. Electrophysiological Recording: a. Place a slice in the recording chamber and perfuse with oxygenated recording solution at a rate of 2-3 ml/min. b. Visualize neurons in the superficial dorsal horn (laminae I-II) using an upright microscope with DIC optics. c. Use borosilicate glass pipettes (3-7 MΩ) filled with an internal solution containing (in mM): 125 K-gluconate, 10 KCl, 2 MgCl₂, 0.2 EGTA, 10 HEPES, 1 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.2 with KOH). d. Establish a whole-cell patch-clamp configuration. e. Record miniature excitatory postsynaptic currents (mEPSCs) in voltage-clamp mode at a holding potential of -70 mV. f. Bath-apply this compound at desired concentrations (e.g., 0.2 µM, 10 µM) and record changes in mEPSC frequency and amplitude.

Experimental Workflow for Patch-Clamp Recording

Patch_Clamp_Workflow Start Start Slice_Prep Spinal Cord Slice Preparation Start->Slice_Prep Incubation Slice Incubation & Recovery Slice_Prep->Incubation Recording_Setup Transfer to Recording Chamber Incubation->Recording_Setup Patching Establish Whole-Cell Patch Recording_Setup->Patching Baseline Record Baseline mEPSCs Patching->Baseline OLDA_App Bath Apply OLDA Baseline->OLDA_App Recording_OLDA Record mEPSCs in presence of OLDA OLDA_App->Recording_OLDA Washout Washout Recording_OLDA->Washout Analysis Data Analysis (mEPSC frequency, amplitude) Washout->Analysis End End Analysis->End

Figure 3: Workflow for investigating the effects of OLDA on synaptic transmission using patch-clamp electrophysiology.

Locomotor Activity Assessment

This protocol is based on studies evaluating the effect of OLDA on motor behavior in rats.[1]

1. Animals and Housing: a. Use adult male Wistar rats (200-250 g). b. House animals individually in a temperature- and light-controlled environment (12:12 h light/dark cycle) with ad libitum access to food and water. c. Allow at least one week for acclimatization before the experiment.

2. Drug Preparation and Administration: a. Prepare this compound solutions in a vehicle of 5% Tween 20 in saline. b. Administer OLDA (5, 10, or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection. c. For antagonist studies, pre-treat animals with haloperidol (0.1 or 0.2 mg/kg, i.p.) 30 minutes before OLDA administration.

3. Locomotor Activity Monitoring: a. Immediately after injection, place each rat individually into an open-field arena (e.g., 40x40x40 cm) equipped with infrared beams for automated activity monitoring. b. Record locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 2 hours. c. Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of OLDA's effect.

Measurement of IL-10 Release

This protocol is derived from studies investigating the immunomodulatory effects of OLDA.[3]

1. Animal Model of Neuroinflammation: a. Induce neuroinflammation in mice (e.g., C57BL/6) by intravenous (i.v.) or intratracheal (i.t.) administration of lipopolysaccharide (LPS).

2. OLDA Treatment: a. Administer this compound (10 mg/kg, i.v.) or vehicle immediately after the LPS challenge.

3. Sample Collection: a. At a specified time point (e.g., 2 hours post-treatment), collect blood samples via cardiac puncture into EDTA-containing tubes. b. Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma. c. Collect brain tissue after transcardial perfusion with PBS to remove blood.

4. ELISA for IL-10: a. Use a commercially available ELISA kit for mouse IL-10. b. Follow the manufacturer's instructions to measure the concentration of IL-10 in the plasma and brain homogenates. c. Briefly, coat a 96-well plate with a capture antibody against mouse IL-10. d. Block the plate and then add plasma samples or brain homogenates, along with a standard curve of recombinant IL-10. e. After incubation and washing, add a biotinylated detection antibody. f. Follow with an avidin-horseradish peroxidase (HRP) conjugate. g. Add a substrate solution (e.g., TMB) and stop the reaction. h. Read the absorbance at 450 nm using a microplate reader. i. Calculate the concentration of IL-10 in the samples based on the standard curve.

Conclusion

This compound is a versatile endogenous lipid with a complex pharmacological profile in the central nervous system. Its ability to potently activate TRPV1 and GPR119, coupled with its interactions with the dopaminergic system, positions it as a key modulator of nociception, locomotor activity, and neuroinflammation. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the physiological roles of OLDA and explore its therapeutic potential for a variety of CNS disorders. The continued investigation of this fascinating molecule holds promise for the development of novel therapeutic strategies targeting these complex conditions.

References

N-Oleoyldopamine's Role in Modulating Dopamine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: N-Oleoyldopamine (OLDA) is an endogenous lipid neuromodulator, formed from the condensation of oleic acid and dopamine (B1211576), that plays a significant role in the central nervous system.[1][2] Initially identified as a potent agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, its activity profile is complex, involving interactions with multiple targets within the dopamine system.[3][4] OLDA modulates the firing of midbrain dopaminergic neurons through a multifaceted mechanism involving TRPV1 channels, dopamine D2 autoreceptors (D2R), the dopamine transporter (DAT), and cannabinoid receptors.[1] Its ability to cross the blood-brain barrier positions it as a molecule of interest for therapeutic development, particularly for neurodegenerative disorders such as Parkinson's disease. This document provides a comprehensive overview of the synthesis, metabolism, and intricate signaling mechanisms of OLDA, supported by quantitative data and detailed experimental protocols relevant to researchers in neuropharmacology and drug development.

Molecular Profile of this compound

Synthesis and Metabolism

This compound is an amide synthesized from the conjugation of oleic acid and dopamine. While its precise biosynthetic pathway in vivo is still under investigation, it is understood to be produced in catecholaminergic neurons. Unlike other endocannabinoid-like molecules such as N-arachidonoyldopamine (NADA), OLDA is a poor substrate for fatty-acid amide hydrolase (FAAH), suggesting alternative metabolic routes. Studies have shown that OLDA's metabolism follows a pathway similar to dopamine itself, specifically through O-methylation by catechol-O-methyltransferase (COMT). This process yields O-methylated derivatives, which may possess their own distinct bioactive properties.

OLDA_Metabolism Dopamine Dopamine OLDA This compound (OLDA) Dopamine->OLDA OleicAcid Oleic Acid OleicAcid->OLDA COMT Catechol-O-Methyltransferase (COMT) OLDA->COMT Metabolized by Metabolite O-methylated OLDA COMT->Metabolite OLDA_Signaling_Pathway OLDA's Modulatory Actions on a Dopaminergic Neuron cluster_neuron Dopaminergic Neuron Membrane TRPV1 TRPV1 Excitation Neuron Excitation (↑ Firing) TRPV1->Excitation  + D2R D2 Autoreceptor Inhibition Neuron Inhibition (↓ Firing) D2R->Inhibition  - DAT DAT DA_Reuptake Dopamine Reuptake DAT->DA_Reuptake  Mediates CB1 CB1 Receptor OLDA OLDA OLDA->TRPV1  Strong Agonist OLDA->DAT  Blocks OLDA->CB1  Weak Ligand Dopamine Dopamine Dopamine->D2R  Activates Dopamine->DAT Microdialysis_Workflow cluster_prep Surgical Preparation cluster_exp Experiment Day cluster_analysis Analysis A Anesthetize Animal B Stereotaxic Implantation of Guide Cannula A->B C Recovery Period (5-7 days) B->C D Insert Microdialysis Probe C->D E Perfuse with aCSF & Equilibrate D->E F Collect Baseline Samples E->F G Administer OLDA F->G H Collect Post-Treatment Samples G->H I Quantify Dopamine via HPLC-ECD H->I J Data Analysis (% Baseline Change) I->J

References

N-Oleoyldopamine: A Comprehensive Technical Guide on its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid, formally a condensation product of oleic acid and dopamine (B1211576), that has emerged as a significant modulator of various physiological and pathological processes.[1][2] Initially identified in the mammalian brain, this N-acyldopamine is recognized as a potent and selective endogenous agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor.[3][4] Its pharmacological profile extends beyond TRPV1 activation, encompassing interactions with the endocannabinoid system and G-protein coupled receptors, positioning OLDA as a molecule of considerable interest for therapeutic development. This technical guide provides an in-depth overview of the pharmacological properties of OLDA, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its principal signaling pathways.

Core Pharmacological Profile

This compound is a multifaceted signaling molecule with a range of biological activities. Its primary and most characterized role is as a potent agonist of the TRPV1 receptor, a non-selective cation channel involved in pain sensation, temperature regulation, and inflammation.[5] Unlike other endogenous TRPV1 agonists like N-arachidonoyldopamine (NADA), OLDA exhibits greater selectivity for TRPV1 over cannabinoid receptors.

Mechanism of Action

The principal mechanism of action of OLDA is the direct activation of the TRPV1 channel. This interaction leads to the influx of cations, primarily Ca2+ and Na+, into the cell, resulting in depolarization and the initiation of downstream signaling cascades. The functional consequences of TRPV1 activation by OLDA are tissue-specific and depend on the cell types expressing the receptor.

Beyond its affinity for TRPV1, OLDA has been shown to interact with other cellular targets:

  • G-Protein Coupled Receptor 119 (GPR119): OLDA is a robust activator of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. This activation stimulates cAMP production and subsequently enhances glucose-dependent insulin (B600854) release, highlighting a potential role for OLDA in glucose homeostasis.

  • Endocannabinoid System: While OLDA has a low affinity for the cannabinoid type 1 (CB1) receptor, it is recognized by the anandamide (B1667382) membrane transporter. It is, however, a poor substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, suggesting a longer duration of action compared to other endocannabinoids.

  • Dopaminergic Systems: Given its structural relationship to dopamine, OLDA can influence dopaminergic neurotransmission. It has been shown to modulate the activity of midbrain dopaminergic neurons and can induce hyperlocomotion, an effect antagonized by dopamine D2 receptor antagonists.

  • 5-Lipoxygenase (5-LOX): OLDA is a potent inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of pro-inflammatory leukotrienes. This suggests an anti-inflammatory mechanism independent of TRPV1 activation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

ParameterValueSpecies/SystemReference
TRPV1 Receptor Activity
EC₅₀ (Calcium Influx)36 nMhTRPV1-transfected HEK293 cells
Kᵢ (hTRPV1)36 nMHuman recombinant VR1
GPR119 Receptor Activity
EC₅₀ (cAMP accumulation)~1 µMhGPR119-transfected HEK293 cells
Cannabinoid Receptor Binding
Kᵢ (rCB1)1.6 µMRat CB1 receptor
Enzyme Inhibition
IC₅₀ (5-Lipoxygenase)7.5 nMRat basophilic leukemia-1 (RBL-1) cells
In Vivo Efficacy
EC₅₀ (Hyperalgesia)0.72 µgRat (paw withdrawal latency)

Key Pharmacological Effects

Cardiovascular System

OLDA exhibits significant cardioprotective effects, particularly against ischemia-reperfusion (I/R) injury. This protection is primarily mediated through the activation of TRPV1 channels on sensory nerves in the heart. Activation of these nerves leads to the release of calcitonin gene-related peptide (CGRP) and substance P (SP), which in turn contribute to the cardioprotective phenotype. This effect is absent in TRPV1 knockout mice, confirming the essential role of this receptor.

Nervous System

In the central and peripheral nervous systems, OLDA plays a role in nociception and neuronal signaling. It produces hyperalgesia when administered peripherally, an effect that is blocked by TRPV1 antagonists. In the spinal cord, OLDA can enhance synaptic transmission in dorsal horn neurons, particularly under conditions where TRPV1 receptors are sensitized, such as during inflammation. Furthermore, OLDA can cross the blood-brain barrier and modulate the activity of dopaminergic neurons in the midbrain, impacting motor behavior.

Anti-inflammatory and Immunomodulatory Effects

OLDA possesses notable anti-inflammatory properties. In models of endotoxemia and sepsis, intravenous administration of OLDA leads to a significant increase in the anti-inflammatory cytokine IL-10 and a reduction in pro-inflammatory cytokines. This effect is dependent on TRPV1 expressed on central nervous system neurons and involves a neuro-immune reflex that requires circulating monocytes/macrophages for the systemic production of IL-10. Additionally, its ability to inhibit 5-lipoxygenase contributes to its anti-inflammatory profile.

Metabolic Effects

Through its activation of the GPR119 receptor, OLDA has demonstrated the potential to regulate glucose homeostasis. Oral administration of OLDA improves glucose tolerance in mice, an effect that is absent in GPR119-deficient mice. The activation of GPR119 by OLDA stimulates the release of insulin from pancreatic β-cells in a glucose-dependent manner.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's pharmacological properties.

Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion Injury

This ex vivo model is used to assess the direct effects of OLDA on cardiac function following a simulated heart attack.

Protocol:

  • Animal Preparation: Male wild-type (C57BL/6J) and TRPV1 knockout (TRPV1-/-) mice (25-30 g) are heparinized (500 U/kg, i.p.) and anesthetized with pentobarbital (B6593769) sodium (50 mg/kg, i.p.).

  • Heart Isolation and Perfusion: The hearts are excised and immediately cannulated via the aorta on a Langendorff apparatus. They are retrogradely perfused at a constant pressure of 80 mmHg with Krebs-Henseleit buffer (in mmol/L: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 0.5 Na-EDTA, and 11 glucose), saturated with 95% O₂-5% CO₂ at 37°C.

  • Functional Measurements: A water-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function. Left ventricular developed pressure (LVDP), left ventricular end-diastolic pressure (LVEDP), and the maximal rate of pressure development (+dP/dt) are continuously recorded. Coronary flow is also monitored.

  • Experimental Groups and Ischemia-Reperfusion Protocol:

    • Hearts are allowed to stabilize for 25 minutes.

    • Vehicle or OLDA (e.g., 2 x 10⁻⁹ M) is perfused for a set period (e.g., 10 minutes). In some groups, antagonists for CGRP receptors (CGRP8-37), NK1 receptors (RP-67580), PKC (chelerythrine), or K+ channels (tetrabutylammonium) are administered prior to and during OLDA perfusion.

    • Global ischemia is induced by stopping the perfusion for 35 minutes, followed by 40 minutes of reperfusion.

  • Data Analysis: Cardiac functional parameters are compared between groups at the end of the reperfusion period.

In Vitro Calcium Influx Assay in TRPV1-Transfected Cells

This cell-based assay is used to determine the potency of OLDA as a TRPV1 agonist.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells are stably transfected with a plasmid encoding the human TRPV1 receptor. Cells are cultured in standard growth medium.

  • Cell Plating: Cells are plated onto poly-L-lysine coated 96-well plates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) for 2 hours at 25°C.

  • Compound Addition and Measurement: The fluorescent signal is measured before and immediately after the addition of varying concentrations of OLDA. The change in intracellular calcium concentration is recorded using a fluorescence plate reader.

  • Data Analysis: The concentration-response curve for OLDA is generated, and the EC₅₀ value is calculated. The effect can be compared to a known TRPV1 agonist like capsaicin and tested for inhibition by a TRPV1 antagonist like iodo-resiniferatoxin.

In Vivo Model of Endotoxemia

This model is used to evaluate the anti-inflammatory effects of OLDA in a systemic inflammation context.

Protocol:

  • Animal Model: Mice are challenged with an intravenous or intratracheal injection of lipopolysaccharide (LPS).

  • OLDA Administration: OLDA (e.g., 5 or 10 mg/kg) or vehicle (e.g., 5% Tween 20 in PBS) is administered intravenously immediately or a few hours after the LPS challenge.

  • Sample Collection: Blood samples are collected at various time points after treatment.

  • Cytokine Analysis: Plasma levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines are measured using ELISA or multiplex bead assays.

  • Cellular Analysis: To identify the cellular source of IL-10, circulating monocytes/macrophages can be depleted using clodronate liposomes prior to the experiment.

  • Genetic Knockdown: To determine the role of neuronal TRPV1, experiments can be repeated in mice with pan-neuronal or peripheral nervous system-specific knockdown of the TRPV1 gene.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.

OLDA_Cardioprotection_Pathway OLDA This compound TRPV1 TRPV1 Channel (on Sensory Nerves) OLDA->TRPV1 activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Neuropeptide_Release Release of CGRP & Substance P Ca_Influx->Neuropeptide_Release CGRP_R CGRP Receptor Neuropeptide_Release->CGRP_R NK1_R NK1 Receptor Neuropeptide_Release->NK1_R Cardioprotection Cardioprotection (Reduced I/R Injury) CGRP_R->Cardioprotection NK1_R->Cardioprotection PKC Protein Kinase C PKC->TRPV1 sensitizes K_Channel K⁺ Channel K_Channel->Neuropeptide_Release modulates Chelerythrine Chelerythrine Chelerythrine->PKC inhibits TBA Tetrabutylammonium TBA->K_Channel inhibits CGRP8_37 CGRP8-37 CGRP8_37->CGRP_R inhibits RP67580 RP-67580 RP67580->NK1_R inhibits

Caption: TRPV1-Mediated Cardioprotective Signaling Pathway of this compound.

OLDA_Anti_Inflammatory_Pathway OLDA This compound (intravenous) CNS_Neuron Central Nervous System Neuron OLDA->CNS_Neuron acts on TRPV1_CNS TRPV1 Channel Neuro_Immune_Reflex Neuro-Immune Reflex (Efferent Pathway) TRPV1_CNS->Neuro_Immune_Reflex activates Monocyte_Macrophage Circulating Monocyte/Macrophage Neuro_Immune_Reflex->Monocyte_Macrophage signals to IL10_Production ↑ IL-10 Production Monocyte_Macrophage->IL10_Production Systemic_Anti_Inflammation Systemic Anti-inflammatory Effect IL10_Production->Systemic_Anti_Inflammation ProInflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Systemic_Anti_Inflammation->ProInflammatory_Cytokines OLDA_Glucose_Homeostasis_Pathway OLDA This compound GPR119 GPR119 (on Pancreatic β-cell) OLDA->GPR119 activates AC Adenylyl Cyclase GPR119->AC activates cAMP ↑ cAMP AC->cAMP Insulin_Release ↑ Glucose-Dependent Insulin Release cAMP->Insulin_Release Glucose_Homeostasis Improved Glucose Tolerance Insulin_Release->Glucose_Homeostasis

References

An In-Depth Technical Guide to N-Oleoyldopamine and its Interaction with Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyldopamine (OLDA) is an endogenous lipid amide that has garnered significant interest within the scientific community for its diverse biological activities. Structurally, it is a conjugate of oleic acid and the neurotransmitter dopamine (B1211576). While OLDA is potently and selectively recognized as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, its interaction with the endocannabinoid system, specifically the cannabinoid receptors CB1 and CB2, is less defined. This technical guide provides a comprehensive overview of the current understanding of OLDA's engagement with cannabinoid receptors, presenting quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways. The available evidence indicates that OLDA is a weak ligand for the CB1 receptor and its affinity for the CB2 receptor remains to be quantitatively determined. This document aims to be a valuable resource for researchers investigating the pharmacology of OLDA and its potential therapeutic applications.

Introduction

This compound (OLDA) is an endogenously produced N-acyldopamine, belonging to a class of lipid signaling molecules with structural similarities to both the endocannabinoid anandamide (B1667382) and the vanilloid compound capsaicin.[1] First identified in the mammalian brain, OLDA's primary and most well-characterized role is as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain sensation and inflammation.[2][3]

The structural resemblance of OLDA to endocannabinoids, particularly N-arachidonoyldopamine (NADA), has prompted investigations into its interaction with the cannabinoid receptors, CB1 and CB2. The endocannabinoid system, comprising these receptors, their endogenous ligands, and the enzymes for their synthesis and degradation, plays a crucial role in regulating a myriad of physiological processes. While often referred to as an "endovanilloid and endocannabinoid," the precise nature and functional consequences of OLDA's interaction with CB1 and CB2 receptors are not as thoroughly elucidated as its effects on TRPV1.[1] This guide synthesizes the available quantitative data, outlines the experimental approaches to study these interactions, and provides a framework for understanding the potential signaling outcomes.

Quantitative Data on this compound Interaction with Cannabinoid Receptors

The interaction of this compound with cannabinoid receptors has been primarily characterized through competitive radioligand binding assays. These assays determine the affinity of an unlabeled compound (OLDA) by measuring its ability to displace a radiolabeled ligand from the receptor. The key parameter derived from these experiments is the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

Table 1: Binding Affinity of this compound at Cannabinoid Receptors

ReceptorLigandSpeciesAssay TypeKᵢ (µM)Reference
CB1This compoundRatRadioligand Binding Assay1.6[2]
CB2This compound--Not Determined-

Kᵢ: Inhibition Constant

The data clearly indicates that OLDA possesses a weak affinity for the rat CB1 receptor, with a Kᵢ value in the micromolar range. To date, there is a lack of published quantitative binding data for OLDA at the CB2 receptor. General studies on N-acyldopamines suggest a low affinity for CB2 receptors, but specific experimental determination for OLDA is required for confirmation.

There is currently no available data on the functional activity of OLDA at either CB1 or CB2 receptors, such as EC₅₀ (half maximal effective concentration) or Eₘₐₓ (maximum effect) values from functional assays like GTPγS binding or cAMP modulation assays.

Experimental Protocols

The characterization of this compound's interaction with cannabinoid receptors involves standard pharmacological assays. The following are detailed methodologies for key experiments.

Cannabinoid Receptor Binding Assay (Competitive Inhibition)

This protocol is adapted from the methodology used to determine the binding affinity of N-acyldopamines for the CB1 receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the CB1 receptor using a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Rat brain tissue or cells stably expressing the rat CB1 receptor.

  • Radioligand: [³H]SR141716A (a selective CB1 antagonist).

  • Test Compound: this compound (OLDA).

  • Non-specific Binding Control: A high concentration of a known CB1 ligand (e.g., WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4.

  • Wash Buffer: Assay buffer containing 5 mg/ml bovine serum albumin (BSA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In test tubes, combine:

    • A fixed concentration of [³H]SR141716A.

    • Varying concentrations of this compound (typically from 10⁻⁹ M to 10⁻⁴ M).

    • A fixed amount of membrane protein (e.g., 50 µg).

    • For total binding, omit OLDA.

    • For non-specific binding, add a high concentration of WIN 55,212-2 (e.g., 10 µM).

    • Bring the final volume to 1 ml with assay buffer.

  • Incubation: Incubate the tubes at 30°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the OLDA concentration.

    • Determine the IC₅₀ value (the concentration of OLDA that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Rat Brain or CB1-expressing cells) Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation ([³H]SR141716A, OLDA, Control) Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_SB Calculate Specific Binding Counting->Calc_SB Plot_Curve Plot Competition Curve Calc_SB->Plot_Curve Calc_IC50 Determine IC₅₀ Plot_Curve->Calc_IC50 Calc_Ki Calculate Kᵢ (Cheng-Prusoff Equation) Calc_IC50->Calc_Ki

Caption: Workflow for Cannabinoid Receptor Binding Assay.

Functional Assays: GTPγS Binding and cAMP Accumulation

While no specific data exists for OLDA, the following are standard protocols to assess the functional activity of a ligand at G protein-coupled receptors like CB1 and CB2.

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at cannabinoid receptors by measuring its effect on G-protein activation.

Principle: Agonist binding to a Gᵢ/ₒ-coupled receptor like CB1 or CB2 facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins. An increase in [³⁵S]GTPγS binding indicates agonism.

Materials:

  • Membranes from cells expressing CB1 or CB2 receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound.

  • Control agonist (e.g., CP55,940).

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • Membrane preparation.

    • GDP (to ensure binding is from a guanine (B1146940) nucleotide-free state).

    • Varying concentrations of OLDA.

    • For basal binding, add buffer only.

    • For maximal stimulation, add a saturating concentration of a control agonist.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash filters with ice-cold buffer.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the OLDA concentration to determine EC₅₀ and Eₘₐₓ values.

Objective: To determine if this compound modulates adenylyl cyclase activity through cannabinoid receptors.

Principle: CB1 and CB2 receptors are primarily coupled to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP levels in response to the test compound.

Materials:

  • Whole cells expressing CB1 or CB2 receptors.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound.

  • Control agonist (e.g., WIN 55,212-2).

  • cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate cells with varying concentrations of OLDA.

  • Stimulation: Add forskolin to all wells (except basal control) to stimulate cAMP production.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the OLDA concentration to determine the IC₅₀ (for agonists) or EC₅₀ (for inverse agonists) and Eₘₐₓ values.

Signaling Pathways

The interaction of ligands with cannabinoid receptors initiates a cascade of intracellular signaling events. While the specific downstream effects of OLDA binding to cannabinoid receptors have not been elucidated, this section describes the canonical signaling pathways associated with CB1 and CB2 receptor activation.

G-Protein Coupling and Downstream Effectors

CB1 and CB2 receptors are classical G protein-coupled receptors (GPCRs) that primarily couple to the Gᵢ/ₒ family of heterotrimeric G proteins.

Signaling Cascade:

  • Agonist Binding: An agonist, such as an endocannabinoid, binds to the receptor.

  • Conformational Change: This induces a conformational change in the receptor.

  • G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαᵢ/ₒ subunit.

  • Subunit Dissociation: The Gαᵢ/ₒ-GTP and Gβγ subunits dissociate from each other and the receptor.

  • Effector Modulation:

    • Gαᵢ/ₒ-GTP: Directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

    • Gβγ: Can modulate the activity of various ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels. It can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.

G OLDA This compound (Hypothetical Agonist) CB1R CB1/CB2 Receptor OLDA->CB1R G_protein Gᵢ/ₒ Protein (αβγ) CB1R->G_protein Activation G_alpha Gαᵢ/ₒ-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel Ca²⁺ Channels G_betagamma->Ca_channel Inhibition K_channel K⁺ Channels G_betagamma->K_channel Activation MAPK MAPK Pathway (e.g., ERK1/2) G_betagamma->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Gene_Expression Changes in Gene Expression PKA->Gene_Expression Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux MAPK->Gene_Expression

Caption: Canonical Gᵢ/ₒ-mediated signaling pathway for cannabinoid receptors.

β-Arrestin Recruitment

In addition to G-protein-mediated signaling, agonist binding to cannabinoid receptors can also lead to the recruitment of β-arrestin proteins.

Role of β-Arrestin:

  • Receptor Desensitization: β-arrestins play a key role in the desensitization of GPCRs by uncoupling them from G-proteins and targeting them for internalization.

  • G-Protein-Independent Signaling: β-arrestins can also act as scaffolds for other signaling proteins, such as components of the MAPK pathway, initiating a wave of signaling that is independent of G-protein activation.

The ability of a ligand to preferentially activate either the G-protein or the β-arrestin pathway is known as "biased agonism" and is an area of intense research in drug development. The potential for OLDA to act as a biased agonist at cannabinoid receptors is currently unknown.

G OLDA This compound (Hypothetical Agonist) CB1R CB1/CB2 Receptor OLDA->CB1R GRK GRK CB1R->GRK Activates P_CB1R Phosphorylated Receptor GRK->CB1R Phosphorylates beta_Arrestin β-Arrestin P_CB1R->beta_Arrestin Recruitment Desensitization Receptor Desensitization beta_Arrestin->Desensitization Internalization Receptor Internalization beta_Arrestin->Internalization MAPK_scaffold MAPK Scaffolding beta_Arrestin->MAPK_scaffold ERK_activation ERK Activation MAPK_scaffold->ERK_activation

Caption: β-Arrestin recruitment pathway following cannabinoid receptor activation.

Conclusion and Future Directions

This compound presents a fascinating case of a multi-target endogenous lipid mediator. While its role as a potent TRPV1 agonist is well-established, its interaction with the cannabinoid system remains an area ripe for further investigation. The current data definitively classifies OLDA as a weak ligand for the CB1 receptor, with its affinity for the CB2 receptor yet to be reported.

Future research should prioritize the following:

  • Determination of CB2 Binding Affinity: Quantifying the Kᵢ of OLDA at the CB2 receptor is essential to complete its basic pharmacological profile at cannabinoid receptors.

  • Functional Characterization: Comprehensive functional studies using assays such as GTPγS binding, cAMP modulation, and β-arrestin recruitment are needed to determine if OLDA acts as an agonist, antagonist, inverse agonist, or biased agonist at both CB1 and CB2 receptors.

  • In Vivo Studies: Elucidating the physiological and behavioral effects of OLDA that are specifically mediated by cannabinoid receptors, independent of its actions at TRPV1, will be crucial for understanding its overall biological role.

A more complete understanding of the interaction of this compound with the endocannabinoid system will not only enhance our knowledge of this complex signaling network but may also unveil new therapeutic opportunities for a range of pathological conditions.

References

N-Oleoyldopamine: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Oleoyldopamine (OLDA) is an endogenous N-acyldopamine, a condensation product of oleic acid and dopamine, that has emerged as a promising multifaceted therapeutic agent. Initially identified in the mammalian brain, OLDA is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] Its ability to cross the blood-brain barrier further enhances its therapeutic utility.[3] Extensive preclinical research has demonstrated its significant potential in diverse therapeutic areas, including cardioprotection, neuroprotection, immunomodulation, and metabolic regulation. This technical guide provides an in-depth review of the current understanding of OLDA's mechanisms of action, summarizes key quantitative data from preclinical studies, details experimental protocols for its investigation, and visualizes its core signaling pathways.

Mechanism of Action

The primary mechanism underlying OLDA's diverse biological effects is its potent activation of the TRPV1 channel, a non-selective cation channel predominantly expressed in sensory neurons. Unlike other endogenous TRPV1 agonists like anandamide, OLDA exhibits high selectivity for TRPV1 over cannabinoid receptors, making it a more specific pharmacological tool. Activation of TRPV1 by OLDA triggers a cascade of downstream signaling events that vary depending on the tissue and physiological context.

Beyond TRPV1, OLDA has been shown to interact with other receptor systems, including G protein-coupled receptor 119 (GPR119), which is involved in glucose homeostasis, and GPR55, implicated in cancer cell apoptosis. It also modulates dopaminergic neurotransmission, contributing to its effects on locomotor activity.

Therapeutic Potential and Preclinical Data

Cardioprotection

OLDA has demonstrated significant cardioprotective effects in preclinical models of ischemia-reperfusion (I/R) injury. Its mechanism involves the activation of TRPV1 on sensory nerves in the heart, leading to the release of cardioprotective neuropeptides, calcitonin gene-related peptide (CGRP) and Substance P (SP). This signaling cascade is dependent on Protein Kinase C (PKC).

Table 1: Quantitative Data on the Cardioprotective Effects of this compound

ParameterModelTreatmentResultReference
Left Ventricular Developed Pressure (LVDP) RecoveryLangendorff-perfused mouse hearts (I/R)2 nM OLDASignificant improvement vs. control
Left Ventricular End-Diastolic Pressure (LVEDP)Langendorff-perfused mouse hearts (I/R)2 nM OLDASignificant reduction vs. control
CGRP ReleaseIsolated mouse hearts2 nM OLDASignificant increase in WT mice, absent in TRPV1-/- mice
Substance P ReleaseIsolated mouse hearts2 nM OLDASignificant increase in WT mice, absent in TRPV1-/- mice
Infarct SizeMouse model of myocardial I/ROLDA (dose not specified)Reduced infarct size
Anti-inflammatory and Immunomodulatory Effects

OLDA exhibits potent anti-inflammatory properties, primarily through a neuro-immune reflex arc. Intravenous administration of OLDA in mouse models of endotoxemia and sepsis leads to a significant, TRPV1-dependent increase in the anti-inflammatory cytokine Interleukin-10 (IL-10), while concurrently reducing levels of pro-inflammatory cytokines. This effect is mediated by the activation of TRPV1 on central nervous system neurons, which in turn modulates the systemic immune response.

Table 2: Quantitative Data on the Anti-inflammatory Effects of this compound

ParameterModelTreatmentResultReference
IL-10 Serum LevelsLPS-induced endotoxemia in mice5 or 10 mg/kg OLDA (i.v.)Significant increase vs. vehicle
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)LPS-induced endotoxemia in mice5 or 10 mg/kg OLDA (i.v.)Significant decrease vs. vehicle
Mouse Sepsis ScoreS. aureus pneumonia-induced sepsis in miceOLDA (dose not specified)Improved sepsis scores
Lung InjuryS. aureus pneumonia-induced sepsis in miceOLDA (dose not specified)Reduced lung injury
Neurological and Nociceptive Effects

As a potent TRPV1 agonist, OLDA plays a significant role in modulating nociception. It has been shown to induce hyperalgesia upon peripheral administration, an effect that is blocked by TRPV1 antagonists. This highlights its potential as a tool to study pain pathways. Furthermore, OLDA influences locomotor activity through its interaction with the dopaminergic system.

Table 3: Quantitative Data on the Neurological and Nociceptive Effects of this compound

ParameterModelTreatmentResultReference
Calcium Influx (EC50)VR1-transfected HEK293 cellsOLDA36 nM
Paw Withdrawal Latency (EC50)Radiant heat source in ratsOLDA0.72 µg
Locomotor ActivityMale Wistar rats10 mg/kg OLDA (i.p.)Increased mean distance traveled from 403 cm to 1213 cm
Miniature Excitatory Postsynaptic Current (mEPSC) FrequencySpinal cord dorsal horn neurons10 µM OLDA~100% increase
Metabolic Regulation

OLDA has been identified as an agonist for GPR119, a receptor involved in glucose homeostasis. This suggests a potential therapeutic role for OLDA and its derivatives in metabolic disorders such as type 2 diabetes. Activation of GPR119 on pancreatic β-cells and intestinal L-cells can enhance glucose-stimulated insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).

Table 4: Quantitative Data on the Metabolic Effects of this compound

ParameterModelTreatmentResultReference
GPR119 Activation (EC50)HEK293 cells expressing human GPR119OLDA~1 µM
Insulin ReleaseHIT-T15 cellsOLDAStimulation of insulin release
Glucose HomeostasisIn vivo mouse modelsOLDAImproved glucose tolerance

Experimental Protocols

Langendorff Heart Preparation for Ischemia-Reperfusion Injury

This protocol is used to assess the cardioprotective effects of OLDA in an ex vivo model of I/R injury.

Materials:

  • Male TRPV1 knockout (TRPV1-/-) and wild-type (WT) mice (25-30 g)

  • Heparin (500 U/kg)

  • Pentobarbital (B6593769) sodium (50 mg/kg)

  • Krebs-Henseleit buffer (in mmol/L: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 0.5 Na-EDTA, and 11 glucose; saturated with 95% O2-5% CO2, pH 7.4)

  • This compound (OLDA) (Cayman Chemical)

  • TRPV1, CGRP, NK1, and PKC antagonists (as required)

  • Langendorff apparatus

Procedure:

  • Anesthetize the mouse with pentobarbital sodium and administer heparin.

  • Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart retrogradely with Krebs-Henseleit buffer at 37°C and a constant pressure of 80 mmHg.

  • Insert a water-filled balloon into the left ventricle to measure cardiac function (LVEDP, LVDP, +dP/dt).

  • Allow the heart to stabilize for 25 minutes.

  • Perfuse with OLDA (e.g., 2 x 10⁻⁹ M) for 10 minutes. For antagonist studies, add the antagonist 5 minutes prior to and during OLDA perfusion.

  • Induce global ischemia by stopping the perfusion for 35 minutes.

  • Reperfuse the heart for 40 minutes.

  • Record cardiac function parameters throughout the experiment.

  • At the end of reperfusion, collect the perfusate for CGRP and Substance P measurement and process the heart tissue for infarct size analysis.

LPS-Induced Endotoxemia Model in Mice

This in vivo model is used to evaluate the anti-inflammatory effects of OLDA.

Materials:

  • Male C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (OLDA) (Cayman Chemical)

  • Vehicle (e.g., 5% Tween 20 in PBS)

  • Sterile syringes and needles

Procedure:

  • Prepare OLDA solution by dissolving it in ethanol, evaporating the ethanol, and then diluting it in the vehicle.

  • Administer OLDA (e.g., 5 or 10 mg/kg) or vehicle intravenously (i.v.) to the mice.

  • Immediately or 2 hours after OLDA administration, inject LPS (e.g., 10 mg/kg) intraperitoneally (i.p.).

  • Monitor the mice for signs of endotoxemia and survival.

  • At predetermined time points (e.g., 2, 6, 24 hours) after LPS injection, collect blood samples via cardiac puncture for cytokine analysis (e.g., IL-10, TNF-α, IL-6) using ELISA.

  • Harvest organs (e.g., lungs, liver) for histological analysis and cytokine measurement.

Measurement of CGRP and Substance P Release

This protocol describes the quantification of neuropeptide release from isolated heart tissue.

Materials:

  • Isolated heart tissue from Langendorff experiments

  • Krebs-Henseleit buffer

  • Phosphoramidon (B1677721) (1 µM) and Captopril (B1668294) (1 µM)

  • Radioimmunoassay (RIA) or Enzyme-linked immunosorbent assay (ELISA) kits for CGRP and Substance P (e.g., Peninsula Laboratories)

Procedure:

  • Cut the heart tissue into small pieces and place them in tubes containing Krebs-Henseleit buffer with phosphoramidon and captopril to prevent peptide degradation.

  • Saturate the buffer with 95% O2-5% CO2 and incubate at 37°C.

  • For the OLDA-treated group, add OLDA (e.g., 2 x 10⁻⁹ M) and incubate for 60 minutes.

  • Collect the supernatant (perfusate).

  • Purify the samples according to the RIA or ELISA kit manufacturer's instructions.

  • Quantify the concentration of CGRP and Substance P using the respective immunoassay kits.

  • Normalize the peptide release to the wet weight of the heart tissue.

Calcium Influx Assay in HEK293 Cells

This in vitro assay measures the ability of OLDA to activate TRPV1 channels, leading to an increase in intracellular calcium.

Materials:

  • Human Embryonic Kidney (HEK293) cells transfected with the human TRPV1 receptor (VR1).

  • Cell culture medium (e.g., DMEM)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)

  • This compound (OLDA)

  • TRPV1 antagonist (e.g., iodo-resiniferatoxin) for control experiments.

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Culture the VR1-transfected HEK293 cells in appropriate multi-well plates until they reach a suitable confluency.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of OLDA in the assay buffer.

  • Add the OLDA solutions to the respective wells of the plate. For antagonist experiments, pre-incubate the cells with the antagonist before adding OLDA.

  • Measure the change in fluorescence intensity over time using a fluorescence microplate reader or microscope. The increase in fluorescence corresponds to the influx of calcium.

  • Calculate the EC50 value for OLDA-induced calcium influx from the dose-response curve.

Signaling Pathways and Experimental Workflows

OLDA_Cardioprotection_Signaling OLDA This compound (OLDA) TRPV1 TRPV1 Channel (on Sensory Neurons) OLDA->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx PKC Protein Kinase C (PKC) Ca_influx->PKC Activates Neuropeptide_Release Release of CGRP & Substance P Ca_influx->Neuropeptide_Release Triggers PKC->TRPV1 Sensitizes Cardioprotection Cardioprotection (Reduced I/R Injury) Neuropeptide_Release->Cardioprotection Mediates

OLDA_Anti_Inflammatory_Pathway cluster_cns Central Nervous System (CNS) cluster_periphery Periphery OLDA_CNS This compound (OLDA) TRPV1_Neuron TRPV1 on CNS Neurons OLDA_CNS->TRPV1_Neuron Activates Neuronal_Activation Neuronal Activation TRPV1_Neuron->Neuronal_Activation Monocytes_Macrophages Monocytes / Macrophages Neuronal_Activation->Monocytes_Macrophages Modulates (Neuro-immune reflex) IL10_Production ↑ IL-10 Production Monocytes_Macrophages->IL10_Production ProInflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) IL10_Production->ProInflammatory_Cytokines Inhibits Anti_Inflammatory_Effect Anti-inflammatory Effect (Improved Sepsis Outcome) IL10_Production->Anti_Inflammatory_Effect

Experimental_Workflow_Cardioprotection cluster_data Endpoints start Isolate Mouse Heart langendorff Langendorff Perfusion (Krebs-Henseleit Buffer) start->langendorff stabilize Stabilization (25 min) langendorff->stabilize treatment OLDA Perfusion (10 min) (± Antagonists) stabilize->treatment ischemia Global Ischemia (35 min) treatment->ischemia reperfusion Reperfusion (40 min) ischemia->reperfusion analysis Data Analysis reperfusion->analysis cardiac_function Cardiac Function (LVDP, LVEDP) analysis->cardiac_function neuropeptides CGRP/SP Release (Perfusate) analysis->neuropeptides infarct_size Infarct Size (TTC Staining) analysis->infarct_size

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential across a range of preclinical models, primarily through its potent and selective activation of the TRPV1 channel. Its cardioprotective, anti-inflammatory, and neuromodulatory effects are well-documented, with emerging evidence for its role in metabolic regulation. The detailed experimental protocols and signaling pathways outlined in this guide provide a solid foundation for further research and development.

Future investigations should focus on elucidating the downstream signaling pathways of OLDA in greater detail, particularly in the context of its GPR119 and GPR55 interactions. The therapeutic potential of OLDA in chronic inflammatory diseases, neurodegenerative disorders, and metabolic syndrome warrants further exploration. Moreover, the development of novel OLDA analogs with improved pharmacokinetic and pharmacodynamic profiles could pave the way for its clinical translation. While no clinical trials have been registered to date, the robust preclinical data strongly support the continued investigation of this compound as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vivo N-Oleoyldopamine Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols utilizing N-Oleoyldopamine (OLDA) in mouse models. The information is curated for professionals in research and drug development to facilitate the design and execution of studies investigating the physiological and pharmacological effects of this endogenous lipid mediator.

This compound, a naturally occurring amide of oleic acid and dopamine, has been identified as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] Research in murine models has demonstrated its involvement in a variety of physiological processes, including cardioprotection, nociception, inflammation, and metabolism.

Data Presentation: Quantitative Summary of Experimental Parameters

The following tables summarize key quantitative data from various in vivo and ex vivo studies involving OLDA administration in mice.

Table 1: Administration Routes and Dosages

ApplicationMouse StrainAdministration RouteOLDA Dose/ConcentrationVehicleKey FindingsReference
Cardioprotection C57BL/6J (WT), B6.129S4-TRPV1tm1Jul (TRPV1-/-)Langendorff Perfusion (ex vivo)2 x 10⁻⁹ MKrebs-Henseleit bufferImproved post-ischemic cardiac function recovery in WT but not TRPV1-/- hearts.[1]
Pain/Nociception Sprague-Dawley Rats (Data relevant to mice)Intraplantar (i.pl.)50 nmolNot specifiedEvoked paw lifting/licking in WT mice, significantly less in TRPV1 knockout mice.
Pain/Nociception Not specifiedIntrathecal500 µMNot specifiedInduced thermal hyperalgesia.
Anti-inflammation Wild-type miceIntravenous (i.v.)10 mg/kgNot specifiedIncreased IL-10 and decreased pro-inflammatory cytokines in endotoxemic and septic mice.
Glucose Homeostasis Wild-type, GPR119-deficient miceNot specifiedNot specifiedNot specifiedImproves glucose handling in a GPR119-dependent manner.

Table 2: Pharmacokinetic Parameters

Administration RouteDoseTime Points for Blood CollectionAnalytical MethodReference
Intravenous (i.v.)10 mg/kg1, 2, 5, 15, 30, 60 min, and 2, 6, 24 hLiquid Chromatography with tandem mass spectrometry (LC-MS/MS)

Experimental Protocols

Protocol 1: Investigation of Cardioprotective Effects (Ex Vivo Langendorff Perfusion)

This protocol is adapted from studies investigating the protective effects of OLDA on ischemia-reperfusion (I/R) injury in the isolated mouse heart.

1. Animals:

  • Wild-type (e.g., C57BL/6J) and TRPV1 knockout (TRPV1-/-) mice (25-30 g).

2. Anesthesia and Heart Isolation:

  • Anesthetize the mouse with pentobarbital (B6593769) sodium (50 mg/kg, intraperitoneal).

  • Administer heparin (500 U/kg, intraperitoneal) to prevent coagulation.

  • Perform a thoracotomy, rapidly excise the heart, and place it in ice-cold Krebs-Henseleit buffer.

3. Langendorff Perfusion Setup:

  • Cannulate the aorta and mount the heart on a Langendorff apparatus.

  • Retrogradely perfuse the heart with Krebs-Henseleit buffer (in mmol/L: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 0.5 Na-EDTA, and 11 glucose), saturated with 95% O2-5% CO2 at 37°C and a constant pressure of 80 mmHg.

  • Insert a water-filled balloon into the left ventricle to measure isovolumetric ventricular pressure.

4. Experimental Procedure:

  • Allow the heart to stabilize for 25 minutes.

  • Perfuse with OLDA (2 x 10⁻⁹ M) for 10 minutes. For antagonist studies, introduce antagonists 5 minutes prior to OLDA.

  • Induce global ischemia by stopping the perfusion for 35 minutes.

  • Reperfuse the heart for 40 minutes.

  • Continuously record cardiac function parameters: Left Ventricular Developed Pressure (LVDP), Left Ventricular End-Diastolic Pressure (LVEDP), Coronary Flow (CF), and the maximal rate of pressure development (+dP/dt).

5. Data Analysis:

  • Compare the recovery of cardiac function parameters between vehicle-treated, OLDA-treated, and antagonist-treated groups in both WT and TRPV1-/- hearts.

Protocol 2: Assessment of Nociceptive Behavior

This protocol is based on studies evaluating the role of OLDA in pain modulation.

1. Animals:

  • Adult mice (e.g., Swiss Webster).

2. Drug Preparation and Administration:

  • Dissolve OLDA in a suitable vehicle (e.g., saline containing a small percentage of ethanol (B145695) and Tween 80).

  • For thermal hyperalgesia, inject OLDA intraplantarly (i.pl.) into the hind paw (e.g., 50 nmol in a volume of 20-50 µL).

  • For central sensitization studies, administer OLDA intrathecally.

3. Behavioral Testing (Hargreaves Plantar Test):

  • Place the mouse in a plexiglass chamber on a glass floor and allow it to acclimate.

  • A radiant heat source is focused onto the plantar surface of the hind paw.

  • Measure the latency for the mouse to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.

  • Measure paw withdrawal latency at baseline (before injection) and at various time points after OLDA administration.

4. Data Analysis:

  • A significant decrease in paw withdrawal latency compared to baseline or vehicle-injected controls indicates thermal hyperalgesia.

Protocol 3: Evaluation of Anti-Inflammatory Effects in Endotoxemia

This protocol is derived from research on the immunomodulatory properties of OLDA in a mouse model of systemic inflammation.

1. Animals:

  • Adult wild-type mice.

2. Induction of Endotoxemia:

  • Induce systemic inflammation by administering lipopolysaccharide (LPS) (e.g., 1 mg/kg, intravenously or intratracheally).

3. OLDA Treatment:

  • Immediately after LPS challenge, treat mice with OLDA (10 mg/kg, i.v.) or vehicle.

4. Sample Collection and Analysis:

  • At predetermined time points (e.g., 2, 6, 24 hours) after treatment, collect blood via cardiac puncture.

  • Euthanize mice and collect tissues such as lungs for histological analysis.

  • Measure plasma cytokine levels (e.g., IL-10, IL-6, TNF-α) using ELISA or multiplex assays.

  • Perform histological examination of lung tissue to assess for injury (e.g., edema, inflammatory cell infiltration).

5. Sepsis Score:

  • Monitor mice for clinical signs of sepsis and assign a sepsis score based on parameters like appearance, level of consciousness, activity, response to stimulus, eyes, and respiration rate.

6. Data Analysis:

  • Compare cytokine levels, lung injury scores, and sepsis scores between OLDA-treated and vehicle-treated groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

OLDA_Cardioprotection_Pathway cluster_antagonists Antagonists OLDA This compound (OLDA) TRPV1 TRPV1 Channel OLDA->TRPV1 Activates K_channel K+ Channel TRPV1->K_channel Activates Neuropeptide_Release Release of CGRP & Substance P TRPV1->Neuropeptide_Release Stimulates PKC Protein Kinase C (PKC) PKC->TRPV1 Phosphorylates/ Potentiates K_channel->Neuropeptide_Release Cardioprotection Cardioprotection (Improved I/R Recovery) Neuropeptide_Release->Cardioprotection Mediates Chelerythrine Chelerythrine Chelerythrine->PKC Inhibits TBA Tetrabutylammonium (TBA) TBA->K_channel Inhibits CGRP_ant CGRP8-37 CGRP_ant->Neuropeptide_Release Blocks CGRP Receptor SP_ant RP-67580 SP_ant->Neuropeptide_Release Blocks NK1 Receptor OLDA_Nociception_Workflow start Start: Select Mice acclimate Acclimate Mice to Testing Environment start->acclimate baseline Measure Baseline Paw Withdrawal Latency (Hargreaves Test) acclimate->baseline injection Administer OLDA or Vehicle (Intraplantar) baseline->injection post_injection_measurement Measure Paw Withdrawal Latency at Timed Intervals injection->post_injection_measurement data_analysis Data Analysis: Compare Latencies post_injection_measurement->data_analysis end End: Determine Hyperalgesic Effect data_analysis->end OLDA_Anti_Inflammation_Workflow start Start: Select Mice lps_challenge Induce Endotoxemia (LPS i.v.) start->lps_challenge olda_treatment Treat with OLDA (i.v.) or Vehicle lps_challenge->olda_treatment monitoring Monitor Sepsis Score olda_treatment->monitoring sample_collection Collect Blood and Tissues at Time Points monitoring->sample_collection analysis Analyze Cytokines (ELISA) and Lung Histology sample_collection->analysis end End: Evaluate Anti-inflammatory Effect analysis->end

References

Application Notes and Protocols for Intraperitoneal Administration of N-Oleoyldopamine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid, formed from the condensation of oleic acid and dopamine (B1211576). It is recognized as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and also interacts with dopamine receptors and G protein-coupled receptor 119 (GPR119). Found in the mammalian brain, OLDA can cross the blood-brain barrier and is implicated in a variety of physiological processes, including locomotor activity, nociception, body temperature regulation, and glucose homeostasis.[1] These diverse effects make OLDA a molecule of significant interest for therapeutic development.

These application notes provide a comprehensive overview of the in vivo effects of intraperitoneally administered OLDA in rats, detailed experimental protocols, and a summary of the key signaling pathways involved.

Data Presentation: Quantitative Effects of Intraperitoneal OLDA in Rats

The following tables summarize the quantitative data from studies investigating the effects of intraperitoneal (i.p.) administration of this compound in rats.

Table 1: Effects of Intraperitoneal OLDA on Locomotor Activity in Male Wistar Rats [1]

Dose (mg/kg, i.p.)Mean Distance Traveled (cm) in 2 hours (± SE)
Vehicle403 ± 89
5Increased, but not specified
101213 ± 196
20Effect less than 10 mg/kg (bell-shaped dose-response)
P<0.05 compared to vehicle-treated rats.

Table 2: Effects of Intraperitoneal OLDA on Body Temperature in Male Wistar Rats

ParameterVehicleOLDA (dose not specified)
Change in Brain TemperatureNo significant changeMild hypothermia (p < 0.05)[2]
Change in Core Body TemperatureNo significant changeMild hypothermia (p < 0.01)[2]

Table 3: Effects of Intraplantar OLDA on Nociception in Rats

Note: Data for intraperitoneal administration on nociception is limited. The following data is for intraplantar injection, which demonstrates the principle of OLDA's effect on nociception via TRPV1 activation.

TreatmentEffect on Noxious Heat Threshold
3-methyl-N-oleoyldopamine (3-MOLDA, an OLDA derivative)8-10°C drop in heat threshold[3]

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity Following Intraperitoneal OLDA Administration

This protocol is adapted from studies investigating the impact of OLDA on spontaneous motor activity in rats.

1. Materials:

  • This compound (OLDA)

  • Vehicle solution (e.g., 5% Tween 20 in sterile PBS)

  • Male Wistar rats

  • Open field activity chambers

  • Syringes and needles (23-25 gauge) for i.p. injection

2. OLDA Preparation:

  • For a 10 mg/kg dose in a 250g rat (2.5 mg), prepare a stock solution of OLDA. Due to its lipid nature, OLDA is soluble in ethanol (B145695), DMSO, and DMF.

  • A suggested vehicle for in vivo administration involves dissolving the OLDA stock in a solution of 5% Tween 20 in sterile phosphate-buffered saline (PBS). First, evaporate any ethanol from the stock solution, then dilute with the Tween 20/PBS mixture.

  • Vortex thoroughly to ensure a homogenous suspension.

3. Animal Handling and Dosing:

  • Acclimatize rats to the experimental room for at least 1 hour before testing.

  • Weigh each rat to determine the precise injection volume.

  • Administer OLDA (5-20 mg/kg) or vehicle via intraperitoneal injection. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.

4. Locomotor Activity Measurement:

  • Immediately after injection, place the rat in the center of the open field activity chamber.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 2 hours using an automated tracking system.

5. Data Analysis:

  • Analyze the total distance traveled and other relevant parameters.

  • Compare the results between vehicle- and OLDA-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: General Procedure for Intraperitoneal Injection in Rats

This is a general guideline for the intraperitoneal injection procedure.

1. Restraint:

  • Properly restrain the rat. One common method is to hold the rat along your forearm with its head securely held between your index and middle fingers.

2. Injection Site:

  • Identify the lower right quadrant of the abdomen. This site is preferred to minimize the risk of puncturing the cecum, which is located on the left side, or the urinary bladder.

3. Injection:

  • Use a 23-25 gauge needle.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Before injecting, gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ. If blood or colored fluid appears, discard the syringe and prepare a new injection.

  • Inject the solution slowly and steadily.

4. Post-injection Care:

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animal for any signs of distress or adverse reactions.

Signaling Pathways and Mechanisms of Action

Dopaminergic System Activation

Intraperitoneal administration of OLDA has been shown to increase locomotor activity in rats, an effect that is mediated by the central dopamine system. This effect is dose-dependently blocked by the D2 receptor antagonist, haloperidol. This suggests that OLDA, either directly or indirectly, leads to the stimulation of dopamine D2 receptors, resulting in increased motor activity.

OLDA_Dopamine_Pathway OLDA This compound (i.p.) Brain Crosses Blood-Brain Barrier OLDA->Brain DopamineSystem Central Dopaminergic System Brain->DopamineSystem Stimulates D2Receptor Dopamine D2 Receptor DopamineSystem->D2Receptor Activates LocomotorActivity Increased Locomotor Activity D2Receptor->LocomotorActivity Leads to

OLDA's effect on the dopaminergic system and locomotor activity.
TRPV1 Receptor Activation

OLDA is a potent agonist of the TRPV1 receptor, a non-selective cation channel primarily expressed in sensory neurons. Activation of TRPV1 by OLDA leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and triggers downstream signaling cascades. This can result in the release of neuropeptides like substance P, contributing to sensations of pain and thermal hyperalgesia.

OLDA_TRPV1_Pathway cluster_neuron Sensory Neuron TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Depolarization Neuronal Depolarization Ca_Influx->Depolarization SubstanceP Substance P Release Depolarization->SubstanceP PainSignal Pain Signaling SubstanceP->PainSignal OLDA This compound OLDA->TRPV1 Binds and Activates

OLDA-mediated activation of the TRPV1 signaling pathway.
GPR119 Signaling Pathway

OLDA is also an agonist for GPR119, a Gs-coupled receptor found in pancreatic beta-cells and intestinal L-cells. Activation of GPR119 by OLDA stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, promotes insulin (B600854) secretion from beta-cells and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from L-cells, contributing to improved glucose homeostasis.

OLDA_GPR119_Pathway cluster_cell Pancreatic β-cell or Intestinal L-cell OLDA This compound GPR119 GPR119 Receptor OLDA->GPR119 Binds to Gs_protein Gs Protein GPR119->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP ↑ cAMP AC->cAMP Produces Hormone_Release Insulin or GLP-1 Release cAMP->Hormone_Release Promotes

OLDA's activation of the GPR119 signaling pathway.

Conclusion

This compound is a multifaceted endogenous compound with significant effects on the central nervous system and metabolic processes when administered intraperitoneally in rats. Its ability to modulate dopamine signaling, activate TRPV1 channels, and stimulate GPR119 makes it a valuable tool for research in neuroscience and drug development for a range of conditions, including motor disorders, pain, and metabolic diseases. The protocols and data provided herein serve as a guide for researchers to design and execute studies involving the intraperitoneal administration of OLDA in rats. Careful consideration of the vehicle and dosage is crucial for obtaining reliable and reproducible results.

References

N-Oleoyldopamine (OLDA): A Potent Endogenous Agonist for Investigating TRPV1 Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyldopamine (OLDA) is an endogenous lipid signaling molecule, structurally similar to capsaicin (B1668287) and the endocannabinoid anandamide, that has emerged as a valuable tool for studying the function of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1, a non-selective cation channel, is a key player in nociception, thermosensation, and neurogenic inflammation, making it a critical target for drug development.[4][5] OLDA's high potency and selectivity for TRPV1 allow for precise investigation of the channel's role in various physiological and pathophysiological processes. These application notes provide an overview of OLDA's properties, quantitative data on its activity, detailed protocols for its use in key experiments, and visual representations of its signaling pathways and experimental workflows.

Mechanism of Action

OLDA activates TRPV1, leading to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane. This activation can trigger a range of downstream events, including the release of neuropeptides like Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), modulation of synaptic transmission, and initiation of pain signals. The effects of OLDA are consistently blocked by TRPV1 antagonists, confirming its specificity. While OLDA is a potent TRPV1 agonist, it exhibits very low affinity for cannabinoid receptors, making it a more selective tool for studying TRPV1 compared to other endocannabinoids like anandamide.

Data Presentation

Quantitative Data for this compound (OLDA) at TRPV1
ParameterValueSpecies/Cell TypeExperimental MethodReference
EC₅₀ (Calcium Influx) 36 nMHuman TRPV1-transfected HEK293 cellsCalcium Imaging
EC₅₀ (Whole-cell current) 0.29 ± 0.08 µMMouse TRPV1-transfected HEK293 cellsPatch-Clamp Electrophysiology
Effective Concentration (mEPSC frequency increase) 10 µMRat spinal cord slicesPatch-Clamp Electrophysiology
Effective Concentration (Thermal Hyperalgesia) 0.72 µg (intraplantar injection)RatBehavioral Assay (Paw withdrawal)
Effective Concentration (Cardioprotection) 2 nMMouse (Langendorff perfused heart)Isolated Organ Bath

Signaling Pathways and Experimental Workflows

Signaling Pathway of OLDA-Mediated TRPV1 Activation

OLDA_TRPV1_Signaling cluster_downstream Downstream Effects OLDA This compound (OLDA) TRPV1 TRPV1 Channel OLDA->TRPV1 Binds and Activates Ca_Na_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Na_influx Sensitization TRPV1 Sensitization TRPV1->Sensitization Phosphorylation leads to Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Depolarization->Neuropeptide_Release Nociceptive_Signaling Nociceptive Signaling Depolarization->Nociceptive_Signaling PKC Protein Kinase C (PKC) PKC->TRPV1 Phosphorylates Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin) Inflammatory_Mediators->PKC Activates

Caption: OLDA activates TRPV1, leading to downstream signaling events.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow Cell_Culture 1. Cell Culture (e.g., TRPV1-expressing HEK293 cells) Dye_Loading 2. Calcium Indicator Loading (e.g., Fura-2 AM or Fluo-4 AM) Cell_Culture->Dye_Loading Baseline 3. Establish Baseline Fluorescence Dye_Loading->Baseline OLDA_Application 4. Apply this compound (OLDA) Baseline->OLDA_Application Image_Acquisition 5. Time-Lapse Fluorescence Imaging OLDA_Application->Image_Acquisition Data_Analysis 6. Data Analysis (Quantify fluorescence changes) Image_Acquisition->Data_Analysis

Caption: Workflow for assessing TRPV1 activation using calcium imaging.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow Cell_Prep 1. Cell Preparation (e.g., TRPV1-expressing cells or primary neurons) Patching 2. Whole-Cell Patching Cell_Prep->Patching Baseline_Current 3. Record Baseline Current Patching->Baseline_Current OLDA_Perfusion 4. Perfuse with this compound (OLDA) Baseline_Current->OLDA_Perfusion Record_Response 5. Record TRPV1-mediated Currents OLDA_Perfusion->Record_Response Analysis 6. Analyze Current-Voltage (I-V) Relationship Record_Response->Analysis

Caption: Workflow for electrophysiological characterization of TRPV1 currents.

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging in TRPV1-Expressing Cells

This protocol is designed to measure changes in intracellular calcium ([Ca²⁺]i) in response to OLDA application in a cell line expressing TRPV1.

Materials:

  • HEK293 cells stably or transiently expressing TRPV1

  • Glass-bottom culture dishes or 96-well plates

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound (OLDA) stock solution (in DMSO or ethanol)

  • TRPV1 antagonist (e.g., Capsazepine or SB-366791) for control experiments

  • Fluorescence microscope with a camera and appropriate filter sets

Procedure:

  • Cell Plating: Plate TRPV1-expressing HEK293 cells onto glass-bottom dishes or plates and culture until they reach 70-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells 2-3 times with HBSS to remove extracellular dye. Add fresh HBSS for imaging.

  • Baseline Measurement:

    • Place the dish on the microscope stage and allow the cells to equilibrate for 5-10 minutes.

    • Acquire baseline fluorescence images for 1-2 minutes before adding any compound.

  • OLDA Application:

    • Prepare the desired final concentration of OLDA in HBSS from the stock solution.

    • Carefully add the OLDA solution to the cells while continuously recording fluorescence.

  • Data Acquisition: Record fluorescence intensity changes over time for 5-10 minutes after OLDA application.

  • Positive Control & Antagonist Control:

    • In separate experiments, apply a known TRPV1 agonist like capsaicin as a positive control.

    • To confirm specificity, pre-incubate cells with a TRPV1 antagonist for 10-15 minutes before applying OLDA.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual cells to measure the average fluorescence intensity.

    • For Fura-2, calculate the ratio of fluorescence at 340 nm and 380 nm excitation. For Fluo-4, measure the change in fluorescence intensity (ΔF/F₀).

    • Plot the change in fluorescence or ratio over time to visualize the calcium transient.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the direct measurement of ion currents through TRPV1 channels activated by OLDA.

Materials:

  • TRPV1-expressing cells or primary sensory neurons (e.g., dorsal root ganglion neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 KCl, 5 MgCl₂, 10 HEPES, 1 EGTA (pH 7.2 with KOH)

  • This compound (OLDA)

  • Perfusion system

Procedure:

  • Cell Preparation: Plate cells at a low density on coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.

  • Establishing Whole-Cell Configuration:

    • Mount the coverslip in the recording chamber and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a high-resistance (gigaohm) seal.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Baseline Recording: Clamp the cell at a holding potential of -60 mV and record the baseline current for several minutes until stable.

  • OLDA Application: Switch the perfusion system to the external solution containing the desired concentration of OLDA.

  • Recording of OLDA-Evoked Currents: Record the inward current elicited by OLDA. To determine the current-voltage (I-V) relationship, apply voltage ramps or steps (e.g., from -100 mV to +100 mV).

  • Washout: After recording the response, switch the perfusion back to the control external solution to wash out OLDA and allow the current to return to baseline.

  • Data Analysis:

    • Measure the peak amplitude of the OLDA-evoked current.

    • Plot the I-V curve to characterize the properties of the ion channel current.

Protocol 3: In Vivo Behavioral Assay for Nociception (Thermal Paw Withdrawal)

This protocol assesses the in vivo nociceptive effects of OLDA by measuring changes in thermal sensitivity.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Plantar test apparatus (e.g., Hargreaves' test)

  • This compound (OLDA) solution for injection (e.g., in saline with a vehicle like Tween 80 and ethanol)

  • Microsyringes for intraplantar (i.pl.) injection

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing environment and apparatus for at least 30 minutes before the experiment to minimize stress.

  • Baseline Measurement:

    • Place the animal in a Plexiglas chamber on the glass floor of the plantar test apparatus.

    • Position the radiant heat source under the plantar surface of the hind paw and measure the time it takes for the animal to withdraw its paw (paw withdrawal latency, PWL).

    • Take at least two baseline measurements for each paw, with a minimum of 5 minutes between measurements.

  • OLDA Administration: Administer OLDA via intraplantar injection into the plantar surface of one hind paw. The contralateral paw can be injected with vehicle as a control.

  • Post-Injection Measurements: Measure the PWL of both paws at various time points after injection (e.g., 15, 30, 60, and 120 minutes). A decrease in PWL indicates thermal hyperalgesia.

  • Data Analysis:

    • Calculate the mean PWL at each time point for both the OLDA-treated and vehicle-treated paws.

    • Compare the PWL of the OLDA-treated paw to its baseline and to the vehicle-treated paw using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound is a powerful and selective tool for elucidating the complex roles of the TRPV1 channel. Its utility spans from in vitro molecular studies to in vivo behavioral experiments. The protocols and data provided here offer a framework for researchers to effectively utilize OLDA in their investigations of pain, inflammation, and other TRPV1-mediated processes, ultimately aiding in the development of novel therapeutics.

References

Application Notes and Protocols: Utilizing N-Oleoyldopamine in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. The activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators contribute to neuronal damage and disease progression. N-Oleoyldopamine (OLDA) is an endogenous lipid messenger, belonging to the endovanilloid and endocannabinoid families, that has emerged as a potent modulator of neuroinflammatory processes.[1][2] Synthesized from the condensation of oleic acid and dopamine (B1211576), OLDA is known to be an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-specific cation channel involved in pain sensation and inflammation.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for researchers interested in using this compound to investigate and modulate neuroinflammation in both in vitro and in vivo models.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the activation of TRPV1 receptors expressed on neurons, particularly within the central nervous system.[1][2][3][4] This engagement initiates a neuro-immune reflex arc. The activation of neuronal TRPV1 by OLDA leads to downstream signaling that ultimately results in the systemic production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by monocytes and macrophages.[1][2][3][4] This increase in IL-10 is accompanied by a reduction in the levels of pro-inflammatory cytokines.[1][2][3] While TRPV1 is the principal target, OLDA has also been shown to interact with cannabinoid receptors and the dopamine transporter, suggesting multiple mechanisms for its modulatory effects on neuronal activity and inflammation.[6][7]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in various experimental models of inflammation.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeModelConcentrationObserved EffectReference
EC50 (Calcium Influx)VR1-transfected HEK293 cellsCalcium Influx Assay36 nMInduction of calcium influx[8]
mEPSC FrequencySuperficial dorsal horn neurons (spinal cord slices)Patch-clamp recording10 µMIncreased frequency of miniature excitatory postsynaptic currents[9][10]

Table 2: In Vivo Efficacy of this compound in Murine Models

ModelAdministration Route & DoseKey FindingsReference
LPS-induced EndotoxemiaIntravenous (i.v.), 5 or 10 mg/kg- Significant increase in plasma IL-10- Decrease in pro-inflammatory cytokines- ~10-fold decrease in plasma IL-6/IL-10 ratio[1]
LPS-induced Acute Lung InjuryIntratracheal (i.t.) LPS challenge, followed by i.v. OLDA- Reduced severity of histological lung lesions- Decreased number of leukocytes in bronchoalveolar lavage fluid[1]
S. aureus Pneumonia and SepsisIntratracheal (i.t.) S. aureus challenge, followed by i.v. OLDA- Improved mouse sepsis scores- Reduced plasma levels of IL-6, CCL2, and CXCL1[1]
NociceptionIntraplantar injectionEC50 = 0.72 µgReduced paw withdrawal latency from a radiant heat source

Experimental Protocols

Preparation of this compound Solutions

For In Vitro Experiments:

  • Prepare a stock solution of this compound (e.g., from Cayman Chemical) by dissolving it in ethanol (B145695).[1]

  • For cell culture experiments, the ethanol can be evaporated under a stream of nitrogen gas.[1]

  • The dried OLDA is then resuspended in a vehicle suitable for cell culture, such as a mixture of Tween 20 (final concentration 5%) in Phosphate-Buffered Saline (PBS).[1] Ensure the final concentration of the vehicle in the cell culture medium is non-toxic to the cells.

For In Vivo Experiments:

  • Stock solutions of OLDA in ethanol are purchased.[1]

  • On the day of administration, the ethanol is evaporated.[1]

  • OLDA is then diluted in a vehicle of 5% Tween 20 in PBS.[1]

  • The final solution is administered to mice intravenously (i.v.) in a volume of 4 µl/g of body weight.[1] All preparations for animal administration must be performed under sterile conditions.[1]

In Vitro Neuroinflammation Model: LPS-Stimulated Microglia

This protocol describes the induction of an inflammatory response in microglial cells using Lipopolysaccharide (LPS) and subsequent treatment with this compound.

Materials:

  • BV-2 microglial cells or primary microglia

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (OLDA) solution

  • Reagents for measuring inflammatory markers (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)

Protocol:

  • Cell Seeding: Plate BV-2 cells or primary microglia in a 96-well or 24-well plate at a suitable density and allow them to adhere overnight.

  • LPS Stimulation: Treat the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) to induce an inflammatory response.[11] The optimal concentration and incubation time should be determined empirically for your specific cell type and experimental conditions.

  • OLDA Treatment: Following LPS stimulation (or concurrently, depending on the experimental design), treat the cells with varying concentrations of OLDA.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): Collect the cell culture supernatant and measure the level of nitrite, a stable metabolite of NO, using the Griess assay.[12]

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Collect the supernatant and quantify cytokine levels using commercially available ELISA kits.

    • Anti-inflammatory Cytokines (e.g., IL-10): Similarly, measure IL-10 levels in the supernatant by ELISA.

In Vivo Neuroinflammation Model: Systemic LPS Challenge in Mice

This protocol outlines the induction of systemic inflammation and neuroinflammation in mice using an intraperitoneal (i.p.) injection of LPS, followed by treatment with OLDA.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (OLDA) solution prepared for in vivo use

  • Sterile saline solution

  • Anesthesia (if required for sample collection)

  • Tools for blood and tissue collection

Protocol:

  • Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.

  • LPS Challenge: Administer LPS intraperitoneally at a dose of 1, 3, or 5 mg/kg body weight.[1] The vehicle control group should receive an equivalent volume of sterile saline.

  • OLDA Administration: Immediately after the LPS injection, or at a specified time point post-challenge, administer OLDA intravenously (e.g., 5 or 10 mg/kg).[1] The control group receives the vehicle solution.

  • Monitoring: Monitor the animals for signs of sickness behavior.

  • Sample Collection: At a predetermined time point after LPS and OLDA administration (e.g., 2, 12, or 24 hours), collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and collect brain and other tissues as required.

  • Analysis of Inflammatory Markers:

    • Plasma Cytokines: Separate plasma from the blood and measure the concentrations of pro- and anti-inflammatory cytokines (e.g., IL-6, IL-10, CCL2, CXCL1) using multiplex assays or ELISA.[1]

    • Brain Tissue Analysis: Homogenize brain tissue to measure cytokine levels, or fix the tissue for histological analysis of neuroinflammation (e.g., microglial activation using Iba1 staining).

Visualizations

Signaling Pathway of this compound in Neuroinflammation

OLDA_Signaling_Pathway cluster_neuron Neuron (CNS) cluster_macrophage Monocyte / Macrophage cluster_outcome Systemic Effect OLDA This compound (OLDA) TRPV1 TRPV1 Receptor OLDA->TRPV1 Agonist Downstream Downstream Signaling TRPV1->Downstream Activation IL10 IL-10 Production (Anti-inflammatory) Downstream->IL10 Neuro-immune Reflex Inflammation Decreased Pro-inflammatory Cytokines IL10->Inflammation

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental Workflow: In Vitro Neuroinflammation Model

in_vitro_workflow start Start seed Seed Microglial Cells start->seed adhere Allow Adherence (Overnight) seed->adhere lps Stimulate with LPS adhere->lps olda Treat with this compound lps->olda incubate Incubate (e.g., 24h) olda->incubate collect Collect Supernatant incubate->collect analyze Analyze Inflammatory Markers (NO, Cytokines) collect->analyze end End analyze->end

Caption: Workflow for the in vitro neuroinflammation model using OLDA.

Experimental Workflow: In Vivo Neuroinflammation Model

in_vivo_workflow start Start acclimate Acclimatize Mice start->acclimate lps LPS Challenge (i.p.) acclimate->lps olda OLDA Administration (i.v.) lps->olda monitor Monitor Animals olda->monitor collect Collect Blood and Tissues monitor->collect analyze Analyze Plasma Cytokines and Brain Tissue collect->analyze end End analyze->end

Caption: Workflow for the in vivo neuroinflammation model using OLDA.

References

Application of N-Oleoyldopamine in Cardiac Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyldopamine (OLDA) is an endogenous lipid molecule, an amide of oleic acid and the neurotransmitter dopamine, first identified in the mammalian brain.[1][2] It is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in various physiological and pathological processes.[1][3] Research has demonstrated that OLDA exerts a significant cardioprotective effect in the context of ischemia-reperfusion (I/R) injury, a phenomenon where the restoration of blood flow to an ischemic tissue paradoxically exacerbates cellular damage.[1][4][5] These application notes provide a comprehensive overview of the mechanism of action of OLDA in cardiac I/R injury models, detailed experimental protocols, and a summary of key quantitative data.

Mechanism of Action

The cardioprotective effects of this compound in ischemia-reperfusion injury are primarily mediated through the activation of the TRPV1 channel.[1][4] This activation initiates a signaling cascade that involves the release of neuropeptides and the modulation of downstream protein kinases and ion channels.

The proposed signaling pathway is as follows:

  • TRPV1 Activation: OLDA binds to and activates TRPV1 channels located on sensory nerve fibers innervating the heart.[1][4][5]

  • Neuropeptide Release: Activation of TRPV1 triggers the release of cardioprotective neuropeptides, namely Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP).[1][4]

  • Receptor Binding: CGRP and SP bind to their respective receptors on cardiomyocytes and coronary vasculature.

  • Downstream Signaling: The activation of CGRP and SP receptors is linked to the modulation of Protein Kinase C (PKC) and K+ channels, which are known to be involved in cardioprotective signaling pathways.[1][4]

This signaling cascade ultimately leads to a reduction in myocardial infarct size and improved recovery of cardiac function following an ischemic insult.[1][4][5] The protective effect of OLDA is absent in hearts from TRPV1 knockout mice, confirming the central role of this channel.[1][4]

OLDA_Signaling_Pathway OLDA This compound (OLDA) TRPV1 TRPV1 Channel Activation OLDA->TRPV1 Neuropeptides Release of CGRP and Substance P TRPV1->Neuropeptides Receptors CGRP & SP Receptor Activation Neuropeptides->Receptors PKC Protein Kinase C (PKC) Modulation Receptors->PKC K_channel K+ Channel Modulation Receptors->K_channel Cardioprotection Cardioprotection (Reduced Infarct Size, Improved Function) PKC->Cardioprotection K_channel->Cardioprotection

Caption: Signaling pathway of OLDA-mediated cardioprotection.

Quantitative Data

The following tables summarize the quantitative data from studies investigating the effects of this compound on cardiac function and neuropeptide release in an ex vivo mouse heart model of ischemia-reperfusion injury.[4]

Table 1: Effect of OLDA on Hemodynamic Parameters after Ischemia-Reperfusion

ParameterI/R Control (WT)OLDA (WT)I/R Control (TRPV1-/-)OLDA (TRPV1-/-)
LVDP (mmHg) 35.8 ± 4.568.4 ± 5.233.1 ± 4.135.2 ± 3.8
+dP/dt (mmHg/s) 987 ± 1122145 ± 254956 ± 1051012 ± 121
LVEDP (mmHg) 45.3 ± 3.825.1 ± 2.948.2 ± 4.146.5 ± 3.9
Coronary Flow (ml/min) 1.5 ± 0.22.8 ± 0.31.4 ± 0.21.5 ± 0.3

*LVDP: Left Ventricular Developed Pressure; +dP/dt: Maximum rate of pressure development; LVEDP: Left Ventricular End-Diastolic Pressure. Data are presented as mean ± SE. p < 0.05 vs. I/R Control (WT).[4]

Table 2: Effect of OLDA and Antagonists on Infarct Size in Wild-Type Hearts

Treatment GroupInfarct Size (% of Risk Area)
I/R Control 45.6 ± 3.5
OLDA 22.8 ± 2.1*
OLDA + CGRP8-37 43.5 ± 3.1†
OLDA + RP-67580 41.9 ± 2.8†
OLDA + Chelerythrine (B190780) 44.2 ± 3.3†
OLDA + TBA 42.8 ± 2.9†

*CGRP8-37: CGRP receptor antagonist; RP-67580: NK1 receptor antagonist; Chelerythrine: PKC antagonist; TBA: K+ channel antagonist. Data are presented as mean ± SE. p < 0.05 vs. I/R Control; †p < 0.05 vs. OLDA.[4]

Table 3: Effect of OLDA on Neuropeptide Release

NeuropeptideBasal Release (WT)OLDA-Stimulated (WT)Basal Release (TRPV1-/-)OLDA-Stimulated (TRPV1-/-)
CGRP (fmol/g tissue) 12.5 ± 1.828.9 ± 3.111.8 ± 1.513.1 ± 1.9
Substance P (fmol/g tissue) 8.9 ± 1.221.4 ± 2.58.2 ± 1.19.5 ± 1.3

*Data are presented as mean ± SE. p < 0.05 vs. Basal Release (WT).[4]

Experimental Protocols

The following are detailed protocols for key experiments in the study of this compound in cardiac ischemia-reperfusion injury models.

Langendorff Perfused Mouse Heart Model of Ischemia-Reperfusion

This ex vivo model allows for the study of cardiac function in an isolated heart, free from systemic influences.

Materials:

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2.

  • Langendorff apparatus.

  • This compound (OLDA) and relevant antagonists.

  • Anesthetic (e.g., pentobarbital (B6593769) sodium).

  • Heparin.

Procedure:

  • Anesthetize the mouse and administer heparin to prevent coagulation.

  • Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).

  • Insert a water-filled balloon into the left ventricle to measure isovolumetric contractile function.

  • Allow the heart to stabilize for a period of 25 minutes.[4]

  • Administer OLDA (e.g., 2 x 10⁻⁹ M) with or without antagonists for a defined period (e.g., 10 minutes) before ischemia.[4] Antagonists are typically added 5 minutes prior to OLDA.[4]

  • Induce global no-flow ischemia by stopping the perfusion for 35 minutes.[4]

  • Reperfuse the heart with Krebs-Henseleit buffer for 40 minutes.[4]

  • Continuously record hemodynamic parameters (LVDP, +dP/dt, LVEDP, and heart rate) throughout the experiment.

Langendorff_Workflow cluster_prep Preparation cluster_protocol Experimental Protocol cluster_analysis Analysis Anesthesia Anesthetize Mouse Excision Excise Heart Anesthesia->Excision Cannulation Cannulate Aorta Excision->Cannulation Stabilization Stabilization (25 min) Cannulation->Stabilization Treatment Drug Treatment (OLDA +/- Antagonists) (10 min) Stabilization->Treatment Ischemia Global Ischemia (35 min) Treatment->Ischemia Reperfusion Reperfusion (40 min) Ischemia->Reperfusion Infarct Infarct Size Measurement Reperfusion->Infarct Neuropeptide Neuropeptide Assay Reperfusion->Neuropeptide Hemodynamics Hemodynamic Recording cluster_protocol cluster_protocol cluster_protocol->Hemodynamics

Caption: Experimental workflow for the Langendorff I/R model.
Myocardial Infarct Size Determination (TTC Staining)

This method is used to differentiate between viable and necrotic myocardial tissue.

Materials:

  • 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate (B84403) buffer.

  • 10% neutral buffered formalin.

Procedure:

  • At the end of the reperfusion period, perfuse the heart with TTC solution for 10 minutes.[4]

  • Remove the heart from the apparatus and incubate it in the same TTC solution at 37°C for another 10 minutes.[4]

  • Fix the heart in 10% formalin.

  • Slice the ventricles into uniform sections (e.g., 2 mm thick).

  • Viable tissue, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale white.

  • Image the slices and use planimetry software (e.g., ImageJ) to quantify the infarct area and the total risk area (the entire ventricle in a global ischemia model).

  • Calculate the infarct size as a percentage of the total risk area.

Measurement of Neuropeptide Release (Radioimmunoassay)

This protocol allows for the quantification of CGRP and Substance P released from the heart tissue.

Materials:

  • Krebs-Henseleit buffer with phosphoramidon (B1677721) (1 µM) and captopril (B1668294) (1 µM) to prevent peptide degradation.[4]

  • This compound, PKC antagonist (chelerythrine), and K+ channel antagonist (TBA).

  • Commercially available radioimmunoassay (RIA) kits for CGRP and Substance P.

Procedure:

  • Cut heart tissue into small pieces and place them in tubes containing the modified Krebs-Henseleit buffer.

  • Saturate the buffer with 95% O2 / 5% CO2 at 37°C and allow for a 60-minute stabilization period.[4]

  • For antagonist studies, add the respective antagonist (e.g., chelerythrine 5 x 10⁻⁶ M, TBA 5 x 10⁻⁴ M) 5 minutes before adding OLDA.[4]

  • Add OLDA (2 x 10⁻⁹ M) and incubate for 60 minutes.[4]

  • Collect the supernatant (buffer) for analysis.

  • Purify the samples according to the RIA kit instructions.

  • Perform the radioimmunoassay as per the manufacturer's protocol to determine the concentration of CGRP and Substance P.

  • Normalize the results to the wet weight of the heart tissue.

Potential Mechanisms for Further Investigation

While the TRPV1-neuropeptide pathway is the primary established mechanism, OLDA may also exert cardioprotective effects through modulation of oxidative stress and apoptosis, common mediators of I/R injury.

Oxidative Stress

Ischemia-reperfusion is characterized by a burst of reactive oxygen species (ROS) production, leading to oxidative damage to cellular components. TRPV1 activation has been linked to the modulation of oxidative stress, suggesting a potential avenue for OLDA's cardioprotective effects.

Suggested Protocol for Assessing Oxidative Stress:

  • Prepare cardiac tissue homogenates from hearts subjected to the Langendorff I/R protocol with and without OLDA treatment.

  • Measure ROS levels using assays such as dihydroethidium (B1670597) (DHE) staining for superoxide (B77818) or DCFDA for general ROS.

  • Quantify lipid peroxidation by measuring malondialdehyde (MDA) levels using a TBARS assay.

  • Assess the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase using commercially available kits.

Apoptosis

Programmed cell death, or apoptosis, is a significant contributor to cardiomyocyte loss in I/R injury. The pro-apoptotic protein caspase-3 is a key executioner of this process.

Suggested Protocol for Assessing Apoptosis:

  • Use cardiac tissue sections from the Langendorff experiments.

  • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify apoptotic cells.

  • Quantify the number of TUNEL-positive nuclei relative to the total number of nuclei.

  • Measure the activity of caspase-3 in cardiac tissue homogenates using a colorimetric or fluorometric assay kit.

  • Perform western blotting for cleaved caspase-3 to assess its activation.

Investigation_Workflow cluster_model I/R Model cluster_assays Assays Langendorff Langendorff I/R (+/- OLDA) ROS ROS Measurement (DHE, DCFDA) Langendorff->ROS MDA Lipid Peroxidation (MDA Assay) Langendorff->MDA Antioxidant Antioxidant Enzymes (SOD, Catalase) Langendorff->Antioxidant TUNEL Apoptosis Staining (TUNEL) Langendorff->TUNEL Caspase Caspase-3 Activity/ Cleavage Langendorff->Caspase

Caption: Workflow for investigating OLDA's effect on oxidative stress and apoptosis.

Summary and Future Directions

This compound demonstrates significant promise as a cardioprotective agent in ex vivo models of ischemia-reperfusion injury. Its mechanism of action via TRPV1 activation and subsequent neuropeptide release is well-supported by current data. The provided protocols offer a robust framework for researchers to study the effects of OLDA and similar compounds.

Future research should focus on:

  • Investigating the effects of OLDA on oxidative stress and apoptosis in cardiomyocytes during I/R injury to further elucidate its mechanism of action.

  • Evaluating the efficacy of OLDA in in vivo models of myocardial infarction to assess its therapeutic potential in a more physiologically relevant context.

  • Determining the optimal dosage, route of administration, and therapeutic window for OLDA in in vivo settings.

These further investigations will be crucial in translating the promising preclinical findings of this compound into potential clinical applications for the treatment of cardiac ischemia-reperfusion injury.

References

Application Notes and Protocols for N-Oleoyldopamine in Pain and Nociception Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid, first identified in the mammalian brain, that has emerged as a valuable tool for studying pain and nociception pathways.[1][2] Structurally, it is the amide conjugate of oleic acid and the neurotransmitter dopamine.[3] OLDA's primary mechanism of action is as a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key ion channel involved in the detection and transduction of noxious stimuli.[1][4] This document provides detailed application notes and experimental protocols for utilizing OLDA in pain research.

Mechanism of Action

OLDA exerts its effects primarily through the activation of TRPV1 channels, which are non-selective cation channels predominantly expressed on primary sensory neurons. Activation of TRPV1 by OLDA leads to an influx of calcium ions, depolarization of the neuron, and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain.

While OLDA is a potent TRPV1 agonist, it exhibits weak activity at the cannabinoid CB1 receptor. It is also recognized by the anandamide (B1667382) membrane transporter but is a poor substrate for fatty-acid amide hydrolase (FAAH), the primary degrading enzyme for anandamide.

Applications in Pain Research

  • Induction of Acute Pain and Hyperalgesia: OLDA can be used to model acute nociceptive pain and thermal hyperalgesia in preclinical models. Its administration elicits pain-related behaviors that can be quantified to assess the efficacy of analgesic compounds.

  • Studying Inflammatory Pain: The sensitizing effect of inflammatory mediators on TRPV1 receptors makes OLDA a useful tool to investigate the mechanisms of inflammatory pain. In the presence of inflammation, even low concentrations of OLDA can enhance synaptic transmission in the spinal cord.

  • Investigating Neuropathic Pain: Although direct evidence for its use in neuropathic pain models is still emerging, the involvement of TRPV1 in neuropathic pain suggests OLDA could be a valuable pharmacological tool in this area.

  • Screening for TRPV1 Antagonists: Due to its potent agonist activity, OLDA is an excellent tool for screening and characterizing novel TRPV1 receptor antagonists.

Quantitative Data

The following tables summarize the key quantitative data for this compound from published literature.

ParameterValueSpecies/SystemReference
In Vitro Activity
EC₅₀ for Ca²⁺ influx36 nMTRPV1-transfected HEK 293 cells
Kᵢ for human recombinant VR136 nMHuman recombinant VR1
In Vivo Activity
EC₅₀ for paw withdrawal latency reduction0.72 µg (intraplantar)Rat

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

OLDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OLDA This compound (OLDA) TRPV1 TRPV1 Receptor OLDA->TRPV1 Binds and Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Channel Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal SP_CGRP_release SP/CGRP Release Action_Potential->SP_CGRP_release At nerve terminals

Caption: Signaling pathway of this compound (OLDA) through the TRPV1 receptor.

Experimental Workflow: In Vitro Calcium Imaging

in_vitro_workflow start Start: Culture TRPV1-expressing cells (e.g., HEK293-TRPV1, DRG neurons) load_dye Load cells with a calcium indicator dye (e.g., Fura-2 AM) start->load_dye wash Wash cells to remove excess dye load_dye->wash baseline Record baseline fluorescence wash->baseline add_olda Add this compound (OLDA) at desired concentrations baseline->add_olda add_antagonist Optional: Pre-incubate with a TRPV1 antagonist (e.g., I-RTX) baseline->add_antagonist Control Experiment record_response Record fluorescence changes over time add_olda->record_response analysis Data Analysis: Calculate change in intracellular [Ca²⁺] and determine EC₅₀ record_response->analysis add_antagonist->add_olda end End analysis->end

Caption: Workflow for in vitro calcium imaging experiments using OLDA.

Experimental Workflow: In Vivo Hargreaves Test

in_vivo_workflow start Start: Acclimatize animals (e.g., Sprague-Dawley rats) baseline Measure baseline paw withdrawal latency to a radiant heat source (Hargreaves test) start->baseline injection Administer this compound (OLDA) (e.g., intraplantar injection) baseline->injection control_injection Control Group: Administer vehicle baseline->control_injection antagonist_group Optional: Co-administer OLDA with a TRPV1 antagonist (e.g., I-RTX) baseline->antagonist_group test Measure paw withdrawal latency at different time points post-injection injection->test analysis Data Analysis: Compare withdrawal latencies between groups and determine EC₅₀ test->analysis control_injection->test antagonist_group->test end End analysis->end

Caption: Workflow for in vivo Hargreaves test to assess thermal hyperalgesia induced by OLDA.

Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay in TRPV1-Transfected HEK293 Cells

Objective: To measure the dose-dependent activation of TRPV1 by this compound.

Materials:

  • HEK293 cells stably transfected with the human or rat TRPV1 gene.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic).

  • This compound (OLDA) stock solution (e.g., 10 mM in DMSO).

  • TRPV1 antagonist (e.g., Iodo-resiniferatoxin, I-RTX) for control experiments.

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the TRPV1-HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in the assay buffer. For Fura-2 AM, a final concentration of 2-5 µM is typical.

    • Remove the culture medium from the wells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with assay buffer to remove extracellular dye. After the final wash, leave a final volume of 100 µL of assay buffer in each well.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). Record the baseline fluorescence for 1-2 minutes.

  • Compound Addition:

    • Prepare serial dilutions of OLDA in the assay buffer.

    • Using the plate reader's injector, add a defined volume (e.g., 100 µL) of the OLDA dilutions to the wells to achieve the final desired concentrations.

    • For antagonist controls, pre-incubate the cells with the antagonist for 5-10 minutes before adding OLDA.

  • Fluorescence Recording: Immediately after compound addition, record the fluorescence signal for 5-10 minutes.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration based on the change in fluorescence intensity.

    • Normalize the response to the maximum response elicited by a saturating concentration of a known TRPV1 agonist (e.g., capsaicin) or to the baseline fluorescence.

    • Plot the normalized response against the logarithm of the OLDA concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Protocol 2: In Vivo Thermal Hyperalgesia (Hargreaves Test) in Rats

Objective: To assess the ability of this compound to induce thermal hyperalgesia.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • This compound (OLDA) solution for injection (e.g., dissolved in a vehicle of ethanol, Tween 80, and saline).

  • Vehicle solution for control injections.

  • TRPV1 antagonist (e.g., Iodo-resiniferatoxin) for control experiments.

  • Plantar test apparatus (Hargreaves apparatus).

  • Syringes and needles for intraplantar injection.

Procedure:

  • Acclimatization: Acclimatize the rats to the testing environment and the Hargreaves apparatus for at least 3 days prior to the experiment. This involves placing them in the individual Plexiglas chambers on the glass floor of the apparatus for 15-30 minutes each day.

  • Baseline Measurement:

    • On the day of the experiment, place the rats in the chambers and allow them to acclimate for at least 15 minutes.

    • Position the radiant heat source under the plantar surface of the hind paw and activate the stimulus.

    • Measure the time it takes for the rat to withdraw its paw (paw withdrawal latency).

    • Take at least three baseline measurements for each hind paw, with a minimum of 5 minutes between measurements, and average the values.

  • Drug Administration:

    • Administer a defined volume (e.g., 50 µL) of the OLDA solution or vehicle via intraplantar injection into the plantar surface of one hind paw.

    • For antagonist studies, co-administer the antagonist with OLDA or pre-administer it systemically or locally.

  • Post-Injection Measurements:

    • Measure the paw withdrawal latency of both the injected (ipsilateral) and non-injected (contralateral) paws at various time points after injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the change in paw withdrawal latency from the baseline for each time point.

    • Compare the withdrawal latencies of the OLDA-treated group with the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

    • A significant decrease in paw withdrawal latency in the OLDA-treated group indicates thermal hyperalgesia.

    • To determine the EC₅₀, test a range of OLDA doses and plot the peak effect against the dose.

Protocol 3: Patch-Clamp Recording of mEPSCs in Spinal Cord Slices

Objective: To evaluate the effect of this compound on synaptic transmission in the spinal cord dorsal horn.

Materials:

  • Young rats (e.g., P14-P21).

  • Slicing solution (ice-cold, oxygenated artificial cerebrospinal fluid, aCSF, with sucrose).

  • Recording aCSF (oxygenated).

  • Intracellular solution for patch pipettes.

  • This compound (OLDA) stock solution.

  • TRPV1 antagonists (e.g., SB366791 or BCTC).

  • Tetrodotoxin (TTX) to block action potentials and isolate miniature excitatory postsynaptic currents (mEPSCs).

  • Bicuculline and strychnine (B123637) to block inhibitory currents.

  • Vibrating microtome.

  • Patch-clamp setup (microscope, micromanipulators, amplifier, data acquisition system).

Procedure:

  • Spinal Cord Slice Preparation:

    • Anesthetize the rat and perform a laminectomy to expose the lumbar spinal cord.

    • Rapidly dissect the spinal cord and transfer it to ice-cold, oxygenated slicing solution.

    • Prepare transverse slices (300-400 µm thick) of the lumbar spinal cord using a vibrating microtome.

    • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Patch-Clamp Recording:

    • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF containing TTX, bicuculline, and strychnine.

    • Using visual guidance (e.g., DIC optics), obtain whole-cell patch-clamp recordings from neurons in the superficial dorsal horn (laminae I-II).

    • Record baseline mEPSC activity for at least 5 minutes.

  • Drug Application:

    • Bath-apply OLDA at the desired concentration (e.g., 0.2 µM or 10 µM) and record the mEPSC activity for several minutes.

    • For antagonist studies, pre-incubate the slice with a TRPV1 antagonist before applying OLDA.

  • Data Analysis:

    • Use appropriate software to detect and analyze mEPSCs.

    • Measure the frequency and amplitude of mEPSCs before, during, and after OLDA application.

    • An increase in mEPSC frequency suggests a presynaptic site of action (i.e., on the central terminals of primary afferent neurons).

    • Compare the effects of OLDA in the presence and absence of TRPV1 antagonists.

Conclusion

This compound is a powerful pharmacological tool for probing the role of TRPV1 in pain and nociception. Its ability to selectively activate this receptor allows for the detailed study of acute pain mechanisms, the sensitization of nociceptive pathways in inflammatory conditions, and the screening of potential analgesic drugs. The protocols provided here offer a starting point for researchers to incorporate OLDA into their studies of pain and nociception.

References

Application Notes and Protocols: N-Oleoyldopamine (OLDA) Treatment in Scepsis and Endotoxemia Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. Endotoxemia, often triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, recapitulates many aspects of the initial hyperinflammatory phase of sepsis. N-Oleoyldopamine (OLDA) is an endogenous lipid that acts as a potent agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain and thermosensation.[1][2][3] Recent studies have unveiled a significant immunomodulatory role for OLDA, demonstrating its strong anti-inflammatory effects in animal models of endotoxemia and sepsis.[4][5][6][7]

These application notes provide a comprehensive overview of the use of OLDA in preclinical sepsis and endotoxemia models. We detail the experimental protocols for inducing these conditions in mice and for the administration of OLDA. Furthermore, we present the key quantitative data on the anti-inflammatory and protective effects of OLDA and visualize its proposed mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a novel neuro-immune reflex.[4][5][7] Exogenously administered OLDA activates TRPV1-expressing neurons within the central nervous system (CNS). This neuronal activation initiates a downstream signaling cascade that is dependent on circulating monocytes and macrophages.[4][5][7] The culmination of this pathway is a significant systemic increase in the anti-inflammatory cytokine Interleukin-10 (IL-10) and a concurrent reduction in pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (CCL2).[1][4] This modulation of the cytokine response leads to reduced lung injury and improved clinical scores in mouse models of sepsis.[4][5][6]

Signaling Pathway of this compound in Sepsis

OLDA_Signaling_Pathway cluster_blood Bloodstream cluster_cns Central Nervous System (CNS) OLDA This compound (OLDA) Neuron TRPV1-expressing Neuron OLDA->Neuron Activates Monocyte Circulating Monocyte/ Macrophage IL10_blood Systemic IL-10 (Anti-inflammatory) Monocyte->IL10_blood Produces Pro_inflammatory Pro-inflammatory Cytokines (IL-6, CCL2) IL10_blood->Pro_inflammatory Inhibits Neuron->Monocyte Signals to

Caption: Proposed neuro-immune signaling pathway of OLDA in sepsis.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of OLDA in mouse models of endotoxemia and sepsis.

Table 1: Effect of OLDA on Plasma Cytokine Levels in LPS-Induced Endotoxemia
Treatment GroupIL-10 (pg/mL)IL-6 (pg/mL)CCL2 (pg/mL)
Vehicle + LPS LowHighHigh
OLDA + LPS Significantly Increased (p < 0.001 at 2h)[1]Significantly Decreased[1]Significantly Decreased[1]
Trpv1-/- + OLDA + LPS Increase AbolishedDecrease AbolishedDecrease Abolished
Monocyte Depletion + OLDA + LPS IL-10 Upregulation Reversed[4][7]Partial Reduction[1]Partial Reduction[1]

Data is a qualitative summary of findings from Joffre et al., 2022. For exact quantitative values, refer to the original publication.

Table 2: Effect of OLDA on Clinical Outcomes in Sepsis and Endotoxemia Models
ModelOutcome MeasureVehicle TreatmentOLDA Treatment
LPS-Induced Endotoxemia Mouse Sepsis Score (12h)HighSignificantly Decreased (p = 0.008)[1]
LPS-Induced Endotoxemia Mouse Sepsis Score (24h)HighSignificantly Decreased (p = 0.02)[1]
S. aureus Pneumonia Plasma IL-6 (24h)HighSignificantly Decreased (p = 0.01)[1]
S. aureus Pneumonia Plasma CCL2 (24h)HighSignificantly Decreased (p = 0.02)[1]
S. aureus Pneumonia BAL Fluid IL-6HighSignificantly Decreased (p = 0.008)[1]
LPS-Induced ALI Lung Injury ScoreHighSignificantly Reduced[4]

BAL: Bronchoalveolar Lavage. Data is a summary of findings from Joffre et al., 2022.

Experimental Protocols

This compound (OLDA) Formulation and Administration

Materials:

  • This compound (Cayman Chemical)

  • Ethanol (B145695) (for stock solution)

  • Tween 20

  • Phosphate-Buffered Saline (PBS), sterile

Protocol:

  • OLDA is supplied as a stock solution in ethanol. The ethanol should be evaporated under a stream of nitrogen.[1]

  • Resuspend the dried OLDA in a solution of 5% Tween 20 in sterile PBS.[1]

  • The final concentration should be calculated to administer a dose of 5 or 10 mg/kg body weight in a volume of 4 µL/g of body weight.[1]

  • Administer the OLDA solution or vehicle (5% Tween 20 in PBS) intravenously (i.v.) immediately or 2 hours after the septic insult.[1]

  • Prepare fresh OLDA and vehicle solutions on the day of the experiment using sterile techniques.[1]

LPS-Induced Endotoxemia and Acute Lung Injury Model

This model is used to study the systemic inflammatory response to bacterial endotoxin.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4, Sigma-Aldrich)

  • Sterile, pyrogen-free saline or PBS

  • OLDA solution and vehicle (as described above)

Protocol:

  • Dissolve LPS in sterile, pyrogen-free saline or PBS to the desired concentration.

  • Induce endotoxemia by a single intravenous (i.v.) or intratracheal (i.t.) injection of LPS at a dose of 1, 3, or 5 mg/kg body weight.[7]

  • Immediately following LPS administration, treat the mice with OLDA (10 mg/kg, i.v.) or vehicle.[1]

  • Monitor the mice for signs of sepsis at various time points (e.g., 2, 6, 12, 24 hours).

  • Collect blood samples for cytokine analysis and tissues for histological examination at the experimental endpoint.

Experimental Workflow for LPS-Induced Endotoxemia

LPS_Workflow start Start lps_admin Administer LPS (1-5 mg/kg, i.v. or i.t.) start->lps_admin olda_admin Immediately administer OLDA (10 mg/kg, i.v.) or Vehicle lps_admin->olda_admin monitoring Monitor Mice (Sepsis Score at 12h, 24h) olda_admin->monitoring sampling Collect Blood and Tissues (e.g., at 2h for cytokines, 24h for histology) monitoring->sampling analysis Analyze Data (ELISA, Histopathology) sampling->analysis end End analysis->end

Caption: Workflow for the LPS-induced endotoxemia model with OLDA treatment.

Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis as it closely mimics the clinical course of human sepsis.[6][8]

Materials:

  • Male mice (e.g., C57BL/6, 8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical instruments (scissors, forceps)

  • 3-0 silk suture

  • Sterile needles (e.g., 18-gauge or 21-gauge)

  • 70% ethanol and povidone-iodine for disinfection

  • Sterile saline (0.9%) for fluid resuscitation

  • OLDA solution and vehicle

Protocol:

  • Anesthetize the mouse using an approved protocol.[6][9]

  • Shave the abdomen and disinfect the surgical area.

  • Make a 1-2 cm midline incision to expose the abdominal cavity.[9]

  • Gently exteriorize the cecum.

  • Ligate the cecum distal to the ileocecal valve. The length of the ligated cecum determines the severity of sepsis.[9]

  • Puncture the ligated cecum once or twice with a sterile needle.[5]

  • Gently squeeze the cecum to extrude a small amount of fecal matter into the peritoneal cavity.[8][9]

  • Return the cecum to the abdominal cavity and close the incision in layers.

  • Administer pre-warmed sterile saline subcutaneously for fluid resuscitation.[5]

  • Treat with OLDA or vehicle as per the specific experimental design.

  • Monitor the animals closely for signs of distress and survival.

Mouse Sepsis Score (MSS) Assessment

The MSS is a valuable tool for evaluating the overall severity of illness in mouse models of sepsis.[7][10] It involves the observation of seven clinical parameters.[11]

Parameters to Score:

  • Appearance (e.g., fur texture, posture)

  • Level of consciousness

  • Activity

  • Response to stimulus

  • Eye appearance

  • Respiratory rate

  • Respiratory quality

A scoring system (e.g., 0-4 for each parameter) can be adapted to quantify the severity of sepsis.[10][11]

Lung Histopathology and Injury Scoring

Procedure:

  • At the experimental endpoint, euthanize the mice and perfuse the lungs with PBS.

  • Fix the lungs (e.g., with 4% paraformaldehyde) and embed in paraffin.

  • Section the lung tissue and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Evaluate the lung sections for features of acute lung injury (ALI) under a microscope.

Lung Injury Scoring: A semi-quantitative scoring system is used to assess the severity of lung injury based on the following parameters:[12][13][14][15]

  • Neutrophil infiltration in the alveolar and interstitial spaces

  • Presence of hyaline membranes

  • Formation of proteinaceous debris

  • Thickening of the alveolar septa

Each parameter is scored on a scale (e.g., 0 for no injury to 4 for severe injury) across multiple random high-power fields.[12][14]

Conclusion

This compound has demonstrated significant therapeutic potential in preclinical models of sepsis and endotoxemia. Its unique neuro-immune mechanism of action, leading to a potent anti-inflammatory response, marks it as a promising candidate for further investigation in the context of sepsis treatment. The protocols and data presented here provide a foundation for researchers to explore the utility of OLDA and its signaling pathway in the development of novel therapies for inflammatory diseases.

References

Application Notes and Protocols for N-Oleoyldopamine (OLDA) Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid, an amide of oleic acid and dopamine (B1211576).[1][2] It is recognized as a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor.[3][4] OLDA's ability to activate TRPV1 channels makes it a valuable tool in research related to pain perception, cardiovascular function, and inflammation.[5][6][7] Proper preparation of OLDA stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of OLDA stock solutions for various research applications.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative information for this compound.

ParameterValueSource
Molecular Weight 417.63 g/mol
Solubility
DMSO≥ 20.88 mg/mL (≥ 50 mM)
Ethanol (B145695)≥ 20.88 mg/mL (≥ 50 mM)
Storage of Stock Solution
-20°CUp to 1 month[3]
-80°CUp to 6 months[3]
EC₅₀ (hTRPV1) 36 nM[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a high-concentration stock solution of OLDA in an organic solvent, which can be used for subsequent dilution into aqueous buffers or cell culture media.

Materials:

  • This compound (OLDA) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle OLDA powder in a chemical fume hood.

  • Weighing OLDA: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of OLDA powder into the tube. For example, to prepare a 10 mM stock solution, weigh out 4.18 mg of OLDA.

  • Solvent Addition: Add the appropriate volume of solvent (DMSO or Ethanol) to the tube to achieve the desired concentration. To continue the example of a 10 mM stock solution with 4.18 mg of OLDA, add 1 mL of solvent.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the OLDA is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution, but do not overheat.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Preparation of a Working Solution for In Vitro Experiments

This protocol details the dilution of the concentrated stock solution for use in cell-based assays.

Materials:

  • Concentrated OLDA stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium appropriate for your experiment.

  • Sterile tubes for dilution.

  • Pipettes and sterile pipette tips.

Procedure:

  • Thawing: Thaw a single aliquot of the concentrated OLDA stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.

    • Important: Due to the lipophilic nature of OLDA, it is crucial to add the OLDA stock solution to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation.

    • The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum (typically <0.1%) to avoid solvent-induced effects on the cells. A vehicle control containing the same final concentration of the solvent should always be included in the experiment.

  • Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions of OLDA.

Protocol 3: Preparation of a Formulation for In Vivo Administration

This protocol provides an example of how to prepare OLDA for intravenous (i.v.) administration in animal models, adapted from published literature.[7]

Materials:

  • Concentrated OLDA stock solution in ethanol (from Protocol 1)

  • Tween® 20

  • Phosphate-Buffered Saline (PBS) or sterile saline

  • Sterile tubes

  • Evaporation system (e.g., nitrogen stream or SpeedVac)

Procedure:

  • Solvent Evaporation: Transfer the required volume of the ethanolic OLDA stock solution to a sterile tube. Evaporate the ethanol under a gentle stream of nitrogen or using a SpeedVac.[7]

  • Resuspension: To the dried OLDA, add Tween® 20 to a final concentration of 5%.[7]

  • Dilution: Add PBS or sterile saline to the desired final volume and concentration for injection.[7] For example, to achieve a final dose of 5 or 10 mg/kg in a volume of 4 µL/g of body weight.[7]

  • Homogenization: Vortex thoroughly to ensure a uniform suspension.

  • Administration: Administer the freshly prepared OLDA formulation to the animals immediately. Prepare a vehicle control with 5% Tween® 20 in PBS or saline.[7]

Visualizations

Signaling Pathway of this compound

The primary mechanism of action for OLDA is the activation of the TRPV1 receptor, a non-selective cation channel. This activation leads to an influx of Ca²⁺, which in turn can trigger various downstream signaling cascades.

OLDA_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh OLDA Powder dissolve 2. Dissolve in DMSO or Ethanol weigh->dissolve aliquot 3. Aliquot dissolve->aliquot store 4. Store at -80°C aliquot->store thaw 5. Thaw Aliquot store->thaw For Experiment dilute 6. Prepare Working Solution thaw->dilute experiment 7. Perform Experiment dilute->experiment

References

Troubleshooting & Optimization

N-Oleoyldopamine solubility issues and vehicle selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyldopamine (OLDA).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the experimental use of OLDA, with a focus on solubility and vehicle selection.

Question 1: I am having difficulty dissolving this compound. What are the recommended solvents?

Answer: this compound is a lipophilic molecule and is practically insoluble in aqueous solutions alone. For stock solutions, organic solvents are necessary. Commonly used solvents and their approximate solubilities are summarized in the table below. For final experimental concentrations in aqueous media, a suitable vehicle is required to maintain solubility and bioavailability.

Question 2: My this compound precipitates when I dilute my stock solution in a physiological buffer for my in vitro experiment. How can I prevent this?

Answer: This is a common issue due to the low aqueous solubility of OLDA. To prevent precipitation, a carrier or vehicle is essential. A widely used method involves a two-step dilution process:

  • Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol (B145695).

  • For the final working solution, dilute the stock in a physiological buffer that contains a carrier agent such as a detergent (e.g., Tween 20) or a protein (e.g., bovine serum albumin - BSA). The final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid solvent effects on your experimental system.

Question 3: What is a suitable vehicle for in vivo administration of this compound?

Answer: For in vivo studies, a common and effective vehicle is a mixture of Tween 20 and phosphate-buffered saline (PBS). A published protocol involves first dissolving the OLDA in ethanol, evaporating the ethanol, and then resuspending the compound in a solution of 5% Tween 20 in PBS.[1] This creates a stable emulsion suitable for intravenous injection.

Question 4: I am observing unexpected or off-target effects in my experiments. Could this be related to the vehicle?

Answer: Yes, the vehicle itself can sometimes have biological effects. It is crucial to include a vehicle-only control group in your experiments. This will help you to distinguish the effects of this compound from those of the solvent or carrier. For example, if you are using a Tween 20-based vehicle, your control group should be treated with the same concentration of Tween 20 in PBS without OLDA.

Question 5: How should I store my this compound stock solutions?

Answer: this compound stock solutions should be stored at -20°C or -80°C to ensure stability.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. One source suggests that at -20°C, the product is stable for at least two years.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMF30~71.8
DMSO20 - 100~47.9 - 239.5
Ethanol50~119.7
Ethanol:PBS (pH 7.2) (1:1)0.5~1.2

Data sourced from commercial suppliers and may vary slightly between batches.[2][3][4]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is adapted from a study investigating the effects of OLDA in a mouse model.[1]

Materials:

  • This compound (powder)

  • Ethanol (anhydrous)

  • Tween 20

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Nitrogen gas source (optional)

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add a sufficient volume of ethanol to completely dissolve the OLDA. Vortex briefly if necessary.

  • Evaporate the ethanol under a gentle stream of nitrogen gas or by using a vacuum concentrator (e.g., SpeedVac). Ensure all ethanol is removed, leaving a thin film of OLDA at the bottom of the tube.

  • Prepare a 5% Tween 20 solution in sterile PBS.

  • Add the appropriate volume of the 5% Tween 20 in PBS to the tube containing the dried OLDA to achieve the desired final concentration.

  • Vortex vigorously to resuspend the OLDA, creating a homogenous emulsion.

  • The vehicle is now ready for intravenous administration.

Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays

Materials:

  • This compound (powder)

  • DMSO (cell culture grade)

  • Physiological buffer or cell culture medium (e.g., DMEM, HBSS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. Ensure it is fully dissolved.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Perform serial dilutions of the stock solution in your physiological buffer or cell culture medium to achieve the final desired concentrations. It is important to add the stock solution to the buffer while vortexing or mixing to facilitate dispersion and prevent precipitation.

  • Ensure the final concentration of DMSO in your assay is low (e.g., <0.1%) to minimize solvent toxicity.

  • Include a vehicle control with the same final concentration of DMSO as your highest OLDA concentration.

Visualizations

Signaling Pathways

This compound is known to be an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) and G Protein-Coupled Receptor 119 (GPR119).[1][5][6][7]

OLDA_Signaling_Pathways cluster_TRPV1 TRPV1 Pathway cluster_GPR119 GPR119 Pathway OLDA_TRPV1 This compound TRPV1 TRPV1 Receptor OLDA_TRPV1->TRPV1 Agonist Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx PKC PKC Activation Ca_Influx->PKC CGRP_SP_Release CGRP & SP Release PKC->CGRP_SP_Release OLDA_GPR119 This compound GPR119 GPR119 Receptor (Gαs-coupled) OLDA_GPR119->GPR119 Agonist AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP Increase AC->cAMP Converts ATP to Insulin_Release Insulin Release cAMP->Insulin_Release

Figure 1. Simplified signaling pathways for this compound (OLDA) via TRPV1 and GPR119 receptors.
Experimental Workflow

The following diagram illustrates a typical workflow for preparing this compound for experimental use.

OLDA_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_invivo In Vivo Vehicle Preparation cluster_invitro In Vitro Working Solution OLDA_powder OLDA Powder Dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) OLDA_powder->Dissolve Stock_Solution High Concentration Stock Solution Dissolve->Stock_Solution Store Aliquot and Store at -20°C / -80°C Stock_Solution->Store Evaporate Evaporate Solvent Stock_Solution->Evaporate Dilute Dilute in Aqueous Buffer + Carrier (optional) Stock_Solution->Dilute Resuspend Resuspend in Vehicle (e.g., 5% Tween 20 in PBS) Evaporate->Resuspend Emulsion Homogenous Emulsion Resuspend->Emulsion Working_Solution Final Working Solution Dilute->Working_Solution

Figure 2. General workflow for the preparation of this compound solutions for in vivo and in vitro experiments.

References

Preventing degradation of N-Oleoyldopamine in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Oleoyldopamine (OLDA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experimental buffers?

A1: The primary cause of this compound (OLDA) degradation is the oxidation of its catechol moiety, which is derived from dopamine (B1211576). This catechol group is highly susceptible to oxidation, especially in aqueous solutions exposed to oxygen, metal ions, and light, or at alkaline pH. This process can lead to the formation of quinones and other degradation products, resulting in a loss of biological activity and a change in the solution's color (typically to pink, brown, or black).

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be prepared in an organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[1] These solutions should be stored at low temperatures, with -20°C suitable for short-term storage (up to one month) and -80°C recommended for long-term storage (up to six months).[2] To avoid repeated freeze-thaw cycles that can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: Can I prepare this compound working solutions in aqueous buffers?

A3: Yes, but with precautions. When preparing working solutions in aqueous buffers such as Phosphate-Buffered Saline (PBS) or cell culture media (e.g., RPMI 1640), it is crucial to minimize the time the compound spends in the aqueous environment before use.[2] It is highly recommended to add antioxidants and/or metal chelators to the buffer to prevent oxidative degradation. Working solutions should ideally be prepared fresh for each experiment.[2]

Q4: What are the visible signs of this compound degradation?

A4: A common visible sign of OLDA degradation is a color change in the solution. Freshly prepared solutions are typically colorless. The appearance of a pink, brown, or black color indicates the oxidation of the catechol group and degradation of the compound.

Troubleshooting Guides

Issue 1: Rapid Color Change of this compound Solution
  • Problem: The this compound working solution quickly turns pink or brown after preparation in an aqueous buffer.

  • Cause: This is a classic sign of catecholamine oxidation. The rate of oxidation is influenced by factors such as pH, presence of dissolved oxygen, and trace metal ions (e.g., Cu²⁺, Fe³⁺) in the buffer.

  • Solution:

    • Use Stabilizers: Incorporate an antioxidant like ascorbic acid and a metal chelator like Ethylenediaminetetraacetic acid (EDTA) into your buffer.

    • Degas Buffers: Before adding OLDA, degas your aqueous buffer by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • Control pH: Maintain a slightly acidic to neutral pH (6.0-7.4) for your experimental buffer, as alkaline conditions accelerate catechol oxidation.

    • Prepare Fresh: Always prepare the working solution immediately before use.

Issue 2: Inconsistent or Lower-Than-Expected Experimental Results
  • Problem: There is high variability between replicate experiments, or the observed biological effect of this compound is weaker than anticipated.

  • Cause: This can be due to partial degradation of OLDA in the experimental buffer, leading to a lower effective concentration of the active compound.

  • Solution:

    • Implement Stabilization Protocol: Consistently use a stabilization protocol for your working solutions, as detailed in the "Experimental Protocols" section below. This includes the use of antioxidants and chelators.

    • Verify Stock Solution Integrity: If the stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, its concentration may be compromised. Prepare a fresh stock solution from a new vial of solid OLDA.

    • Analytical Quantification: If possible, use an analytical method like RP-HPLC to quantify the concentration of OLDA in your working solution at the beginning and end of your experiment to assess its stability under your specific conditions.

Experimental Protocols

Protocol for Preparing Stabilized this compound Working Solutions

This protocol is designed to minimize the oxidative degradation of this compound in aqueous buffers.

Materials:

  • This compound (solid or stock solution in ethanol/DMSO)

  • Experimental Buffer (e.g., PBS, HEPES, RPMI-1640)

  • Ascorbic Acid (Vitamin C)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Stabilized Buffer:

    • To your experimental buffer, add ascorbic acid to a final concentration of 10-100 µM.

    • Add EDTA to a final concentration of 10-100 µM.

    • Mix thoroughly until both are completely dissolved.

  • Degas the Buffer:

    • Bubble the stabilized buffer with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Prepare this compound Working Solution:

    • If starting from a solid, dissolve this compound in a small amount of ethanol or DMSO to create a concentrated stock solution.

    • Perform a serial dilution of the stock solution into the degassed, stabilized buffer to achieve the final desired concentration.

    • Mix gently but thoroughly.

  • Immediate Use:

    • Use the freshly prepared working solution in your experiment without delay.

Protocol for Assessing this compound Stability by RP-HPLC

This protocol provides a general framework for monitoring the degradation of this compound. Specific parameters may need to be optimized for your HPLC system.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or TFA.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically effective for separating the lipophilic OLDA from more polar degradation products. An example gradient could be:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 30% B

    • 35-40 min: 30% B

Detection:

  • Wavelength: this compound has a UV absorbance maximum around 280-283 nm due to the dopamine catechol ring.

Procedure:

  • Sample Preparation:

    • Prepare your this compound working solution in the experimental buffer of interest (with and without stabilizers to compare).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Injection and Analysis:

    • Inject the aliquots onto the HPLC system.

    • Monitor the chromatogram at 280 nm.

  • Data Analysis:

    • The peak corresponding to intact this compound should have a specific retention time. Degradation will be indicated by a decrease in the area of this peak over time and the appearance of new, typically more polar (earlier eluting), peaks.

    • Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) peak area.

Data Presentation

Table 1: Recommended Stabilizer Concentrations for Aqueous Buffers

StabilizerConcentration RangePurpose
Ascorbic Acid10 - 100 µMAntioxidant, scavenges free radicals.
EDTA10 - 100 µMMetal chelator, prevents metal-catalyzed oxidation.

Table 2: Example RP-HPLC Parameters for this compound Stability Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Visualizations

degradation_pathway OLDA This compound (Catechol) Semiquinone Semiquinone Radical OLDA->Semiquinone Oxidation (O2, Metal Ions) Quinone Dopamine-o-quinone Semiquinone->Quinone Further Oxidation Polymer Polymerized Products (Colored) Quinone->Polymer Polymerization

Caption: Oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis (Optional) Buffer Prepare Aqueous Buffer Stabilizers Add Ascorbic Acid & EDTA Buffer->Stabilizers Degas Degas with N2/Ar Stabilizers->Degas Add_OLDA Add OLDA Stock Degas->Add_OLDA Assay Perform in vitro/in vivo Assay Add_OLDA->Assay HPLC Monitor Stability by RP-HPLC Assay->HPLC

Caption: Workflow for preparing and using stabilized this compound.

troubleshooting_logic Start Inconsistent Results? CheckColor Solution Discolored? Start->CheckColor CheckStorage Stock Stored Properly? CheckColor->CheckStorage No Solution1 Implement Stabilization Protocol: - Use Antioxidants (Ascorbic Acid) - Use Chelators (EDTA) - Degas Buffer CheckColor->Solution1 Yes CheckProtocol Stabilization Protocol Used? CheckStorage->CheckProtocol Yes Solution2 Prepare Fresh Stock Solution Aliquot for Single Use CheckStorage->Solution2 No CheckProtocol->Solution1 Yes Solution3 Follow Stabilization Protocol Consistently CheckProtocol->Solution3 No

Caption: Troubleshooting logic for inconsistent this compound results.

References

Off-target effects of N-Oleoyldopamine at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyldopamine (OLDA), particularly concerning its off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound (OLDA)?

A1: The primary molecular target of this compound (OLDA) is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, where it acts as a potent agonist.[1][2][3]

Q2: What are the known off-target effects of OLDA at high concentrations?

A2: At concentrations significantly higher than its effective concentration for TRPV1 activation, OLDA can exhibit off-target effects by interacting with other receptors and enzymes. The most commonly reported off-target interactions include:

  • Cannabinoid Receptor 1 (CB1): OLDA displays weak affinity for the CB1 receptor.[1][2]

  • G protein-coupled receptor 119 (GPR119): OLDA is a robust activator of GPR119, stimulating cAMP accumulation.

  • 5-Lipoxygenase (5-LOX): OLDA is a potent inhibitor of 5-lipoxygenase.

  • Dopaminergic Systems: At high in vivo doses, OLDA can induce dopamine-like effects, such as increased locomotor activity, which can be antagonized by dopamine (B1211576) D2 receptor antagonists.

Q3: At what concentrations should I be concerned about off-target effects?

A3: Off-target effects should be considered when the concentration of OLDA used in your experiments approaches the affinity values for its off-target sites. As a general guideline, concentrations in the micromolar (µM) range are more likely to induce off-target effects, whereas nanomolar (nM) concentrations are generally selective for TRPV1. Refer to the data in Table 1 for specific affinity values.

Q4: Can OLDA be cytotoxic at high concentrations?

A4: Yes, like many lipid-based signaling molecules, high concentrations of OLDA can potentially lead to cytotoxicity. It is recommended to perform a cell viability assay, such as the MTT assay, to determine the cytotoxic concentration range of OLDA in your specific cell system before conducting functional experiments.

Q5: I am observing unexpected results in my experiment with OLDA. What could be the cause?

A5: Unexpected results with OLDA can arise from several factors:

  • Off-target effects: If you are using high concentrations of OLDA, your results may be influenced by its activity at CB1, GPR119, or other unforeseen targets.

  • Solubility issues: OLDA is a lipophilic molecule and may have poor solubility in aqueous solutions. Ensure that it is properly dissolved in a suitable solvent (e.g., DMSO, ethanol) and that the final solvent concentration in your assay is not affecting the cells.

  • Compound stability: While OLDA is relatively stable, prolonged storage or repeated freeze-thaw cycles might affect its integrity.

  • Cell line-specific expression: The expression levels of TRPV1 and potential off-target receptors can vary significantly between different cell lines, leading to different responses.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No response or weak response to OLDA in a TRPV1-expressing cell line. 1. Low OLDA concentration: The concentration used may be below the threshold for TRPV1 activation. 2. Poor OLDA solubility: The compound may not be fully dissolved in the assay buffer. 3. Low TRPV1 expression: The cell line may have lower than expected TRPV1 expression levels. 4. Desensitization of TRPV1: Prolonged exposure to OLDA or other TRPV1 agonists can lead to receptor desensitization.1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure OLDA is fully dissolved in a stock solution (e.g., in DMSO) before diluting in the final assay buffer. Use sonication if necessary. The final solvent concentration should be kept low (typically <0.5%). 3. Verify TRPV1 expression using techniques like qPCR or Western blotting. 4. Minimize pre-incubation times and consider using a washout step if repeated stimulation is necessary.
Inconsistent results between experiments. 1. Variability in OLDA solution preparation: Inconsistent stock solution concentration or dilution. 2. Cell passage number: Cellular responses can change with increasing passage number. 3. Inconsistent incubation times or temperatures. 1. Prepare fresh stock solutions of OLDA regularly and use calibrated pipettes for dilutions. 2. Use cells within a defined passage number range for all experiments. 3. Standardize all experimental parameters, including incubation times and temperatures.
Observed effects are not blocked by a selective TRPV1 antagonist. 1. Off-target effects: The observed effect may be mediated by a target other than TRPV1, especially at high OLDA concentrations. 2. Ineffective antagonist concentration: The concentration of the antagonist may be too low to fully block TRPV1 activation by OLDA.1. Consider the possibility of off-target effects. Test for the involvement of CB1 or GPR119 using selective antagonists for these receptors. 2. Perform a dose-response experiment for the TRPV1 antagonist to ensure complete blockade of the OLDA-induced response.
High background signal or apparent cytotoxicity in vehicle control. 1. Solvent toxicity: The solvent used to dissolve OLDA (e.g., DMSO, ethanol) may be toxic to the cells at the final concentration used.1. Determine the maximum tolerated solvent concentration for your cells by running a vehicle-only control curve. Keep the final solvent concentration consistent across all wells and as low as possible (ideally ≤0.1%).

Quantitative Data Summary

Table 1: In Vitro Pharmacology of this compound (OLDA)

TargetAssay TypeSpeciesValueUnitsReference
TRPV1 Receptor Binding (Ki)Human36nM
TRPV1 Calcium Influx (EC50)Human36nM
CB1 Receptor Receptor Binding (Ki)Rat1.6µM
GPR119 cAMP Accumulation (EC50)Human~4.4µM
5-Lipoxygenase Inhibition (IC50)Rat7.5nM

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of OLDA.

Materials:

  • Cells of interest

  • 96-well plate

  • This compound (OLDA)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of OLDA in complete cell culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of OLDA. Include a vehicle-only control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 15 minutes to 4 hours with shaking to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Calcium Influx Assay

This protocol is used to measure the activation of TRPV1 or GPR119 by OLDA.

Materials:

  • Cells expressing the receptor of interest (e.g., TRPV1 or GPR119)

  • 96-well or 384-well black, clear-bottom plate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2 mM CaCl₂)

  • This compound (OLDA)

  • Positive control agonist (e.g., Capsaicin for TRPV1)

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed cells in the microplate and culture until they form a confluent monolayer.

  • Prepare the calcium dye loading solution according to the manufacturer's instructions.

  • Remove the culture medium and add the dye loading solution to each well.

  • Incubate the plate for at least 2 hours at 37°C to allow for dye loading.

  • During incubation, prepare serial dilutions of OLDA and the positive control agonist in the assay buffer.

  • After incubation, wash the cells with the assay buffer if required by the dye manufacturer.

  • Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity over time.

  • Establish a stable baseline reading for each well.

  • Inject the OLDA or control agonist solution into the wells and continue to record the fluorescence signal to measure the change in intracellular calcium concentration.

Competitive Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of OLDA for a specific receptor.

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand with known affinity for the target receptor

  • This compound (OLDA)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled OLDA.

  • In each well of the filter plate, add the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of OLDA.

  • Include control wells for total binding (radioligand + receptors) and non-specific binding (radioligand + receptors + a high concentration of a known unlabeled ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by vacuum filtration through the filter plate.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • The data is then analyzed to determine the IC50 of OLDA, which can be converted to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

TRPV1_Signaling_Pathway OLDA This compound (OLDA) (High Concentration) TRPV1 TRPV1 Channel OLDA->TRPV1 Agonist Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Apoptosis) Ca_Influx->Cellular_Response Initiates

Caption: TRPV1 Signaling Pathway Activated by OLDA.

Off_Target_Signaling_Pathways cluster_OLDA This compound (High Conc.) cluster_CB1 CB1 Receptor Pathway cluster_GPR119 GPR119 Pathway OLDA OLDA CB1 CB1 Receptor OLDA->CB1 Weak Agonist GPR119 GPR119 OLDA->GPR119 Agonist Gi Gαi/o CB1->Gi AC_inhibit Adenylyl Cyclase ↓ Gi->AC_inhibit MAPK_activate MAPK Pathway ↑ Gi->MAPK_activate Gs Gαs GPR119->Gs AC_activate Adenylyl Cyclase ↑ Gs->AC_activate cAMP cAMP ↑ AC_activate->cAMP

Caption: Off-target signaling of OLDA at high concentrations.

Experimental_Workflow start Start: Hypothesis involving OLDA lit_review Literature Review: Determine target and potential off-targets start->lit_review dose_response Dose-Response Curve for Primary Target (TRPV1) lit_review->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT) lit_review->cytotoxicity selectivity Selectivity Profiling: Test against known off-targets (e.g., CB1, GPR119) dose_response->selectivity functional_assay Functional Assays at appropriate concentration cytotoxicity->functional_assay selectivity->functional_assay data_analysis Data Analysis and Interpretation functional_assay->data_analysis end Conclusion data_analysis->end

Caption: Recommended experimental workflow for using OLDA.

References

Interpreting bell-shaped dose-response of N-Oleoyldopamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with N-Oleoyldopamine (OLDA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret the common observation of a bell-shaped dose-response curve in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OLDA)?

This compound is an endogenous lipid amide, formed from the condensation of oleic acid and dopamine (B1211576).[1] It is known to be a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and also activates the G-protein coupled receptor 119 (GPR119).[2][3] Due to its dual activity, OLDA is investigated for its roles in pain perception, cardiovascular function, and glucose homeostasis.[4][5]

Q2: We are observing a bell-shaped or biphasic dose-response curve with OLDA in our assay. Is this a known phenomenon?

Yes, a bell-shaped dose-response curve has been reported for OLDA, particularly in in vivo studies. For instance, in rats, OLDA administration leads to an increase in locomotor activity at lower doses, with the effect diminishing at higher doses, indicating a classic biphasic response.[1] While less explicitly documented in vitro with a full dose-response curve in the public literature, such a response is plausible due to the known mechanisms of action of OLDA, particularly on the TRPV1 channel.

Q3: What are the potential mechanisms behind the bell-shaped dose-response of OLDA?

The descending limb of the bell-shaped curve at high concentrations of OLDA can be attributed to several potential mechanisms:

  • TRPV1 Desensitization: This is the most likely cause. Prolonged or high-concentration exposure to TRPV1 agonists, including the classic agonist capsaicin (B1668287) and endogenous ligands like OLDA, is well-known to cause desensitization of the channel.[6] This means that after an initial activation, the channel becomes less responsive to further stimulation, leading to a decrease in the measured effect at higher concentrations.

  • Off-Target Effects: At higher concentrations, OLDA may interact with other molecular targets that could produce opposing effects. While OLDA is selective for TRPV1 over the cannabinoid receptor 1 (CB1), it may have other off-target activities that become relevant at micromolar concentrations.

  • Receptor Downregulation: Sustained activation of TRPV1 can lead to the internalization and subsequent degradation of the receptor, reducing the number of available receptors on the cell surface and thus diminishing the overall response.

Troubleshooting Guides

This section provides guidance on how to investigate and interpret a bell-shaped dose-response curve in your experiments with OLDA.

Issue: Observation of a Biphasic (Bell-Shaped) Dose-Response in a Cell-Based Assay

Possible Cause 1: TRPV1 Desensitization

  • Troubleshooting Steps:

    • Time-Course Experiment: At a high concentration of OLDA (where the response is decreasing), measure the response over time. A rapid initial increase followed by a decline would support desensitization.

    • Washout and Re-stimulation: After treating with a high concentration of OLDA, wash the cells thoroughly and then re-stimulate with a lower, effective concentration of OLDA or another TRPV1 agonist like capsaicin. A reduced response upon re-stimulation would indicate desensitization.

    • Use a Lower Concentration Range: If your goal is to study the activatory effects of OLDA, focus on a lower concentration range where a clear dose-dependent increase is observed.

Possible Cause 2: Off-Target Effects

  • Troubleshooting Steps:

    • Pharmacological Inhibition: Use antagonists for potential off-target receptors to see if the descending part of the curve is affected. For example, given OLDA's structural similarity to dopamine, you could test the effect of a dopamine D2 receptor antagonist, like haloperidol, although OLDA's affinity for this receptor is not well-characterized in publicly available literature.

    • Literature Review: Search for recent publications on the pharmacology of OLDA to identify any newly discovered off-target interactions.

Possible Cause 3: Experimental Artifact

  • Troubleshooting Steps:

    • Solubility Issues: At high concentrations, OLDA may precipitate out of the solution, leading to a lower effective concentration and a decrease in the observed response. Visually inspect your solutions and consider using a vehicle like DMSO at a low final concentration.

    • Cell Viability: High concentrations of OLDA might induce cytotoxicity, leading to a decrease in the measured signal. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay.

Data Presentation

The following tables summarize quantitative data for OLDA from the literature.

Table 1: In Vivo Dose-Response of OLDA on Locomotor Activity in Rats

Dose (mg/kg, i.p.)Mean Distance Traveled (cm) ± SE
Vehicle403 ± 89
5Increased
101213 ± 196
20Decreased from peak

Data extracted from a study by Mechoulam et al. (2007).[1] The study states a bell-shaped dose-response, with the maximum effect at 10 mg/kg.

Table 2: In Vitro Activity of OLDA at TRPV1 and GPR119

TargetAssayCell LineParameterValueReference
Human TRPV1Calcium InfluxHEK293EC5036 nM[7]
Rat TRPV145Ca2+ AccumulationHT5-1EC501.8 µM[6]
Human GPR119cAMP AccumulationHEK293EC50~3 µM[8]

Experimental Protocols

Protocol 1: Calcium Imaging Assay for TRPV1 Activation in HEK293 Cells

This protocol provides a general framework for measuring OLDA-induced calcium influx in HEK293 cells stably expressing human TRPV1.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound (OLDA)

  • Capsaicin (positive control)

  • Capsazepine (TRPV1 antagonist)

  • Ionomycin (B1663694) (for maximal calcium response)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the TRPV1-HEK293 cells onto the poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 1 hour at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Assay:

    • Add HBSS to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Set the plate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 2 seconds).

    • Establish a stable baseline fluorescence reading for about 20-30 seconds.

    • Use the automated injector to add different concentrations of OLDA to the wells.

    • Continue recording the fluorescence for several minutes to capture the peak response and any subsequent decline.

    • At the end of the experiment, add ionomycin to obtain the maximal fluorescence response for data normalization.

  • Data Analysis:

    • Normalize the fluorescence signal to the baseline reading (F/F0).

    • Plot the peak fluorescence change against the OLDA concentration to generate a dose-response curve.

Protocol 2: cAMP Assay for GPR119 Activation

This protocol outlines a method for measuring OLDA's effect on cAMP levels in cells expressing GPR119, using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

Materials:

  • HEK293 cells transiently or stably expressing GPR119

  • Culture medium

  • 96-well plates

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • This compound (OLDA)

  • Forskolin (positive control for adenylyl cyclase activation)

  • cAMP assay kit

Procedure:

  • Cell Seeding: Seed the GPR119-expressing cells into a 96-well plate and grow to the desired confluency.

  • Compound Preparation: Prepare serial dilutions of OLDA in the stimulation buffer.

  • Cell Stimulation:

    • Remove the culture medium.

    • Add the stimulation buffer containing the different concentrations of OLDA to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the competitive immunoassay to determine the concentration of cAMP in each well.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration for each OLDA concentration.

    • Plot the cAMP concentration against the OLDA concentration to create a dose-response curve.

Mandatory Visualizations

OLDA_Signaling_Pathways cluster_TRPV1 TRPV1 Pathway cluster_GPR119 GPR119 Pathway OLDA_high High [OLDA] TRPV1 TRPV1 Channel OLDA_high->TRPV1 Strong Activation OLDA_low Low [OLDA] OLDA_low->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Desensitization Desensitization TRPV1->Desensitization Prolonged/Strong Activation Leads to Cellular_Response_A Cellular Response (e.g., Nociception) Ca_influx->Cellular_Response_A Desensitization->TRPV1 Inhibition OLDA_GPR119 OLDA GPR119 GPR119 Receptor OLDA_GPR119->GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Cellular_Response_B Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response_B

Caption: Signaling pathways of this compound (OLDA).

Bell_Shaped_Response_Logic cluster_dose OLDA Concentration cluster_effect Observed Effect cluster_mechanism Primary Mechanism Low_Dose Low to Moderate Activation Receptor Activation (TRPV1, GPR119) Low_Dose->Activation High_Dose High Desensitization_OffTarget Receptor Desensitization (TRPV1) + Potential Off-Target Effects High_Dose->Desensitization_OffTarget Increasing_Response Increasing Response Decreasing_Response Decreasing Response Activation->Increasing_Response Desensitization_OffTarget->Decreasing_Response

Caption: Logic of OLDA's bell-shaped dose-response.

Experimental_Workflow_Troubleshooting A Start: Observe Bell-Shaped Dose-Response with OLDA B Hypothesis 1: TRPV1 Desensitization A->B C Hypothesis 2: Off-Target Effects A->C D Hypothesis 3: Experimental Artifact A->D E Experiment: Time-Course & Washout Studies B->E F Experiment: Use Specific Antagonists C->F G Experiment: Check Solubility & Cell Viability D->G H Result: Response decreases over time / is reduced after washout E->H I Result: Descending limb is blocked by an antagonist F->I J Result: Precipitation or cell death observed G->J K Conclusion: Desensitization is likely H->K L Conclusion: Off-target effect identified I->L M Conclusion: Optimize experimental conditions J->M

Caption: Troubleshooting workflow for a bell-shaped response.

References

Troubleshooting unexpected N-Oleoyldopamine-induced motor activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-Oleoyldopamine (OLDA) in studies investigating motor activity.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound (OLDA) on motor activity?

A1: In most published studies, systemic administration of OLDA has been shown to induce a dose-dependent increase in locomotor activity in rodents.[1] This effect is characterized by a bell-shaped dose-response curve, with hyperactivity increasing with the dose up to a certain point, after which higher doses may not produce a further increase in activity.[1][2] The stimulatory effect on motor activity is believed to be primarily mediated through the central dopamine (B1211576) system, particularly via D2 receptors.[1][2]

Q2: What is the proposed mechanism of action for OLDA-induced motor activity?

A2: OLDA is a bioactive lipid that can cross the blood-brain barrier. Its primary mechanism for increasing motor activity is thought to be through its interaction with the dopaminergic system. Specifically, the hyperlocomotion induced by OLDA can be blocked by dopamine D2 receptor antagonists like haloperidol. OLDA is also known to be an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the G protein-coupled receptor 119 (GPR119), which can modulate neuronal activity and may contribute to its overall behavioral effects.

Q3: Is this compound stable in solution?

A3: Yes, in vitro assays have demonstrated that OLDA is a stable compound, resisting hydrolysis for at least a 2-hour period. For in vivo studies, it is recommended to prepare fresh solutions for each experiment to ensure compound integrity. When stored as a solid, it is stable for at least four years at -20°C.

Troubleshooting Guide: Unexpected Motor Activity

This guide addresses common issues researchers may encounter when OLDA does not produce the expected hyperlocomotor effect.

Observed Issue Potential Cause Troubleshooting Steps
No significant change in motor activity 1. Suboptimal Dose: The dose of OLDA may be too low to elicit a response or may be on the tail end of the bell-shaped curve.- Perform a dose-response study to determine the optimal dose for your specific animal model and strain. Doses ranging from 5-20 mg/kg (i.p.) have been used in Wistar rats, with a peak effect at 10 mg/kg.
2. Compound Solubility/Stability Issues: OLDA is a lipophilic molecule with poor water solubility. Improper formulation can lead to poor bioavailability.- Ensure proper solubilization of OLDA. A common vehicle is a suspension in a solution containing Tween 20 and PBS. Another option is a mixture of DMSO, PEG300, Tween-80, and saline. - Prepare fresh solutions for each experiment to avoid potential degradation.
3. Animal Strain and Individual Variability: Different rodent strains can exhibit varied responses to dopaminergic agonists.- Be aware of the known sensitivities of your chosen rodent strain. For example, Sprague Dawley and Wistar rats can show different locomotor responses to dopaminergic stimuli. - Ensure a sufficient number of animals per group to account for individual variability.
Hypoactivity or sedation observed 1. High Dose Effect: Extremely high doses of dopaminergic agonists can sometimes lead to stereotyped behaviors that interfere with locomotion or even hypoactivity.- If using a high dose, consider reducing it to be within the published effective range (e.g., 5-10 mg/kg for rats).
2. Environmental Stressors: High levels of stress in the testing environment (e.g., bright lighting, loud noises) can alter the animal's response to a novel compound.- Acclimate animals to the testing room for at least 30-60 minutes before the experiment. - Maintain consistent and appropriate lighting levels (e.g., 100-200 lux) and minimize auditory disturbances during testing.
3. Off-Target Effects: While the primary motor effects are dopaminergic, OLDA's activity at TRPV1 or GPR119 receptors could potentially contribute to unexpected behavioral outcomes under certain conditions.- Consider co-administration with selective antagonists for TRPV1 or GPR119 to investigate their potential contribution to the observed hypoactivity.
High variability in motor activity within groups 1. Inconsistent Injection Technique: Variable absorption rates due to inconsistent intraperitoneal (i.p.) injections can lead to high variability.- Ensure all personnel are properly trained in i.p. injection techniques to ensure consistent administration.
2. Lack of Habituation: Placing animals directly into a novel open field arena without a habituation period can lead to initial hyperactivity that masks the drug effect.- Allow for a habituation period in the testing arena before data collection begins. The duration can be optimized for your specific experimental design.
3. Environmental Enrichment: The housing conditions of the animals can influence their response to dopaminergic drugs. Animals housed in enriched environments may show attenuated responses to locomotor stimulants.- Standardize housing conditions across all experimental groups. Be aware that enriched environments can be a confounding variable.

Data Presentation

Table 1: Summary of this compound Effects on Locomotor Activity in Male Wistar Rats

Dose (mg/kg, i.p.)Mean Distance Traveled (cm) ± SE (2-hour test)Reference
Vehicle403 ± 89
5Increased, but not significantly
101213 ± 196*
20Increased, but less than 10 mg/kg dose

*p < 0.05 compared to vehicle-treated rats.

Experimental Protocols

1. Open Field Test for Locomotor Activity

This protocol is a general guideline and should be adapted to the specific research question and laboratory conditions.

  • Apparatus: A square or circular arena with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The floor is divided into a grid of squares (e.g., central and peripheral zones) for analysis.

  • Animal Acclimation: Transport the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation to the new environment.

  • Procedure:

    • Administer OLDA or vehicle via the desired route (e.g., intraperitoneal injection).

    • After the appropriate pretreatment time, gently place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 30-60 minutes) using an automated tracking system or by manual scoring.

    • Key parameters to measure include:

      • Total distance traveled

      • Time spent in the center versus peripheral zones

      • Rearing frequency

      • Ambulatory time

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) or another suitable disinfectant between each animal to eliminate olfactory cues.

2. Preparation of this compound for In Vivo Administration

Due to its lipophilic nature, OLDA requires a specific vehicle for proper suspension.

  • Vehicle Composition: A commonly used vehicle is a suspension in a solution containing a surfactant like Tween 20 in phosphate-buffered saline (PBS). For example, a 5% Tween 20 solution in PBS has been used.

  • Alternative Vehicle: Another reported vehicle formulation involves dissolving OLDA in a mixture of DMSO and PEG300, followed by the addition of Tween-80 and finally saline.

  • Preparation Steps:

    • Weigh the required amount of OLDA.

    • If using a stock solution in an organic solvent, evaporate the solvent under a stream of nitrogen.

    • Add the vehicle to the OLDA and vortex or sonicate until a homogenous suspension is achieved.

    • It is recommended to prepare the suspension fresh on the day of the experiment.

Signaling Pathway Diagrams

OLDA_Dopamine_Signaling OLDA This compound (crosses BBB) D2R Dopamine D2 Receptor OLDA->D2R Activates Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Motor_Activity ↑ Locomotor Activity PKA->Motor_Activity Modulates OLDA_TRPV1_Signaling OLDA This compound TRPV1 TRPV1 Channel OLDA->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx PKC Protein Kinase C (PKC) Ca_influx->PKC Activates Neuronal_Activity Modulation of Neuronal Activity PKC->Neuronal_Activity OLDA_GPR119_Signaling OLDA This compound GPR119 GPR119 OLDA->GPR119 Activates Gs Gs GPR119->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity

References

Technical Support Center: N-Oleoyldopamine and TRPV1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyldopamine (OLDA) and TRPV1 antagonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OLDA) and how does it interact with TRPV1?

This compound (OLDA) is an endogenous lipid messenger, structurally similar to capsaicin, that acts as a potent agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in pain and inflammation pathways.[3] OLDA binds to and activates TRPV1, leading to an influx of cations, predominantly calcium and sodium, which depolarizes the neuron and initiates downstream signaling cascades.[3]

Q2: What is the mechanism of action of a TRPV1 antagonist?

TRPV1 antagonists function by binding to the TRPV1 receptor and preventing its activation by agonists like OLDA, capsaicin, heat, or protons.[4] This blockade can be competitive, where the antagonist vies for the same binding site as the agonist, or non-competitive, where it binds to a different site and induces a conformational change that prevents channel opening. The ultimate effect is the inhibition of cation influx and the suppression of downstream signaling pathways associated with pain and inflammation.

Q3: Which TRPV1 antagonists are commonly used to block OLDA's effects?

Several synthetic antagonists have been developed to block TRPV1 activation. Commonly used examples in research include:

  • Capsazepine: One of the earliest developed TRPV1 antagonists.

  • AMG 9810: A potent and selective competitive antagonist of TRPV1.

  • A-425619: Another potent and selective TRPV1 antagonist.

Q4: What are the downstream consequences of OLDA-induced TRPV1 activation that can be measured?

Activation of TRPV1 by OLDA in sensory neurons triggers a signaling cascade that results in several measurable downstream effects, including:

  • Increased intracellular calcium: This is a direct and rapid consequence of TRPV1 channel opening.

  • Release of neuropeptides: Activated neurons release pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP).

  • Activation of Protein Kinase C (PKC): Downstream signaling can involve the activation of PKC, which can, in turn, sensitize the TRPV1 receptor.

Troubleshooting Guides

Problem 1: My TRPV1 antagonist is not effectively blocking the effects of OLDA.

Possible Cause Troubleshooting Step
Incorrect Antagonist Concentration Ensure you are using an appropriate concentration of the antagonist. Check the IC50 value for the specific antagonist against the mode of activation you are studying (e.g., agonist-induced). You may need to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Antagonist Instability or Degradation Prepare fresh antagonist solutions for each experiment. Check the manufacturer's recommendations for storage and handling to ensure the compound's integrity.
Vehicle Incompatibility The vehicle used to dissolve the antagonist or OLDA may interfere with the assay. Test the vehicle alone as a control to ensure it has no effect on your measurements. For in vivo studies, consider vehicles like 5% Tween 20 in PBS for OLDA.
TRPV1 Desensitization Prolonged or repeated exposure to OLDA can lead to TRPV1 desensitization, where the receptor becomes less responsive. This might be misinterpreted as antagonist activity. To mitigate this, use shorter incubation times with OLDA or allow for sufficient washout periods between applications. Functional recovery from desensitization may require intracellular ATP.
Species-Specific Differences in Antagonist Potency The potency of some TRPV1 antagonists can vary between species. Ensure that the antagonist you are using is effective in your chosen model system (e.g., rat vs. human TRPV1).

Problem 2: I'm observing unexpected or off-target effects with my TRPV1 antagonist.

Possible Cause Troubleshooting Step
Lack of Antagonist Specificity Some TRPV1 antagonists can have off-target effects. For example, Capsazepine has been reported to interact with other TRP channels, nicotinic acetylcholine (B1216132) receptors, and voltage-gated calcium channels. AMG 9810 has been shown to promote mouse skin tumorigenesis through the EGFR/Akt/mTOR signaling pathway in some contexts. Review the literature for known off-target effects of your chosen antagonist.
Hyperthermia or Hypothermia A known on-target side effect of some TRPV1 antagonists is the alteration of body temperature. This is a physiological response to TRPV1 blockade and is an important consideration in in vivo studies.
Cellular Toxicity At high concentrations, some compounds can be toxic to cells, leading to non-specific effects. Perform a cell viability assay (e.g., MTT or LDH assay) to rule out toxicity at the concentrations of the antagonist you are using.

Problem 3: I'm having issues with the solubility and stability of OLDA.

Possible Cause Troubleshooting Step
Poor Aqueous Solubility OLDA is a lipid and has poor solubility in aqueous solutions. Prepare stock solutions in a suitable organic solvent like ethanol (B145695) or DMSO. For final dilutions in aqueous buffers, the use of a surfactant like Tween 20 may be necessary to maintain solubility.
Hydrolysis While OLDA is a relatively stable compound, prolonged storage in aqueous solutions, especially at non-neutral pH, could lead to hydrolysis. It is recommended to prepare fresh dilutions from a stock solution for each experiment.

Data Presentation

Table 1: Potency of Common TRPV1 Antagonists

AntagonistTargetMode of ActivationIC50 Value (nM)
AMG 9810 Human TRPV1Capsaicin24.5
Rat TRPV1Capsaicin85.6
Human TRPV1Heat15.8
Rat TRPV1Heat21
Human TRPV1Protons (Acid)92.7
Rat TRPV1Protons (Acid)294
A-425619 Not SpecifiedCapsaicin3-9

Note: IC50 values can vary depending on the specific experimental conditions and cell type used.

Experimental Protocols

1. In Vitro Calcium Imaging Assay for TRPV1 Antagonist Activity

This protocol is a general guideline for determining the IC50 value of a TRPV1 antagonist against OLDA-induced calcium influx in a cell line expressing TRPV1 (e.g., HEK-293).

  • Materials:

    • HEK-293 cells stably expressing the target TRPV1 receptor

    • 96-well black-walled, clear-bottom plates

    • Culture medium (e.g., DMEM with 10% FBS)

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

    • Calcium-sensitive dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • OLDA stock solution (in ethanol or DMSO)

    • TRPV1 antagonist stock solution (in a suitable solvent)

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Cell Culture: Seed the TRPV1-expressing cells into 96-well plates to achieve a confluent monolayer on the day of the assay.

    • Compound Preparation: Prepare serial dilutions of the TRPV1 antagonist in HBSS with 20 mM HEPES. Also, prepare a working solution of OLDA at a concentration that elicits a submaximal response (e.g., EC80).

    • Calcium Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Wash the cells once with HBSS and then add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark. After incubation, wash the cells twice with HBSS to remove excess dye.

    • Antagonist Incubation: Add the prepared dilutions of the antagonist to the respective wells. Include vehicle control wells. Incubate for 15-20 minutes at room temperature in the dark.

    • Measurement of Calcium Influx:

      • Place the plate in a fluorescence microplate reader.

      • Establish a baseline fluorescence reading for each well.

      • Add the OLDA solution to all wells simultaneously using an automated dispenser.

      • Immediately begin recording the fluorescence intensity over time.

    • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. Neuropeptide Release Assay (CGRP and Substance P)

This protocol outlines a general method for measuring the release of CGRP and Substance P from cultured dorsal root ganglion (DRG) neurons.

  • Materials:

    • Primary DRG neuron cultures

    • Serum-free culture medium

    • OLDA solution

    • TRPV1 antagonist solution

    • Lysis buffer

    • CGRP and Substance P Enzyme Immunoassay (EIA) kits

  • Procedure:

    • Cell Culture: Isolate and culture DRG neurons according to standard protocols.

    • Stimulation:

      • Wash the DRG cultures with serum-free medium.

      • Pre-incubate the cells with the TRPV1 antagonist or vehicle for a specified time (e.g., 15-30 minutes).

      • Add OLDA to stimulate the cells for a defined period (e.g., 10-30 minutes).

    • Sample Collection: Collect the supernatant (which contains the released neuropeptides) from each well.

    • Quantification:

      • Use commercially available CGRP and Substance P EIA kits to quantify the amount of each neuropeptide in the collected supernatants.

      • Follow the manufacturer's instructions for the EIA procedure, which typically involves competitive binding and colorimetric detection.

    • Data Analysis: Compare the amount of neuropeptide released in the antagonist-treated groups to the OLDA-only control group to determine the percentage of inhibition.

Mandatory Visualizations

OLDA_TRPV1_Signaling_Pathway cluster_neuron Inside Sensory Neuron OLDA This compound (OLDA) TRPV1 TRPV1 Channel OLDA->TRPV1 Activates Antagonist TRPV1 Antagonist Antagonist->TRPV1 Blocks Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens to allow PKC Protein Kinase C (PKC) Ca_Influx->PKC Activates Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_Influx->Neuropeptide_Release Triggers Neuron Sensory Neuron Pain_Signal Pain Signal Transmission Neuropeptide_Release->Pain_Signal Leads to

Caption: Signaling pathway of this compound (OLDA) through the TRPV1 channel.

Experimental_Workflow start Start: Hypothesis Antagonist blocks OLDA effect cell_prep Prepare TRPV1-expressing cells (e.g., HEK293 or DRG neurons) start->cell_prep antagonist_prep Prepare serial dilutions of TRPV1 antagonist cell_prep->antagonist_prep olda_prep Prepare OLDA solution antagonist_prep->olda_prep pre_incubation Pre-incubate cells with antagonist or vehicle olda_prep->pre_incubation stimulation Stimulate cells with OLDA pre_incubation->stimulation measurement Measure cellular response (e.g., Ca2+ influx, CGRP release) stimulation->measurement data_analysis Analyze data and calculate IC50 or % inhibition measurement->data_analysis conclusion Conclusion: Determine antagonist efficacy data_analysis->conclusion

Caption: General experimental workflow for testing a TRPV1 antagonist against OLDA.

References

Technical Support Center: N-Oleoyldopamine (OLDA) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyldopamine (OLDA). The focus is on addressing common challenges related to its in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OLDA)?

A1: this compound (OLDA) is a naturally occurring lipid molecule, an amide formed from dopamine (B1211576) and oleic acid.[1][2] It is considered an endovanilloid and endocannabinoid, acting as a potent and selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[3][4][5] Found in the mammalian brain, OLDA is noted for its ability to cross the blood-brain barrier, which makes it a compound of interest for neurological and systemic inflammation research.[2][6][7]

Q2: What are the primary challenges affecting the in vivo bioavailability of OLDA?

A2: The primary challenges stem from its metabolic instability and physicochemical properties.

  • Metabolic Degradation: OLDA is susceptible to metabolism in a manner similar to dopamine. A key metabolic pathway is O-methylation by the enzyme Catechol-O-methyltransferase (COMT), which converts OLDA into an O-methylated derivative.[8][9] This first-pass metabolism can significantly reduce the amount of active OLDA reaching systemic circulation, especially after oral administration.

  • Poor Aqueous Solubility: As a lipid derivative, OLDA has low water solubility.[2] This can lead to challenges in creating stable formulations for administration, potentially causing variable absorption and inconsistent experimental outcomes.

Q3: How should I prepare a basic OLDA solution for in vivo administration?

A3: A common method for preparing OLDA for intravenous (i.v.) injection involves using a co-solvent and a surfactant. A stock solution of OLDA is typically dissolved in ethanol (B145695).[6] The ethanol is then evaporated under nitrogen, and the OLDA residue is redissolved and diluted in a vehicle like Tween 20 (e.g., 5% final concentration) in a sterile buffer such as phosphate-buffered saline (PBS).[6] It is recommended to prepare these solutions fresh on the day of administration to ensure stability.[6]

Q4: Is OLDA stable?

A4: OLDA is considered a relatively stable compound compared to other endocannabinoids like anandamide (B1667382) or N-arachidonoyldopamine (NADA). It is a poor substrate for fatty-acid amide hydrolase (FAAH), a major enzyme responsible for the degradation of many related lipids.[4][5] However, its stability in formulation can be affected by its solubility and susceptibility to oxidation. Commercially available OLDA is reported to be stable for at least four years when stored properly.[3]

Troubleshooting Guides

Problem 1: Low or undetectable plasma concentrations of OLDA after administration.

  • Possible Cause: Rapid first-pass metabolism by COMT enzymes in the gut wall and liver.[8][9]

  • Troubleshooting Steps:

    • Change the Route of Administration: If using oral administration, switch to a parenteral route such as intravenous (i.v.) or intraperitoneal (i.p.) to bypass the gastrointestinal tract and liver, thereby avoiding first-pass metabolism.[6][7]

    • Co-administer a COMT Inhibitor: Consider the co-administration of a COMT inhibitor like Tolcapone. Studies have shown that COMT inhibitors can successfully block the O-methylation of OLDA, potentially increasing its systemic exposure.[8][9]

    • Utilize Advanced Formulations: Encapsulate OLDA in a lipid-based delivery system. Formulations like Solid Lipid Nanoparticles (SLNs) or Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption via the lymphatic system, which bypasses the portal circulation and reduces first-pass metabolism.[10][11][12]

Problem 2: High variability in experimental results and poor dose-response relationship.

  • Possible Cause: Inconsistent OLDA solubility and absorption from a simple suspension. The lipophilic nature of OLDA can lead to precipitation or aggregation in aqueous environments.

  • Troubleshooting Steps:

    • Optimize the Formulation Vehicle: Ensure the use of appropriate solubilizing agents. A vehicle containing Tween 20 or other non-ionic surfactants can improve the solubility and dispersion of OLDA.[6]

    • Develop a Nanoparticle Formulation: Formulating OLDA into lipid nanoparticles (e.g., SLNs or Nanostructured Lipid Carriers - NLCs) can significantly improve its stability and provide a more consistent release profile.[13] The smaller particle size increases the surface area for dissolution and absorption.[10]

    • Consider a Prodrug Approach: While not yet documented for OLDA, creating an ester prodrug by modifying the catechol hydroxyl groups could temporarily mask the site of COMT metabolism. This strategy has been used for other catechol-containing compounds to improve oral bioavailability.[14]

Problem 3: Difficulty in accurately quantifying OLDA and its metabolites in biological samples.

  • Possible Cause: The analytical method lacks the required sensitivity and specificity, or sample preparation is inadequate.

  • Troubleshooting Steps:

    • Use a Validated LC-MS/MS Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying endogenous lipids like OLDA and their metabolites due to its high sensitivity and specificity.[6][15] Ensure the method uses selective, multiple-reaction monitoring (MRM).[6][8]

    • Optimize Sample Preparation: Implement a robust lipid extraction protocol for plasma or tissue homogenates. This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

    • Use an Internal Standard: Incorporate a suitable internal standard (e.g., a deuterated version of OLDA) during sample preparation to account for extraction variability and matrix effects, ensuring accurate quantification.

Data Presentation

Table 1: Summary of Potential Formulation Strategies to Enhance OLDA Bioavailability

StrategyMechanism of ActionPotential AdvantagesKey Considerations
Lipid Nanoparticles (SLNs, NLCs) Encapsulates OLDA, increases surface area, can promote lymphatic uptake.[13]Improved solubility and stability; protection from degradation; potential to bypass first-pass metabolism.[10][13]Requires specialized formulation equipment; particle size and stability must be optimized.
Self-Emulsifying Systems (SEDDS) Forms a fine oil-in-water emulsion in the GI tract, increasing the dissolution and absorption surface area.[11]Enhances solubility and absorption; can be formulated for oral administration in capsules.[11][16]Excipient selection is critical; potential for GI irritation with high surfactant concentrations.
Co-administration with COMT Inhibitors Blocks the O-methylation metabolic pathway.[8][9]Directly targets a major route of degradation; may significantly increase plasma half-life.Potential for drug-drug interactions; requires careful dose selection of the inhibitor.
Prodrug Synthesis Masks the catechol functional group to prevent COMT-mediated metabolism.[14]Can dramatically improve oral bioavailability by preventing first-pass metabolism.Requires chemical synthesis and validation; the rate of conversion back to active OLDA in vivo is critical.[14]

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study of OLDA in Mice (Intravenous)

This protocol is adapted from the methodology described by Lawton et al. (2022).[6]

  • Animal Model: Use adult male C57BL/6 mice (8-12 weeks old).

  • OLDA Formulation: Prepare OLDA at a concentration of 2.5 mg/mL for a 10 mg/kg dose.

    • Dissolve stock OLDA in ethanol.

    • Evaporate the ethanol under a stream of nitrogen gas.

    • Resuspend the OLDA lipid film in a vehicle of 5% Tween 20 in sterile PBS. Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.

  • Administration: Administer OLDA via a single intravenous (i.v.) injection into the tail vein at a volume of 4 µL/g of body weight.

  • Blood Collection:

    • Collect blood samples (~100 µL) at designated time points post-injection: 1, 2, 5, 15, 30, 60 minutes, and 2, 6, and 24 hours.

    • Use a sparse sampling design, with n=4 mice per time point.

    • Collect blood via retro-orbital bleeding or cardiac puncture (terminal) into EDTA-coated tubes.

  • Sample Processing:

    • Immediately centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean glass vials to prevent adsorption to plastic.

    • Store plasma samples at -80°C until analysis.

  • Quantification: Analyze OLDA concentrations in plasma using a validated LC-MS/MS method.[6]

Protocol 2: Quantification of OLDA and O-Methyl-OLDA by LC-MS/MS

This protocol is based on principles described by Zajac et al. (2014).[8]

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., OLDA-d4).

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS System: Use a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate OLDA from its metabolite (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (must be optimized).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions. Based on literature, example transitions could be:

      • OLDA: m/z 418 → 153 (for [M+H]⁺) or m/z 416 → 123 (for [M-H]⁻).[8]

      • O-Methyl-OLDA: m/z 432 → 153 (for [M+H]⁺) or m/z 430 → 122 (for [M-H]⁻).[8]

  • Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the amount of OLDA and its metabolite in the unknown samples.

Visualizations

OLDA_Metabolism cluster_main Metabolic Pathway of this compound (OLDA) OLDA This compound (OLDA) (Active) Metabolite 3-O-Methyl-OLDA (Inactive/Less Active) OLDA->Metabolite O-Methylation COMT COMT Enzyme COMT->OLDA Inhibitor COMT Inhibitor (e.g., Tolcapone) Inhibitor->COMT Blocks

Caption: Metabolic inactivation of OLDA via COMT-mediated O-methylation.

PK_Workflow cluster_workflow Experimental Workflow for OLDA Pharmacokinetic Study cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis Formulation 1. Formulate OLDA (e.g., 5% Tween 20 in PBS) Dosing 2. Dose Animal (IV) (e.g., 10 mg/kg) Formulation->Dosing Collection 3. Collect Blood (Timed Intervals) Dosing->Collection Processing 4. Process to Plasma Collection->Processing Storage 5. Store at -80°C Processing->Storage Extraction 6. Lipid Extraction Storage->Extraction LCMS 7. LC-MS/MS Analysis Extraction->LCMS Data 8. Quantify Concentration vs. Time LCMS->Data

Caption: Workflow for an in vivo pharmacokinetic study of OLDA.

Bioavailability_Strategies cluster_logic Strategies to Improve OLDA Bioavailability cluster_causes Primary Causes cluster_solutions Potential Solutions Problem Challenge: Low In Vivo Bioavailability Cause1 First-Pass Metabolism (COMT) Problem->Cause1 Cause2 Poor Aqueous Solubility Problem->Cause2 Sol1 Lipid-Based Formulations (SLNs, SEDDS) Cause1->Sol1 Bypass via Lymphatics Sol2 Metabolic Inhibition (COMT Inhibitors) Cause1->Sol2 Sol3 Prodrug Approach Cause1->Sol3 Sol4 Parenteral Administration Cause1->Sol4 Cause2->Sol1

Caption: Logic diagram of problems and solutions for OLDA bioavailability.

References

Technical Support Center: Refinement of N-Oleoyldopamine (OLDA) Protocols for Neuronal Firing Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the application of N-Oleoyldopamine (OLDA) in neuronal firing studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OLDA) and what is its primary mechanism of action in the nervous system?

A1: this compound is an endogenous lipid amide formed from the condensation of oleic acid and dopamine (B1211576).[1] It is primarily known as a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor.[2] Its activation of TRPV1, a non-selective cation channel, typically leads to neuronal depolarization and excitation.[3]

Q2: Besides TRPV1, does OLDA have other known targets that could influence neuronal firing?

A2: Yes, OLDA exhibits a complex pharmacology. In addition to its high affinity for TRPV1, it can also interact with cannabinoid type 1 (CB1) receptors, though with lower affinity, and can modulate the activity of dopamine D2 receptors (D2R) and the dopamine transporter (DAT).[4][5] This multi-target engagement can result in varied effects, including inhibition of neuronal firing, depending on the specific receptor expression profile of the neurons under investigation.[4][5]

Q3: What is the recommended solvent and storage procedure for OLDA?

A3: OLDA is soluble in organic solvents such as DMSO (up to 20 mg/mL), ethanol (B145695) (up to 50 mg/mL), and DMF (up to 30 mg/mL).[6] For long-term storage, it is recommended to store OLDA as a crystalline solid at -20°C, where it is stable for at least four years.[6] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]

Q4: How can I prepare a working solution of OLDA for acute brain slice electrophysiology?

A4: For in vitro experiments, a fresh working solution should be prepared on the day of the experiment. A common method involves diluting a high-concentration stock solution (e.g., in DMSO or ethanol) into the artificial cerebrospinal fluid (aCSF) to the final desired concentration. Due to the dopamine moiety, OLDA is susceptible to oxidation. To minimize this, it is recommended to use freshly prepared aCSF and apply the OLDA-containing solution shortly after preparation. Some researchers include an antioxidant like ascorbic acid (0.01-0.1%) or sodium metabisulfite (B1197395) in the aCSF when working with catecholamine-containing compounds, though potential off-target effects of these agents should be considered.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No observable effect of OLDA on neuronal firing. 1. Concentration too low: Under standard conditions, low concentrations of OLDA (e.g., 0.2 µM) may not be sufficient to elicit a response.[9] 2. TRPV1 desensitization: Prolonged exposure to TRPV1 agonists can lead to receptor desensitization. 3. Compound degradation: OLDA may have oxidized or degraded due to improper storage or handling. 4. Low TRPV1 expression: The neurons of interest may not express sufficient levels of TRPV1 channels.1. Increase OLDA concentration: A higher concentration (e.g., 10 µM) may be required to observe an effect on parameters like mEPSC frequency.[9] 2. Sensitize TRPV1 receptors: Co-application with an activator of Protein Kinase C (PKC), such as a phorbol (B1677699) ester (PMA), can sensitize TRPV1 channels and reveal responses to lower concentrations of OLDA.[9] 3. Prepare fresh solutions: Always use freshly prepared working solutions from properly stored stock. Minimize exposure of the solution to light and air.[8] 4. Confirm TRPV1 expression: Use immunohistochemistry or single-cell PCR to verify TRPV1 expression in the target neuronal population. As a positive control, test the effect of a more established TRPV1 agonist like capsaicin.
Inconsistent or variable responses to OLDA. 1. Off-target effects: OLDA's activity at CB1 and D2 receptors can produce effects that either mask or counteract its TRPV1-mediated actions.[4][5] 2. Poor solubility in aCSF: As a lipid, OLDA may not be fully dissolved in the aqueous aCSF, leading to inconsistent effective concentrations.1. Pharmacological isolation: In the presence of OLDA, co-apply selective antagonists for CB1 receptors (e.g., AM251 or rimonabant) and D2 receptors (e.g., sulpiride) to isolate the TRPV1-mediated component of the response.[4][10] 2. Improve vehicle preparation: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aCSF is low (typically <0.1%) and consistent across experiments. Gentle vortexing or sonication of the stock solution before dilution may help. For in vivo studies, a vehicle containing Tween 20 in PBS has been successfully used.[11]
OLDA induces neuronal inhibition instead of the expected excitation. 1. Dominant off-target effects: In neurons with high expression of D2 autoreceptors or CB1 receptors, the inhibitory actions via these targets may override the excitatory effect of TRPV1 activation.[4] 2. TRPV1 knockout/low expression: In the absence of functional TRPV1, the inhibitory effects of OLDA on dopamine uptake and D2 receptor activation can become unmasked, leading to sustained inhibition of firing in dopaminergic neurons.[4][5]1. Use knockout models: Perform experiments in TRPV1 knockout mice to confirm that the inhibitory effect is independent of this channel.[4] 2. Apply antagonists: Block D2 receptors with sulpiride (B1682569) or the dopamine transporter with a blocker like nomifensine (B1679830) to see if the inhibition is reversed.[5][12]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published literature.

Table 1: Receptor Binding and Potency

ParameterReceptor/ChannelSpecies/SystemValueReference(s)
EC50 Human TRPV1HEK293 Cells36 nM[13]
Ki Rat CB1Brain Membranes1.6 µM[2]

Table 2: Effects on Synaptic Transmission and Neuronal Firing

Neuronal PopulationPreparationOLDA ConcentrationMeasured ParameterObserved EffectReference(s)
Spinal Cord Dorsal Horn NeuronsRat Spinal Cord Slices10 µMmEPSC FrequencySignificant Increase[9]
Spinal Cord Dorsal Horn NeuronsRat Spinal Cord Slices0.2 µMmEPSC FrequencyNo Change (under control conditions)[9]
Substantia Nigra Compacta (SNc) Dopaminergic NeuronsWild-Type Mouse Brain SlicesNot SpecifiedFiring PatternExcitation[4][5]
Substantia Nigra Compacta (SNc) Dopaminergic NeuronsTRPV1 KO Mouse Brain SlicesNot SpecifiedFiring PatternSustained Inhibition[4][5]
Histaminergic Neurons (TMN)Wild-Type Mouse Brain SlicesNot SpecifiedFiring PatternExcitation[12]
Histaminergic Neurons (TMN)TRPV1 KO Mouse Brain SlicesNot SpecifiedFiring PatternExcitation (persists)[12]

Experimental Protocols

Protocol 1: Preparation of OLDA Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Weigh out 4.18 mg of this compound (MW: 417.6 g/mol ).

    • Dissolve in 1 mL of 100% DMSO.

    • Aliquot into smaller volumes (e.g., 20 µL) in microcentrifuge tubes.

    • Store at -80°C for up to 6 months.[7]

  • Working Solution Preparation (10 µM in aCSF):

    • On the day of the experiment, prepare fresh, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

    • Thaw one aliquot of the 10 mM OLDA stock solution.

    • Perform a serial dilution. For example, add 1 µL of the 10 mM stock to 999 µL of aCSF to make a 10 µM working solution. The final DMSO concentration will be 0.1%.

    • Gently vortex the working solution before adding it to the perfusion system.

    • Use the solution promptly to minimize oxidation.

Protocol 2: Whole-Cell Patch-Clamp Recording of OLDA's Effect on mEPSCs in Brain Slices
  • Acute Brain Slice Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated NMDG-based or choline-based cutting solution.[14][15]

    • Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region using a vibratome in ice-cold, oxygenated cutting solution.

    • Transfer slices to a holding chamber with aCSF at 32-34°C for a recovery period of at least 1 hour before recording.[16]

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 mL/min) at 32°C.

    • Identify target neurons using IR-DIC microscopy.

  • Whole-Cell Recording:

    • Use borosilicate glass pipettes (3-6 MΩ) filled with a Cesium-based internal solution to record mEPSCs. A typical internal solution might contain (in mM): 120 Cs-Methanesulfonate, 10 HEPES, 10 EGTA, 5 NaCl, 5 TEA-Cl, 4 Mg-ATP, and 0.4 Na-GTP, with pH adjusted to 7.2-7.3 and osmolarity to ~290 mOsm.[17]

    • Establish a gigaohm seal (>1 GΩ) and obtain a whole-cell configuration.

    • Clamp the neuron at -70 mV to record inward glutamatergic currents.

    • Include Tetrodotoxin (TTX, 0.5-1 µM) in the aCSF to block action potentials and isolate miniature synaptic events. Include a GABAA receptor antagonist like Picrotoxin (100 µM) to block inhibitory currents.

  • OLDA Application and Data Acquisition:

    • Record a stable baseline of mEPSC activity for 5-10 minutes.

    • Switch the perfusion to the aCSF containing the desired concentration of OLDA (e.g., 10 µM).

    • Record for 10-15 minutes during OLDA application.

    • Perform a washout by switching the perfusion back to the control aCSF.

    • Analyze changes in mEPSC frequency and amplitude using appropriate software.

Visualizations

OLDA_Signaling_Pathway cluster_0 This compound (OLDA) cluster_1 Neuronal Membrane cluster_2 Intracellular Signaling cluster_3 Neuronal Response OLDA OLDA TRPV1 TRPV1 OLDA->TRPV1 Agonist CB1 CB1 Receptor OLDA->CB1 Low Affinity Interaction D2R D2 Receptor OLDA->D2R Modulation Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx PKA PKA Activation TRPV1->PKA Sensitization PKC PKC Activation TRPV1->PKC Sensitization Gi_Go Gᵢ/Gₒ Signaling CB1->Gi_Go D2R->Gi_Go Depolarization Depolarization Ca_Influx->Depolarization Excitation Increased Firing (Excitation) Depolarization->Excitation Inhibition Decreased Firing (Inhibition) Gi_Go->Inhibition

Caption: OLDA's multi-target signaling pathways in a neuron.

OLDA_Troubleshooting_Workflow cluster_yes cluster_no cluster_unexpected start Start Experiment: Apply OLDA q1 Observe Neuronal Response? start->q1 q2 Is Response as Expected? (e.g., Excitation) q1->q2 Yes ts1 Troubleshoot: 1. Increase [OLDA] 2. Check Compound Viability 3. Sensitize TRPV1 (e.g., PMA) q1->ts1 No success Success: Proceed with Data Analysis q2->success Yes ts2 Troubleshoot: Response is Inhibitory/Variable 1. Apply CB1 Antagonist (AM251) 2. Apply D2 Antagonist (Sulpiride) 3. Use TRPV1 KO Model q2->ts2 No/ Unexpected ts1->start Re-test ts2->start Re-test with Blockers

Caption: A logical workflow for troubleshooting OLDA experiments.

References

Validation & Comparative

N-Oleoyldopamine versus capsaicin as a TRPV1 agonist

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N-Oleoyldopamine and Capsaicin (B1668287) as TRPV1 Agonists for Researchers and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons, and various chemical ligands. Its activation on sensory neurons plays a pivotal role in pain signaling and neurogenic inflammation. Among the numerous agonists of TRPV1, the exogenous plant-derived compound capsaicin and the endogenous lipid this compound (OLDA) are of significant interest to the scientific community. This guide provides a detailed, data-driven comparison of these two key TRPV1 agonists, focusing on their performance, underlying mechanisms, and the experimental methodologies used for their characterization.

Mechanism of Action

Both capsaicin and this compound (OLDA) exert their effects by directly binding to and activating the TRPV1 channel. Capsaicin, the pungent compound in chili peppers, binds to a specific intracellular pocket formed by the transmembrane segments of the TRPV1 receptor.[1] This binding stabilizes the open state of the channel, leading to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), which in turn depolarizes the neuron and initiates downstream signaling cascades.[1]

OLDA, identified as an endogenous "endovanilloid," is a lipid signaling molecule found in the mammalian brain and peripheral nervous system.[2] It is believed to bind to the same vanilloid-binding pocket as capsaicin.[1] The activation of TRPV1 by both agonists leads to the release of neuropeptides such as Substance P (SP) and calcitonin gene-related peptide (CGRP) from sensory nerve terminals, contributing to neurogenic inflammation and pain sensation.[3][4][5][6]

Quantitative Comparison of Performance

The potency and efficacy of this compound and capsaicin as TRPV1 agonists have been quantified in various experimental systems. The following tables summarize key quantitative data from comparative studies.

Table 1: In Vitro Potency and Efficacy
AgonistCell LineAssayEC₅₀Relative EfficacySource
Capsaicin rTRPV1-expressing HT1080⁴⁵Ca²⁺ Accumulation36 nM100%[7]
This compound rTRPV1-expressing HT1080⁴⁵Ca²⁺ Accumulation1.8 µM60% (vs. Capsaicin)[7]
Capsaicin HEK293 expressing hTRPV1Calcium Influx~EC₅₀ in sub-µM rangeNot specified[8]
This compound VR1-transfected HEK293Calcium Influx36 nMNot specified[9][10]

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Note on Potency Discrepancy: There is conflicting data regarding the relative potency of OLDA and capsaicin. While the direct comparative in vitro study cited above indicates capsaicin is approximately 50 times more potent than OLDA[7], other research, particularly behavioral studies in rats, has suggested that OLDA is at least 30 times more potent than capsaicin in producing thermal hyperalgesia.[6] This highlights the importance of the experimental context (in vitro vs. in vivo) in agonist characterization.

Table 2: Receptor Desensitization Properties
AgonistExperimental SystemKey FindingsSource
Capsaicin Cultured neurons & rTRPV1-transfected cellsRepeated application causes desensitization of Ca²⁺ transients.[7]
This compound Cultured neurons & rTRPV1-transfected cellsRepeated application causes desensitization of Ca²⁺ transients, similar to capsaicin.[7]
Capsaicin Rat model (in vivo)High doses lead to functional desensitization of peripheral nerve terminals to multiple stimuli.[11]
This compound Rat model (in vivo)Can induce TRPV1 receptor desensitization at lower doses without causing broad functional desensitization of the nerve endings.[11]

Signaling Pathways

The activation of TRPV1 by both this compound and capsaicin initiates a common signaling cascade in sensory neurons, culminating in the sensation of pain and the release of pro-inflammatory neuropeptides.

TRPV1 Signaling Pathway cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Activates Ca_int Ca²⁺ (intracellular)↑ TRPV1_Open->Ca_int Influx Depolarization Membrane Depolarization TRPV1_Open->Depolarization Cation Influx Agonist This compound or Capsaicin Agonist->TRPV1 Binds Ca_ext Vesicle Vesicle containing CGRP & Substance P Ca_int->Vesicle Triggers Pain Pain Sensation & Neurogenic Inflammation Depolarization->Pain Release Exocytosis Vesicle->Release Neuropeptides CGRP & Substance P Release Release->Neuropeptides Neuropeptides->Pain

Caption: TRPV1 activation and downstream signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to compare this compound and capsaicin.

Calcium Influx Assay (using Fluo-4)

This method measures the increase in intracellular calcium concentration following TRPV1 activation.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) or HT1080 cells are transfected with a plasmid encoding the TRPV1 receptor. Cells are cultured to ~85% confluency on coverslips or in multi-well plates.[2][12]

  • Dye Loading: Cultured cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 5 µM), in a buffered solution (e.g., Hank's BSS with 20 mM HEPES) for 45-60 minutes at 37°C.[2]

  • Baseline Measurement: After washing to remove excess dye, baseline fluorescence is recorded using a fluorescence microscope or plate reader.

  • Agonist Application: A solution containing the agonist (this compound or capsaicin) at the desired concentration is added to the cells.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time. The peak fluorescence change is used to determine the response.

  • Data Analysis: Dose-response curves are generated by plotting the fluorescence change against the logarithm of the agonist concentration. EC₅₀ values are calculated from these curves using a suitable nonlinear regression model.[12]

Calcium Influx Assay Workflow start Start cell_culture Culture TRPV1-expressing HEK293 cells start->cell_culture dye_loading Load cells with Fluo-4 AM dye cell_culture->dye_loading wash Wash to remove excess dye dye_loading->wash baseline Measure baseline fluorescence wash->baseline agonist Apply Agonist (OLDA or Capsaicin) baseline->agonist record Record fluorescence change over time agonist->record analyze Analyze data and generate dose-response curve record->analyze end End analyze->end

Caption: General workflow for a fluorescent calcium influx assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel upon activation.

  • Cell Preparation: TRPV1-expressing cells (e.g., HEK293 cells or isolated Dorsal Root Ganglion neurons) are prepared on coverslips.[1]

  • Pipette Preparation: Borosilicate glass pipettes with a resistance of 4-6 MΩ are filled with an internal solution (e.g., containing 130 mM NaCl, 0.2 mM EDTA, and 3 mM HEPES, pH 7.2).[1]

  • Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

  • Recording: The cell is voltage-clamped at a holding potential (e.g., 0 mV). Current responses are recorded upon application of voltage steps (e.g., to +80 mV) before and after the application of the agonist into the bath solution.

  • Data Acquisition and Analysis: The amplitude of the elicited current is measured. Dose-response relationships are determined by normalizing the current at each agonist concentration to the maximal current elicited by a saturating concentration of capsaicin.[13]

Conclusion

Both this compound and capsaicin are potent agonists of the TRPV1 receptor, activating a common downstream signaling pathway that is fundamental to nociception and neurogenic inflammation.

  • Potency and Efficacy: Direct in vitro comparisons suggest that capsaicin is the more potent and efficacious agonist , exhibiting a lower EC₅₀ and a higher maximal response in cell-based assays.[7] However, in vivo studies present a more complex picture, with some evidence suggesting OLDA has higher potency in behavioral models of pain.

  • Endogenous vs. Exogenous: A key distinction is that OLDA is an endogenous ligand , suggesting a physiological role in modulating nociceptive signaling, whereas capsaicin is an exogenous, plant-derived compound.

  • Desensitization: Both agonists induce receptor desensitization. Notably, OLDA may desensitize the TRPV1 receptor itself without causing the broader functional impairment of the sensory nerve terminal seen with high doses of capsaicin, which could have implications for therapeutic applications.[11]

For researchers in drug development, the choice between using this compound and capsaicin as a tool compound will depend on the specific research question. Capsaicin serves as a robust, well-characterized, and highly potent reference agonist for screening and mechanistic studies. OLDA, on the other hand, is invaluable for investigating the physiological and pathophysiological roles of the endogenous vanilloid system. Understanding the nuances in their potency, efficacy, and desensitization profiles is critical for interpreting experimental data and advancing the development of novel analgesics targeting the TRPV1 receptor.

References

Validating N-Oleoyldopamine's Effects: A Comparative Guide Using TRPV1 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Oleoyldopamine (OLDA) and its mechanism of action, validated through studies utilizing TRPV1 knockout mice. The data presented is supported by experimental evidence and detailed protocols.

This compound (OLDA), an endogenous lipid, has emerged as a significant agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception, inflammation, and cardiovascular regulation. The use of TRPV1 knockout (TRPV1-/-) mice has been instrumental in unequivocally demonstrating that the physiological effects of OLDA are primarily mediated through this receptor. This guide synthesizes findings from key studies to provide a clear comparison of OLDA's performance against other TRPV1 agonists and to detail the experimental approaches used for its validation.

Comparative Efficacy and Potency of TRPV1 Agonists

The following table summarizes the quantitative data on the potency and efficacy of OLDA compared to other known TRPV1 agonists. The data is derived from in vitro calcium accumulation assays.

CompoundEC50 (in vitro)Relative Efficacy (vs. Capsaicin)Reference
Capsaicin (B1668287)36 nM100%[1]
This compound (OLDA) 1.8 µM 60% [1]

EC50: Half-maximal effective concentration.

In Vivo Validation of OLDA's Effects on Nociception

Behavioral assays in wild-type (WT) and TRPV1 knockout mice are crucial for demonstrating the in vivo relevance of OLDA's interaction with TRPV1 in pain pathways.

Experimental ModelTreatmentResponse in Wild-Type MiceResponse in TRPV1 Knockout MiceConclusionReference
Nocifensive Behavior Intraplantar injection of OLDA (50 nmol)Evoked significant paw lifting and lickingSignificantly less sustained paw lifting/lickingOLDA-induced nocifensive behavior is largely dependent on TRPV1.[1]
Thermal Nociception (Hot Plate Test) BaselineNormal latency to nocifensive behavior (e.g., paw withdrawal, licking)------[2]
Heat stimulus (55°C)Elicits nocifensive behavior---Validates the role of TRPV1 in heat sensation.[2]

Role of OLDA in Inflammation

Studies investigating the immunomodulatory effects of OLDA have revealed a TRPV1-dependent anti-inflammatory response.

Experimental ModelTreatmentKey Findings in Wild-Type MiceKey Findings in TRPV1 Knockout/Knockdown MiceConclusionReference
Endotoxemia (LPS-induced) Intravenous OLDA- Early and high serum levels of anti-inflammatory IL-10.- Decreased levels of pro-inflammatory cytokines.Effects of OLDA were reversed in mice with pan-neuronal TRPV1 knockdown.OLDA's anti-inflammatory effects are mediated by neuronal TRPV1.
Sepsis (S. aureus pneumonia) Intravenous OLDA- Reduced lung injury.- Improved mouse sepsis scores.Effects of OLDA were reversed in mice with pan-neuronal TRPV1 knockdown.The protective effects of OLDA in sepsis are dependent on neuronal TRPV1.

Cardioprotective Effects of OLDA

OLDA has been shown to protect the heart against ischemia-reperfusion (I/R) injury, an effect that is absent in mice lacking the TRPV1 receptor.

Experimental ModelTreatmentCardiac Function Recovery in Wild-Type HeartsCardiac Function Recovery in TRPV1 Knockout HeartsConclusionReference
Ischemia-Reperfusion (I/R) Injury OLDA (2 x 10⁻⁹ M)Improved recovery of cardiac function (increased LVDP, CF, +dP/dt; decreased LVEDP).No improvement in cardiac function recovery.The cardioprotective effect of OLDA against I/R injury is mediated by TRPV1.

LVDP: Left Ventricular Developed Pressure; CF: Coronary Flow; +dP/dt: Maximum rate of pressure increase; LVEDP: Left Ventricular End-Diastolic Pressure.

Experimental Protocols

Nocifensive Behavior Assay
  • Animals: Adult male wild-type and TRPV1 knockout mice.

  • Drug Administration: this compound (50 nmol) is dissolved in a vehicle (e.g., saline with a small percentage of ethanol (B145695) and Tween 80) and injected intraplantarly into the hind paw.

  • Observation: Immediately after injection, mice are placed in an observation chamber. The cumulative time spent licking or lifting the injected paw is recorded for a defined period (e.g., 5 minutes).

  • Analysis: The total duration of nocifensive behaviors is compared between wild-type and TRPV1 knockout groups. A significant reduction in the duration of these behaviors in knockout mice indicates that the response is TRPV1-dependent.

Hot Plate Test
  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.2°C).

  • Procedure: Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw withdrawal, licking, or jumping) is recorded.

  • Cut-off Time: A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Analysis: This test is primarily used to confirm the phenotype of TRPV1 knockout mice, which typically show a delayed response to noxious heat compared to wild-type mice.

Langendorff Heart Perfusion for Ischemia-Reperfusion Injury
  • Heart Isolation: Mice are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit buffer.

  • Stabilization: Hearts are allowed to stabilize for a period (e.g., 25 minutes).

  • Drug Treatment: Hearts are perfused with OLDA (2 x 10⁻⁹ M) or vehicle prior to ischemia.

  • Ischemia-Reperfusion: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 35 minutes), followed by reperfusion (e.g., 40 minutes).

  • Functional Assessment: Hemodynamic parameters such as LVDP, LVEDP, CF, and +dP/dt are continuously monitored and recorded to assess cardiac function.

  • Analysis: The recovery of these functional parameters during reperfusion is compared between hearts from wild-type and TRPV1 knockout mice.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathway of OLDA and the experimental workflow used to validate its TRPV1-mediated effects.

OLDA_TRPV1_Signaling_Pathway cluster_cell Cell Membrane OLDA This compound (OLDA) TRPV1 TRPV1 Channel OLDA->TRPV1 Binds to Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Neuron Sensory Neuron Ca_Influx->Neuron Activates SP_CGRP Release of Substance P & CGRP Neuron->SP_CGRP Inflammation_Mod Inflammation Modulation Neuron->Inflammation_Mod Nociception Nociception SP_CGRP->Nociception Cardioprotection Cardioprotection SP_CGRP->Cardioprotection

Caption: OLDA activates the TRPV1 channel on sensory neurons, leading to physiological responses.

Experimental_Workflow Hypothesis Hypothesis: OLDA's effects are mediated by TRPV1 WT_Mice Wild-Type (WT) Mice Hypothesis->WT_Mice KO_Mice TRPV1 Knockout (KO) Mice Hypothesis->KO_Mice OLDA_Admin_WT Administer OLDA WT_Mice->OLDA_Admin_WT OLDA_Admin_KO Administer OLDA KO_Mice->OLDA_Admin_KO Measure_WT Measure Physiological Response (e.g., Pain, Inflammation) OLDA_Admin_WT->Measure_WT Measure_KO Measure Physiological Response (e.g., Pain, Inflammation) OLDA_Admin_KO->Measure_KO Compare Compare Responses Measure_WT->Compare Measure_KO->Compare Conclusion Conclusion: Effect is TRPV1-dependent if absent in KO mice Compare->Conclusion

Caption: Experimental workflow for validating OLDA's effects using TRPV1 knockout mice.

Logical_Relationship cluster_WT Wild-Type Mice cluster_KO TRPV1 Knockout Mice OLDA_WT OLDA TRPV1_WT Functional TRPV1 OLDA_WT->TRPV1_WT Effect_WT Physiological Effect (Pain, Anti-inflammation, Cardioprotection) TRPV1_WT->Effect_WT OLDA_KO OLDA TRPV1_KO Non-functional TRPV1 OLDA_KO->TRPV1_KO No_Effect_KO No Physiological Effect TRPV1_KO->No_Effect_KO

Caption: Logical comparison of OLDA's action in wild-type versus TRPV1 knockout mice.

References

A Comparative Analysis of N-Oleoyldopamine and Anandamide Activity at Cannabinoid Receptor 1 (CB1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of N-Oleoyldopamine (OLDA) and the well-characterized endocannabinoid, anandamide (B1667382) (AEA), at the cannabinoid receptor 1 (CB1). The following sections detail their comparative binding affinity, potency, and efficacy, supported by experimental data and methodologies.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound and anandamide at the CB1 receptor. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

ParameterThis compound (OLDA)Anandamide (AEA)Reference(s)
Binding Affinity (Ki)
vs. [3H]CP55,940 (rat brain)1.14 µM428 nM[1]
vs. [3H]SR141716A (rat brain)2.63 µM250 nM[1][2]
vs. [3H]CP55,940 (hCB1)8.13 µM89 nM[1][3]
Potency (EC50)
[35S]GTPγS binding (rat brain)1.64 µM10.43 µM[1]
cAMP inhibition (human neocortex)Not Available20.89 nM (IC50)[4]
Efficacy (Emax)
[35S]GTPγS binding (rat brain)188 ± 9% of basal195 ± 4% of basal[1]

Based on the available data, anandamide generally exhibits a higher binding affinity for the CB1 receptor, with Ki values in the nanomolar range, while this compound's affinity is in the micromolar range, indicating it is a weaker ligand.[1][5] Interestingly, in a direct comparison using a [35S]GTPγS binding assay, OLDA showed a lower EC50 value than AEA, suggesting higher potency in this functional assay.[1] Both compounds demonstrated similar maximal efficacy in stimulating G-protein activation.[1] It is noteworthy that while OLDA is a relatively weak ligand at CB1 receptors, it is a potent agonist at the transient receptor potential vanilloid 1 (TRPV1) channel.[5]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of CB1 receptor activation by these ligands, it is crucial to visualize the underlying signaling cascade and the experimental methods used for their characterization.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits IonChannels Ion Channels (Ca²⁺, K⁺) G_protein->IonChannels Modulates MAPK MAPK (ERK1/2) G_protein->MAPK Activates Agonist Agonist (Anandamide or This compound) Agonist->CB1 Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Neurotransmitter release inhibition) PKA->CellularResponse IonChannels->CellularResponse MAPK->CellularResponse

CB1 Receptor Signaling Pathway

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (CB1-expressing cells or brain tissue) Incubation Incubation (Membranes + Radioligand + Unlabeled Ligand) Membrane->Incubation Radioligand Radioligand (e.g., [³H]CP55,940) Radioligand->Incubation Unlabeled Unlabeled Ligand (AEA, OLDA, or control) Unlabeled->Incubation Filtration Rapid Filtration (Separates bound from unbound radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioligand) Filtration->Scintillation Displacement Displacement Curve (Binding vs. Ligand Conc.) Scintillation->Displacement Ki Calculate IC₅₀ and Kᵢ Displacement->Ki

Radioligand Binding Assay Workflow

Detailed Experimental Protocols

The characterization of this compound and anandamide at the CB1 receptor relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Displacement Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat whole brain).

    • Radioligand with high affinity for the CB1 receptor (e.g., [3H]CP55,940).

    • Unlabeled test compounds (this compound, anandamide).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium (typically 60-90 minutes at 30-37°C).

    • Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor, providing an indication of the agonist's potency (EC50) and efficacy (Emax).

  • Materials:

    • CB1 receptor-containing membrane preparations.

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Test agonists (this compound, anandamide).

    • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Procedure:

    • Incubate the membrane preparation with [35S]GTPγS, GDP, and varying concentrations of the test agonist.

    • Upon agonist binding to the CB1 receptor, the associated G-protein is activated and exchanges GDP for GTP, or in this case, [35S]GTPγS.

    • After incubation (typically 60 minutes at 30°C), the reaction is terminated by filtration.

    • The amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.

    • Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • Data are analyzed to generate concentration-response curves, from which EC50 and Emax values are derived.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Materials:

    • Whole cells expressing the CB1 receptor.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test agonists (this compound, anandamide).

    • cAMP detection kit (e.g., based on HTRF or ELISA).

  • Procedure:

    • Pre-incubate the cells with varying concentrations of the test agonist.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Incubate for a defined period to allow for the modulation of cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

    • The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified, and concentration-response curves are generated to determine the IC50 of the agonist.

Conclusion

References

N-Acyldopamines and Vanilloid Receptor 1 (VR1/TRPV1) Activation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between N-acyldopamines and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is critical for the development of novel therapeutics targeting pain and inflammation. This guide provides a comparative analysis of various N-acyldopamines on TRPV1 activation, supported by experimental data and detailed methodologies.

N-acyldopamines are a class of endogenous lipids that have garnered significant interest for their ability to modulate the activity of the TRPV1 receptor, a key player in nociception and thermosensation.[1][2][3] These compounds, structurally analogous to the pungent component of chili peppers, capsaicin, exhibit a range of activities at the TRPV1 channel, from potent agonism to subtle potentiation of other activators.[1][4]

Comparative Efficacy and Potency of N-Acyldopamines

The ability of an N-acyldopamine to activate TRPV1 is largely dictated by the structure of its acyl chain. Unsaturated N-acyldopamines are generally potent agonists, whereas their saturated counterparts are typically inactive on their own but can enhance the activity of other TRPV1 agonists.

CompoundAcyl Chain CharacteristicsDirect TRPV1 ActivationPotentiation Effect (Entourage Effect)Potency (EC50)Efficacy
N-arachidonoyl-dopamine (NADA) Unsaturated (20:4)Yes-~50 nM in HEK293 cells expressing human VR1A potent full agonist, with efficacy similar to capsaicin.
N-oleoyl-dopamine (OLDA) Unsaturated (18:1)Yes-Potent, similar to NADAElicits increases in intracellular Ca2+ in TRPV1 expressing HEK293 cells.
N-palmitoyl-dopamine (PALDA) Saturated (16:0)NoYesInactive aloneEnhances NADA's effect, lowering its EC50 from ~90 nM to ~30 nM in the presence of 0.1–10 μM PALDA.
N-stearoyl-dopamine (STEARDA) Saturated (18:0)NoYesInactive aloneSimilar to PALDA, it potentiates the effects of NADA and anandamide (B1667382) on TRPV1.
N-octanoyl dopamine (B1211576) (NOD) Saturated (8:0)Yes-Potency is influenced by structural modifications.The intact catechol structure is crucial for its anti-inflammatory effects.

Structure-Activity Relationship

The structural characteristics of N-acyldopamines are critical determinants of their activity at the TRPV1 receptor. Key structural features influencing their efficacy include:

  • The Acyl Chain: The degree of unsaturation in the fatty acid chain is a primary factor. Unsaturated chains, as seen in NADA and OLDA, confer potent agonist activity.

  • The Catechol Headgroup: The ortho-dihydroxy groups on the dopamine moiety are essential for anti-inflammatory properties, though modifications can still permit TRPV1 activation.

  • The Amide Linker: Alterations to the amide linker, such as shortening it, can influence the potency of TRPV1 activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of N-acyldopamines on TRPV1 activation.

Intracellular Calcium Mobilization Assay in HEK293 Cells

This assay is a common method to determine the ability of a compound to activate TRPV1 channels.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured and stably transfected to overexpress the human TRPV1 channel.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specified time in the dark.

  • Compound Application: The N-acyldopamine of interest is added to the wells at various concentrations. For potentiation studies, cells are pre-incubated with the saturated N-acyldopamine (e.g., PALDA or STEARDA) before the addition of the agonist (e.g., NADA).

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. An increase in fluorescence indicates channel activation and calcium influx.

  • Data Analysis: The dose-response curve is plotted to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

In Vivo Nociception Assay (Thermal Hyperalgesia)

This assay assesses the in vivo pain-sensitizing effects of N-acyldopamines.

  • Animal Model: Male Wistar rats or mice are used for these experiments.

  • Baseline Measurement: The baseline withdrawal latency of the animal's paw from a radiant heat source is measured.

  • Compound Administration: The N-acyldopamine is injected subcutaneously into the plantar surface of the hind paw. For potentiation studies, the saturated N-acyldopamine is co-injected with the agonist.

  • Post-Injection Measurement: The paw withdrawal latency is measured at various time points after the injection.

  • Data Analysis: A significant decrease in the paw withdrawal latency compared to the baseline indicates thermal hyperalgesia, a sign of nociceptor sensitization mediated by TRPV1 activation.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the signaling pathway of TRPV1 activation and a typical experimental workflow.

TRPV1_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NADA N-arachidonoyl-dopamine (NADA) TRPV1 TRPV1 Channel NADA->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Ca2_Influx Ca²⁺ Influx TRPV1->Ca2_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca2_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (Substance P, CGRP) Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal

Caption: TRPV1 activation by N-acyldopamines and other stimuli.

Experimental_Workflow Start Start: Cell Culture (HEK293-TRPV1) Dye_Loading Load with Ca²⁺ sensitive dye (Fura-2 AM) Start->Dye_Loading Pre_Incubation Pre-incubation with Saturated N-acyldopamine (e.g., PALDA) for potentiation studies Dye_Loading->Pre_Incubation Optional Agonist_Addition Add Unsaturated N-acyldopamine (e.g., NADA) at various concentrations Dye_Loading->Agonist_Addition Pre_Incubation->Agonist_Addition Measurement Measure Fluorescence Change (Intracellular Ca²⁺) Agonist_Addition->Measurement Data_Analysis Data Analysis: Plot Dose-Response Curve, Calculate EC50 Measurement->Data_Analysis End End: Determine Potency and Efficacy Data_Analysis->End

Caption: Workflow for intracellular calcium mobilization assay.

References

N-Oleoyldopamine in Haloperidol-Induced Catalepsy: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-Oleoyldopamine's (OLDA) efficacy in animal models of haloperidol-induced catalepsy, a preclinical screen for extrapyramidal side effects of antipsychotic drugs. This document synthesizes available experimental data, details relevant protocols, and visualizes key pathways to offer an objective overview of OLDA's performance against other therapeutic alternatives.

Haloperidol (B65202), a typical antipsychotic, is a potent dopamine (B1211576) D2 receptor antagonist. Its blockade of D2 receptors in the nigrostriatal pathway disrupts normal motor function, leading to catalepsy in rodents, which is characterized by an inability to correct an externally imposed posture. This model is widely used to assess the potential of novel compounds to induce or alleviate drug-induced parkinsonism. This compound (OLDA), an endogenous lipid amide of dopamine and oleic acid, has been investigated for its potential to modulate dopaminergic neurotransmission. It acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) channel and interacts with the dopamine system. This guide examines the available evidence for OLDA's efficacy in mitigating haloperidol-induced catalepsy and compares it with other compounds.

Comparative Efficacy in Haloperidol-Induced Catalepsy

Contrary to the initial hypothesis that its dopaminergic component might alleviate catalepsy, direct experimental evidence indicates that this compound does not attenuate haloperidol-induced catalepsy. One study that investigated the effects of OLDA on motor behavior found that while it increased locomotor activity, an effect antagonized by haloperidol, it did not influence catalepsy induced by either haloperidol or reserpine[1].

In contrast, other compounds have demonstrated efficacy in reversing haloperidol-induced catalepsy. These alternatives act through various mechanisms, primarily by restoring dopaminergic tone or modulating other neurotransmitter systems involved in motor control.

Compound ClassExample Compound(s)Mechanism of ActionEfficacy in Haloperidol-Induced Catalepsy
N-Acyldopamine This compound (OLDA) TRPV1 Agonist, interacts with dopamine systemNo significant effect on catalepsy [1]
Dopamine Precursor L-DOPA (with Carbidopa)Increases dopamine synthesisReduces catalepsy
Dopamine Agonist BromocriptineD2 receptor agonistReduces catalepsy
5-HT2C Antagonist SB-228357Blocks serotonin (B10506) 5-HT2C receptorsReverses catalepsy
TRPV1 Agonist AM404 (Acetaminophen metabolite)Activates TRPV1 channelsMitigates haloperidol-induced orofacial dyskinesia

Experimental Protocols

The standard method for evaluating anticataleptic potential involves inducing catalepsy in rodents with haloperidol and measuring the latency to correct an imposed posture using the bar test.

Haloperidol-Induced Catalepsy Model
  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Haloperidol Administration: Haloperidol is typically dissolved in a vehicle (e.g., saline with a few drops of glacial acetic acid) and administered intraperitoneally (i.p.) or subcutaneously (s.c.). Doses to induce catalepsy can range from 0.5 to 5 mg/kg.

  • Catalepsy Assessment (Bar Test):

    • At a set time after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.

    • The time it takes for the animal to remove both forepaws from the bar (descent latency) is recorded.

    • A cut-off time (e.g., 180 or 300 seconds) is established, and if the animal remains on the bar for this duration, it is assigned the maximum score.

  • Test Compound Administration: The test compound (e.g., this compound) or a vehicle control is administered at a specified time before or after the haloperidol injection, depending on the study design (preventative or reversal).

Signaling Pathways and Mechanisms

Haloperidol's Mechanism of Action in Inducing Catalepsy

Haloperidol's primary mechanism is the blockade of postsynaptic D2 dopamine receptors in the striatum, a key component of the basal ganglia motor loop. This blockade leads to an imbalance in the direct and indirect pathways of motor control, resulting in the characteristic motor rigidity and immobility of catalepsy.

Haloperidol_Mechanism Haloperidol Haloperidol D2R Dopamine D2 Receptor (Striatum) Haloperidol->D2R Blocks MotorControl Normal Motor Control D2R->MotorControl Enables Catalepsy Catalepsy D2R->Catalepsy Leads to Dopamine Dopamine Dopamine->D2R Activates

Caption: Haloperidol induces catalepsy by blocking dopamine D2 receptors in the striatum.

Potential Mechanism of this compound

This compound is a known agonist of the TRPV1 receptor. While its direct effect on haloperidol-induced catalepsy appears to be negligible, its interaction with the dopamine system is evident from its ability to increase locomotor activity, an effect that is blocked by haloperidol[2]. This suggests that OLDA's dopaminergic effects are not sufficient to overcome the potent D2 receptor blockade by haloperidol in the context of catalepsy. The activation of TRPV1 channels has been implicated in modulating dopamine release, but the precise downstream effects on motor control in the presence of a D2 antagonist remain complex and may not be conducive to reversing catalepsy.

OLDA_Pathway OLDA This compound (OLDA) TRPV1 TRPV1 Receptor OLDA->TRPV1 Activates DopamineSystem Dopamine System OLDA->DopamineSystem Modulates Catalepsy Catalepsy OLDA->Catalepsy No Effect LocomotorActivity Increased Locomotor Activity DopamineSystem->LocomotorActivity Leads to Haloperidol Haloperidol Haloperidol->LocomotorActivity Blocks

Caption: this compound's interaction with the dopamine system and TRPV1.

Experimental Workflow

The general workflow for assessing the efficacy of a test compound in a haloperidol-induced catalepsy model is as follows:

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis AnimalAcclimatization Animal Acclimatization GroupAllocation Group Allocation (Vehicle, Haloperidol, Test Compound) AnimalAcclimatization->GroupAllocation CompoundAdmin Test Compound/Vehicle Administration GroupAllocation->CompoundAdmin HaloperidolAdmin Haloperidol Administration CompoundAdmin->HaloperidolAdmin Time Interval CatalepsyTest Bar Test at Multiple Time Points HaloperidolAdmin->CatalepsyTest DataRecording Record Descent Latency CatalepsyTest->DataRecording StatisticalAnalysis Statistical Analysis DataRecording->StatisticalAnalysis

Caption: Workflow for evaluating compounds in the haloperidol-induced catalepsy model.

Conclusion

Based on the currently available scientific literature, this compound (OLDA) does not appear to be an effective agent for the reversal of haloperidol-induced catalepsy. While it demonstrates activity within the central nervous system and interacts with the dopaminergic system to increase locomotor activity, this effect is not sufficient to counteract the profound motor inhibition caused by D2 receptor blockade in the catalepsy model. In contrast, compounds that directly enhance dopamine levels, act as D2 agonists, or modulate other relevant neurotransmitter systems like serotonin have shown positive results. The finding that another TRPV1 agonist, AM404, can ameliorate a different extrapyramidal symptom (orofacial dyskinesia) suggests that the role of TRPV1 in drug-induced motor side effects is complex and may be symptom-specific. Further research is warranted to fully elucidate the potential of N-acyldopamines and TRPV1 modulation in the context of antipsychotic-induced movement disorders. However, for the specific indication of reversing catalepsy, alternative mechanisms of action appear to be more promising.

References

A Comparative Guide to Cross-Desensitization Between N-Oleoyldopamine and Other Vanilloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-desensitization profiles of N-Oleoyldopamine (OLDA), capsaicin (B1668287), and resiniferatoxin (B1680534) (RTX), all agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Understanding the nuances of how these vanilloids interact with and desensitize TRPV1 is crucial for the development of novel analgesics and other therapeutics targeting this receptor. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Comparison of Vanilloid Agonists

The following tables summarize the quantitative data on the potency, efficacy, and desensitizing properties of OLDA, capsaicin, and resiniferatoxin based on available experimental evidence.

Table 1: Potency and Efficacy of Vanilloid Agonists at the TRPV1 Receptor
Vanilloid Potency (EC50) Relative Efficacy
This compound (OLDA)~1.8 µM (in 45Ca2+ accumulation assays)[1]Lower than capsaicin; approximately 60% of capsaicin's maximum response.[1]
Capsaicin~36 nM (in 45Ca2+ accumulation assays)[1]High-efficacy agonist, often used as a reference compound.
Resiniferatoxin (RTX)Varies by assay; ultrapotent with a complex dose-response relationship.Can induce profound and long-lasting desensitization, sometimes without significant initial excitation.[2]
Table 2: Cross-Desensitization Profile of Vanilloid Agonists
Pre-treatment Agonist Subsequent Agonist Observed Cross-Desensitization Effect
This compound (OLDA)CapsaicinRepeated application of OLDA leads to desensitization of Ca2+ transients, similar to that caused by capsaicin.[1] Pretreatment with OLDA attenuates capsaicin-induced enhancement of glutamate (B1630785) transmission in lateral habenula neurons.
CapsaicinThis compound (OLDA)Repeated application of capsaicin causes desensitization of Ca2+ transients, similar to that observed with OLDA.
CapsaicinResiniferatoxin (RTX)Cross-desensitization has been observed; pretreatment with capsaicin can reduce the response to subsequent RTX administration.
Resiniferatoxin (RTX)CapsaicinRTX-induced desensitization of rat dorsal root ganglion neurons to the subsequent induction of 45Ca uptake by capsaicin has been demonstrated.
This compound (OLDA)Resiniferatoxin (RTX)While not directly quantified in the reviewed literature, the shared mechanism of action via TRPV1 strongly suggests that cross-desensitization would occur.
Resiniferatoxin (RTX)This compound (OLDA)The potent and long-lasting desensitization induced by RTX is expected to reduce the response to OLDA.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Calcium Imaging Assay for Cross-Desensitization

This protocol is designed to measure changes in intracellular calcium concentration in response to vanilloid application in cultured cells expressing TRPV1.

a. Cell Culture and Preparation:

  • HEK293 or HT1080 cells stably or transiently expressing rat or human TRPV1 are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are seeded onto glass coverslips 24-48 hours before the experiment.

b. Fluorescent Dye Loading:

  • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • After loading, cells are washed with the buffer to remove excess dye and allowed to de-esterify for at least 30 minutes at room temperature.

c. Cross-Desensitization Protocol:

  • Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Continuously perfuse the cells with physiological buffer.

  • Establish a baseline fluorescence ratio (e.g., F340/F380 for Fura-2).

  • Apply the first vanilloid agonist (e.g., OLDA at a concentration of 1-10 µM) and record the change in fluorescence ratio until the response returns to baseline (desensitization).

  • Wash the cells with buffer for a defined period (e.g., 5-10 minutes).

  • Apply the second vanilloid agonist (e.g., capsaicin at a concentration of 100-500 nM) and record the fluorescence response.

  • The peak response to the second agonist is compared to the response in cells not pre-treated with the first agonist to quantify the degree of cross-desensitization.

Whole-Cell Patch-Clamp Electrophysiology

This method allows for the direct measurement of ion currents through TRPV1 channels in response to vanilloid application.

a. Cell Preparation:

  • Cultured dorsal root ganglion (DRG) neurons or TRPV1-expressing cell lines are used.

b. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

c. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply the first vanilloid agonist (e.g., 10 µM OLDA) via a perfusion system and record the inward current. Continue application until the current desensitizes.

  • Wash the cell with the external solution for a specified duration.

  • Apply the second vanilloid agonist (e.g., 1 µM capsaicin) and record the resulting current.

  • The peak current amplitude of the second response is compared to the response in a naive cell to determine the extent of cross-desensitization.

In Vivo Behavioral Assay: Hot-Plate Test

This assay assesses the thermal nociceptive threshold in rodents, which is modulated by TRPV1 activation and desensitization.

a. Animals:

  • Adult male Wistar rats or C57BL/6 mice are used. Animals are habituated to the experimental setup before testing.

b. Drug Administration:

  • Vanilloid agonists are dissolved in a vehicle (e.g., saline containing 10% ethanol (B145695) and 10% Tween 80).

  • A defined volume (e.g., 20 µL) of the desensitizing agonist (e.g., capsaicin, RTX, or OLDA) is injected intraplantarly into the hind paw.

c. Nociceptive Testing:

  • At various time points after the initial injection (e.g., 30 minutes, 24 hours, 48 hours), the animal is placed on a hot plate maintained at a constant temperature (e.g., 52 ± 0.5°C).

  • The latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • To assess cross-desensitization, a second, different vanilloid agonist can be administered to the same paw, and the change in thermal sensitivity is measured. A diminished response to the second agonist indicates cross-desensitization.

Mandatory Visualization

Signaling Pathways in TRPV1 Desensitization

The activation of TRPV1 by vanilloids leads to an influx of cations, primarily Ca2+, which initiates a cascade of intracellular events resulting in channel desensitization. This process involves multiple signaling molecules and pathways.

TRPV1_Desensitization_Pathway cluster_feedback Negative Feedback Loops Vanilloids Vanilloids (OLDA, Capsaicin, RTX) TRPV1 TRPV1 Channel Vanilloids->TRPV1 Binds to and activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens channel PIP2 PIP₂ Depletion TRPV1->PIP2 Activation leads to Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin Activates PKC Protein Kinase C (PKC) Ca_influx->PKC Activates Calcineurin Calcineurin (PP2B) Calmodulin->Calcineurin Activates Desensitization TRPV1 Desensitization Calmodulin->Desensitization Calcineurin->TRPV1 Dephosphorylates Calcineurin->Desensitization PKC->TRPV1 Phosphorylates (sensitizes initially, then contributes to desensitization) PKA Protein Kinase A (PKA) PKA->TRPV1 Phosphorylates (modulates desensitization) PIP2->Desensitization Experimental_Workflow start Start cell_prep Prepare TRPV1-expressing cells (e.g., HEK293-TRPV1) start->cell_prep dye_loading Load with Ca²⁺ indicator (e.g., Fura-2 AM) cell_prep->dye_loading baseline Establish baseline fluorescence dye_loading->baseline agonist1 Apply Agonist 1 (e.g., OLDA) baseline->agonist1 wash1 Washout agonist1->wash1 agonist2 Apply Agonist 2 (e.g., Capsaicin) wash1->agonist2 record Record Ca²⁺ response agonist2->record analysis Analyze and compare responses record->analysis end End analysis->end Cross_Desensitization_Logic OLDA This compound (OLDA) Capsaicin Capsaicin OLDA->Capsaicin Desensitizes response to TRPV1 TRPV1 Receptor OLDA->TRPV1 Activates Capsaicin->OLDA Desensitizes response to RTX Resiniferatoxin (RTX) Capsaicin->RTX Desensitizes response to Capsaicin->TRPV1 Activates RTX->Capsaicin Desensitizes response to RTX->TRPV1 Activates Response Cellular Response (e.g., Ca²⁺ influx, Nociception) TRPV1->Response Mediates

References

Validating the Anti-inflammatory Effects of N-Oleoyldopamine with IL-10 Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of N-Oleoyldopamine (OLDA), with a focus on its ability to induce the key anti-inflammatory cytokine, Interleukin-10 (IL-10). We present supporting experimental data, detailed protocols, and a comparison with the well-established anti-inflammatory agent, dexamethasone (B1670325).

Performance Comparison: this compound vs. Dexamethasone in Modulating IL-10

The following table summarizes the quantitative effects of OLDA and dexamethasone on plasma IL-10 levels in lipopolysaccharide (LPS)-induced inflammation models in mice.

Treatment GroupIL-10 Concentration (mean ± SD)Fold Change vs. LPS Controlp-value vs. LPS ControlExperimental Model
This compound Study
LPS + Vehicle2.1 ± 0.5 ng/mL--C57BL/6 mice injected with 1 mg/kg LPS i.v.[1]
LPS + OLDA (10 mg/kg)13 ± 7.9 ng/mL~6.2-fold increase< 0.0001C57BL/6 mice injected with 1 mg/kg LPS i.v.[1]
Dexamethasone Study
Control47.29 ± 4.13 pg/mL--Wistar rats, baseline
Dexamethasone (0.1 mg/kg/day for 7 days)71.49 ± 8.07 pg/mL~1.5-fold increase< 0.05Wistar rats, no inflammatory stimulus[2]

Note: Direct comparison between studies should be made with caution due to differences in animal models, drug concentrations, and experimental protocols. The data clearly indicates that OLDA is a potent inducer of IL-10 in an acute inflammation model. Dexamethasone's effect on IL-10 can be context-dependent, with some studies showing an increase in basal levels, while others report suppression of LPS-induced IL-10.[3]

Experimental Protocols

This section details the methodologies for inducing inflammation and measuring IL-10 levels as cited in the comparative data.

In Vivo Model of LPS-Induced Endotoxemia

This protocol describes the induction of systemic inflammation in mice using lipopolysaccharide (LPS).

  • Animal Model: Male C57BL/6 mice, 8-12 weeks old.

  • LPS Preparation: Dissolve E. coli O111:B4 LPS in sterile, pyrogen-free 0.9% saline to a final concentration of 0.1 mg/mL.

  • Induction of Endotoxemia: Inject mice intravenously (i.v.) with LPS at a dose of 1 mg/kg body weight.

  • Treatment Administration: Immediately following LPS injection, administer OLDA (10 mg/kg, i.v.) or the vehicle control.

  • Sample Collection: At 2 hours post-injection, collect blood via cardiac puncture into EDTA-containing tubes.

  • Plasma Preparation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.

Quantification of Mouse IL-10 by ELISA

This protocol outlines the steps for measuring IL-10 concentrations in plasma samples using a sandwich enzyme-linked immunosorbent assay (ELISA).

  • Plate Preparation: Coat a 96-well microplate with a capture antibody specific for mouse IL-10 and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Standard and Sample Incubation: Add 100 µL of standards (recombinant mouse IL-10 of known concentrations) and plasma samples (diluted as necessary) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add a biotinylated detection antibody specific for mouse IL-10 to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate solution to each well. A blue color will develop.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of IL-10 in the samples.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways through which this compound and Dexamethasone modulate IL-10 production.

OLDA_IL10_Pathway cluster_neuron CNS Neuron cluster_macrophage Monocyte/Macrophage OLDA This compound (OLDA) TRPV1 TRPV1 Receptor OLDA->TRPV1 Activates Macrophage_Activation Activation TRPV1->Macrophage_Activation Neuro-immune Signal IL10_Production IL-10 Production Macrophage_Activation->IL10_Production Systemic Circulation Systemic Circulation IL10_Production->Systemic Circulation Release DEX_IL10_Pathway cluster_cell Immune Cell (e.g., Monocyte) cluster_nucleus Nucleus DEX Dexamethasone GR_cyto Glucocorticoid Receptor (cytoplasmic) DEX->GR_cyto Binds GR_nuclear Activated GR Complex GR_cyto->GR_nuclear Translocates to Nucleus GRE Glucocorticoid Response Element (GRE) on IL-10 gene GR_nuclear->GRE Binds to IL10_transcription IL-10 Gene Transcription GRE->IL10_transcription Promotes IL-10 mRNA IL-10 mRNA IL10_transcription->IL-10 mRNA Results in IL-10 Protein IL-10 Protein IL-10 mRNA->IL-10 Protein Translation Secretion Secretion IL-10 Protein->Secretion Leads to Experimental_Workflow start Start inflammation_model Induce Inflammation (e.g., LPS injection in mice) start->inflammation_model treatment Administer Test Compound (e.g., OLDA) and Controls inflammation_model->treatment sample_collection Collect Blood Samples treatment->sample_collection plasma_isolation Isolate Plasma sample_collection->plasma_isolation elisa Perform IL-10 ELISA plasma_isolation->elisa data_analysis Analyze Data and Compare Groups elisa->data_analysis end End data_analysis->end

References

A Comparative Analysis of N-Oleoyldopamine and Synthetic TRPV1 Agonists in the Induction of Hypothermia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of therapeutic hypothermia is a critical intervention in various clinical scenarios, including ischemic stroke and cardiac arrest. The transient receptor potential vanilloid 1 (TRPV1) channel, a key player in thermoregulation, has emerged as a promising pharmacological target for inducing a controlled decrease in core body temperature. This guide provides an objective comparison of the endogenous TRPV1 agonist, N-Oleoyldopamine (OLDA), with commonly studied synthetic TRPV1 agonists, namely capsaicin (B1668287) and resiniferatoxin (B1680534) (RTX), in their ability to induce hypothermia. The comparison is supported by experimental data from preclinical studies.

Mechanism of Action: The Role of TRPV1 in Thermoregulation

Activation of TRPV1 channels, predominantly located on sensory neurons, is the cornerstone of the hypothermic effect of these agonists.[1][2][3] Stimulation of TRPV1 by agonists mimics the sensation of excessive heat, triggering a physiological response to dissipate heat.[4] This leads to cutaneous vasodilation and a subsequent decrease in core body temperature.[4][5][6] The critical role of TRPV1 in this process is unequivocally demonstrated by the absence of a hypothermic response to these agonists in TRPV1 knockout mice.[2][3][5]

Quantitative Comparison of Hypothermic Effects

The following tables summarize the quantitative data on the hypothermic effects of this compound, capsaicin, and resiniferatoxin from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions such as ambient temperature can influence the magnitude of the hypothermic response.

Table 1: this compound (OLDA)

SpeciesRoute of AdministrationDoseMaximum Temperature Drop (°C)Duration of EffectReference
RatIntraperitoneal (i.p.)Not specifiedMild hypothermia (p < 0.01 in body)Immediate onset[1]

Table 2: Capsaicin

SpeciesRoute of AdministrationDoseMaximum Temperature Drop (°C)Duration of EffectReference
RatSubcutaneous (s.c.)1-10 mg/kgDose-dependent, up to 3.4°C2-5 hours[7]
RatSubcutaneous (s.c.)5 mg/kg~0.3°CBiphasic, initial drop then hyperthermia[6]
MouseOral gavageNot specifiedAcute decreaseNot specified[5]
MouseSubcutaneous (s.c.)9.8 µmol/kg~5°CPeak at ~1 hour[3]

Table 3: Resiniferatoxin (RTX)

SpeciesRoute of AdministrationDoseMaximum Temperature Drop (°C)Duration of EffectReference
RatSubcutaneous (s.c.)50-200 µg/kgMarked hypothermia, not dose-dependent in this rangeNot specified[8]
MouseSubcutaneous (s.c.)0.1 mg/kgTransient hypothermia7 hours[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are representative experimental protocols for inducing and measuring hypothermia using TRPV1 agonists.

Protocol 1: Induction of Hypothermia via Intraperitoneal Injection of this compound in Rats
  • Animal Model: Adult male Wistar rats.

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Temperature Monitoring: Core body temperature is monitored continuously using a telemetry system. A sterile telemetry probe is surgically implanted into the peritoneal cavity of each rat under anesthesia at least one week prior to the experiment to allow for full recovery.

  • Drug Preparation: this compound (OLDA) is dissolved in a vehicle solution (e.g., 80% saline, 10% Tween 80, and 10% ethanol).

  • Administration: A single intraperitoneal (i.p.) injection of the OLDA solution is administered. A control group receives an injection of the vehicle only.

  • Data Acquisition: Core body temperature and gross motor activity are recorded telemetrically before and after the injection. Data is typically collected in 5-minute intervals.

  • Analysis: The change in core body temperature from baseline is calculated and statistically analyzed to determine the significance of the hypothermic effect compared to the vehicle control group.

Protocol 2: Induction of Hypothermia via Subcutaneous Injection of Capsaicin in Mice
  • Animal Model: Adult male C57BL/6 wild-type and TRPV1 knockout mice.

  • Housing: Standard housing conditions as described above.

  • Temperature Monitoring: Similar to Protocol 1, core body temperature is monitored using implanted telemetry probes.

  • Drug Preparation: Capsaicin is dissolved in a vehicle solution (e.g., 0.72% saline with 10% Tween 80 and 10% ethanol).

  • Administration: A single subcutaneous (s.c.) injection of the capsaicin solution (e.g., 9.8 µmol/kg) is administered.

  • Data Acquisition: Core body temperature is recorded continuously.

  • Analysis: The hypothermic response in wild-type mice is compared to that in TRPV1 knockout mice to confirm the TRPV1-dependency of the effect.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental logic, the following diagrams are provided in DOT language.

TRPV1_Hypothermia_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_systemic Systemic Response Agonist TRPV1 Agonist (OLDA, Capsaicin, RTX) TRPV1 TRPV1 Channel (on Sensory Neuron) Agonist->TRPV1 Binds and Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Depolarization Neuron Depolarization Ca_Influx->Depolarization CNS Central Nervous System (Thermoregulatory Centers) Depolarization->CNS Signal Transduction Vasodilation Cutaneous Vasodilation CNS->Vasodilation Autonomic Outflow Heat_Loss Increased Heat Loss Vasodilation->Heat_Loss Hypothermia Hypothermia (Decreased Core Body Temperature) Heat_Loss->Hypothermia Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Telemetry_Implantation Surgical Implantation of Telemetry Probes Animal_Model->Telemetry_Implantation Recovery Post-operative Recovery (>= 1 week) Telemetry_Implantation->Recovery Baseline Record Baseline Core Body Temperature Recovery->Baseline Grouping Divide into Treatment Groups: - Vehicle Control - OLDA - Synthetic Agonist Baseline->Grouping Administration Administer Compound (i.p. or s.c.) Grouping->Administration Monitoring Continuous Monitoring of Core Body Temperature Administration->Monitoring Data_Processing Calculate Change in Temperature from Baseline Monitoring->Data_Processing Comparison Statistical Comparison between Groups Data_Processing->Comparison Conclusion Draw Conclusions on Efficacy and Potency Comparison->Conclusion

References

Safety Operating Guide

Personal protective equipment for handling N-Oleoyldopamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Oleoyldopamine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (OLDA). The following procedural guidance is designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

This compound is an endogenous vanilloid receptor 1 (TRPV1) agonist and is classified as an irritant.[1][2][3] Adherence to the safety protocols outlined below is imperative to mitigate risks of exposure and ensure proper disposal.

Hazard Identification and Safety Precautions

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Hazard ClassGHS Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound:

  • Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves tested to ASTM D6978 standards should be worn. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles are required to protect against splashes and fine particles.

  • Lab Coat/Gown: A disposable, impermeable gown with long sleeves and a back closure is required.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N-95 respirator or higher is necessary. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.

  • Footwear: Fully enclosed, chemical-resistant safety footwear is required in all areas where this compound is handled or stored.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If compromised, implement spill procedures immediately.

  • Storage: this compound should be stored at -20°C for long-term stability (≥ 4 years). For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month. The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Experimental Workflow

The following diagram outlines the standard workflow for handling this compound, from preparation to post-experiment cleanup.

A Preparation - Don appropriate PPE - Work in a designated area B Weighing - Use a chemical fume hood or ventilated balance enclosure A->B C Solubilization - Prepare solutions in a fume hood - Use appropriate solvents (e.g., DMSO, Ethanol) B->C D Experimentation - Handle with care to avoid spills and aerosol generation C->D E Decontamination - Clean all surfaces and equipment with an appropriate solvent followed by soap and water D->E F Waste Disposal - Segregate waste into appropriate containers E->F G Doffing PPE - Remove PPE in the correct order to avoid self-contamination F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Oleoyldopamine
Reactant of Route 2
Reactant of Route 2
N-Oleoyldopamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.